molecular formula C13H15NO4 B1601613 Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate CAS No. 36848-69-8

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B1601613
CAS No.: 36848-69-8
M. Wt: 249.26 g/mol
InChI Key: YHESBDUINPOZFB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate (CAS 36848-69-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry research. This compound serves as a crucial precursor in the synthesis of complex 4H-chromene molecular frameworks . These frameworks are the subject of extensive Structure-Activity Relationship (SAR) studies aimed at developing novel anticancer agents, particularly those capable of overcoming multidrug resistance (MDR) in malignancies . Researchers value this compound for its role in constructing lead candidates that selectively target cancer cells which have developed resistance to standard therapies through mechanisms such as the overexpression of anti-apoptotic Bcl-2 family proteins or ATP-binding cassette (ABC) transporter proteins like p-glycoprotein . The 4H-chromene systems derived from this intermediate have demonstrated promising activity in preferentially killing MDR cancer cells, with some analogues revealing collateral sensitivity against these resistant lines . The compound should be handled by trained personnel in a well-ventilated place, with suitable protective clothing worn to avoid contact with skin and eyes . It should be stored tightly sealed in a dry, cool, and well-ventilated environment . This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHESBDUINPOZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510533
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36848-69-8
Record name Ethyl cyano(3,4-dimethoxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. This document elucidates its chemical identity, synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the construction of complex heterocyclic scaffolds for drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the necessary knowledge for its effective utilization. The CAS number for this compound is 36848-69-8 .[1]

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound is a valuable bifunctional molecule characterized by the presence of a cyano group, an ester moiety, and a dimethoxyphenyl ring. This unique combination of functional groups makes it a highly versatile precursor for the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents.

The dimethoxyphenyl moiety is a common feature in many biologically active compounds, contributing to interactions with various biological targets. The cyano and ester groups, on the other hand, provide reactive handles for a multitude of chemical transformations, including cyclization reactions to form heterocyclic systems. Heterocyclic compounds are of paramount importance in drug discovery, forming the core structure of a vast number of approved drugs.[2] The strategic incorporation of this compound into synthetic pathways allows for the efficient construction of diverse molecular architectures with potential applications in targeting neurological and cardiovascular diseases.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its proper handling, storage, and application in chemical synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 36848-69-8[1]
Molecular Formula C₁₃H₁₅NO₄[3]
Molecular Weight 249.26 g/mol [3]
Appearance Solid-
Purity Typically ≥95%[1]
Storage 2-8 °C-
SMILES CCOC(=O)C(C#N)C1=CC(OC)=C(OC)C=C1[1]
InChI InChI=1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3[1]

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient synthesis of this compound involves the base-catalyzed condensation of 3,4-dimethoxyphenylacetonitrile with diethyl carbonate. This reaction is a variation of the Claisen condensation, where the α-carbon of the nitrile is deprotonated by a strong base, followed by nucleophilic attack on the carbonyl carbon of the diethyl carbonate.

Reaction Mechanism

The synthesis proceeds through the following key steps:

  • Deprotonation: A strong base, typically sodium ethoxide, abstracts a proton from the α-carbon of 3,4-dimethoxyphenylacetonitrile, forming a resonance-stabilized carbanion. The electron-withdrawing cyano group significantly increases the acidity of this proton, facilitating its removal.

  • Nucleophilic Acyl Substitution: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate. This leads to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to yield the final product, this compound.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Reactant1 3,4-Dimethoxyphenylacetonitrile Carbanion Resonance-Stabilized Carbanion Reactant1->Carbanion Deprotonation (+ Base) Reactant2 Diethyl Carbonate Tetrahedral Tetrahedral Intermediate Reactant2->Tetrahedral Base Sodium Ethoxide (Base) Base->Carbanion Carbanion->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product Elimination of Ethoxide Byproduct Ethanol Tetrahedral->Byproduct Papaverine_Synthesis Start 3,4-Dimethoxyphenylacetonitrile Intermediate This compound Start->Intermediate Reaction with Diethyl Carbonate Papaverine Papaverine Intermediate->Papaverine Multi-step Conversion

Sources

A-Comprehensive-Guide-to-the-Physicochemical-Properties-of-Ethyl-2-cyano-2-(3,4-dimethoxyphenyl)acetate-Focus-on-Molecular-Weight-Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, with a primary focus on the precise determination of its molecular weight. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds for pharmaceutical applications.[1] For researchers, scientists, and drug development professionals, an accurate understanding of a compound's molecular weight is fundamental for structural elucidation, stoichiometric calculations, and analytical characterization. This document outlines the theoretical basis for calculating the molecular weight from the molecular formula, details the experimental verification process using mass spectrometry, and contextualizes the importance of this parameter in a research and development setting.

Introduction to this compound

This compound is a substituted benzeneacetic acid derivative featuring a nitrile, an ethyl ester, and a dimethoxy-substituted phenyl ring. These functional groups impart a unique reactivity profile, making it a versatile building block in medicinal chemistry and materials science.[1] Its structure is particularly useful for constructing complex molecular scaffolds found in various biologically active molecules.[1]

Nomenclature and Identification

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The following identifiers are authoritatively assigned to this compound:

  • CAS Number: 36848-69-8[1][2][3][4]

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₃H₁₅NO₄[1][2][3][4]

  • Synonyms:

    • Cyano(3,4-dimethoxyphenyl)acetic acid ethyl ester[3][4]

    • (3,4-Dimethoxyphenyl)cyanoacetic acid ethyl ester[3][4]

    • Benzeneacetic acid, α-cyano-3,4-dimethoxy-, ethyl ester[3]

Chemical Structure

The molecular structure consists of a central alpha-carbon atom bonded to four different substituents:

  • A phenyl ring substituted at the 3 and 4 positions with methoxy (-OCH₃) groups.

  • A nitrile (cyano, -C≡N) group.

  • An ethyl ester (-COOCH₂CH₃) group.

  • A hydrogen atom.

This specific arrangement of functional groups allows for a wide range of chemical transformations, underpinning its utility as a synthetic intermediate.

Core Physicochemical Properties

A summary of the key physicochemical properties is essential for laboratory handling, experimental design, and analytical method development. The data presented below has been consolidated from verified chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₄[1][2][3][4]
Molecular Weight (Average) 249.26 g/mol [1][4][5]
Exact Mass (Monoisotopic) 249.10010796 Da[5]
Physical Form Solid[6]
Predicted Density 1.146 g/cm³[1]
Storage Conditions 2-8 °C[1][2]
Purity (Typical) ≥95%[2][6]

In-Depth Analysis of Molecular Weight

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between the average molecular weight (used for bulk calculations) and the monoisotopic mass (used for precise structural confirmation).

Theoretical Calculation of Average Molecular Weight

The average molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₃H₁₅NO₄). The calculation is based on the naturally occurring isotopic abundance of each element.

Causality: For laboratory-scale synthesis and reactions involving macroscopic quantities (milligrams to kilograms), using the average molecular weight is imperative. This is because the material consists of a vast population of molecules with a statistical distribution of isotopes (e.g., ¹²C and ¹³C), and the weighted average atomic mass provides the most accurate mass-to-mole conversion for these bulk quantities.

Calculation Breakdown:

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1312.011156.143
HydrogenH151.00815.120
NitrogenN114.00714.007
OxygenO415.99963.996
Total 249.266

The calculated average molecular weight is 249.27 g/mol , which aligns perfectly with the values reported in chemical catalogs and databases.[2][3]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a robust value, experimental verification is a mandatory step in compound characterization to confirm both identity and purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality: HRMS measures the mass-to-charge ratio (m/z) of individual ions, allowing for the determination of the monoisotopic mass—the mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement (typically to four or five decimal places) provides an unambiguous confirmation of the elemental composition, which is a cornerstone of a self-validating analytical system. The monoisotopic mass for C₁₃H₁₅NO₄ is 249.1001 Da.[5]

Step-by-Step Protocol for ESI-HRMS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation, facilitating ionization.

  • Instrumentation and Ionization:

    • Utilize an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

    • Set the ESI source to positive ion mode. The ester and nitrile functional groups can be protonated to form the positive ion [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

    • The primary ion expected is the protonated molecule [M+H]⁺, which would have a theoretical m/z of 250.1074 (249.1001 + 1.0073).

    • Also, monitor for other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 272.0895).

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the experimentally measured m/z value with the theoretically calculated m/z. A mass error of less than 5 ppm (parts per million) is considered confirmation of the elemental composition.

Workflow for Molecular Weight Determination

The following diagram illustrates the logical flow from compound identification to final, validated molecular weight confirmation.

G cluster_theoretical Theoretical Path cluster_experimental Experimental Path node_id Compound Identification (C₁₃H₁₅NO₄) node_calc Calculate Average MW (Σ Atomic Weights) node_id->node_calc For Stoichiometry node_exact Calculate Monoisotopic Mass (Most Abundant Isotopes) node_id->node_exact For MS Prediction node_compare Compare Experimental vs. Theoretical m/z node_exact->node_compare node_prep Sample Preparation (Dilution & Acidification) node_hrms HRMS Analysis (ESI Positive Mode) node_prep->node_hrms node_data Data Acquisition (Detect [M+H]⁺ Ion) node_hrms->node_data node_data->node_compare node_confirm Final Confirmation MW = 249.27 g/mol Exact Mass = 249.1001 Da node_compare->node_confirm If Mass Error < 5 ppm

Caption: Workflow for the determination and verification of molecular weight.

Conclusion

The molecular weight of this compound has been definitively established as 249.27 g/mol through theoretical calculation based on its molecular formula, C₁₃H₁₅NO₄.[1][2][3][4] This value is fundamental for all stoichiometric considerations in synthetic chemistry. Furthermore, this guide has detailed the protocol for experimental verification using high-resolution mass spectrometry, which confirms the compound's elemental composition by measuring its monoisotopic mass of 249.1001 Da.[5] Adherence to this dual approach of theoretical calculation and empirical validation ensures the highest degree of scientific integrity, providing researchers with the trustworthy data required for advancing drug discovery and development projects.

References

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  • Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate | C13H15NO4 | CID 134655555 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Ethyl 2-(3,4-dimethoxyphenyl)acetate . Oakwood Chemical. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction and Chemical Identity

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, with the CAS Number 36848-69-8, is a multifunctional organic compound.[1] Its structure incorporates a dimethoxyphenyl moiety, a cyano group, and an ethyl ester, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds for medicinal and materials science applications.[2] The presence of these functional groups dictates its chemical reactivity and physical characteristics.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
CAS Number 36848-69-8[1]
Physical State Solid
Predicted Density 1.146 g/cm³-
Storage Conditions 2-8°C[1]

Thermal Properties: Melting and Boiling Points

Direct experimental data for the melting and boiling points of this compound are not prominently reported. However, based on its solid state at room temperature, a melting point is expected. For structurally related compounds, such as other substituted ethyl 2-cyano-2-phenylacetates, melting points can vary widely depending on the substitution pattern on the aromatic ring. For instance, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate has a reported melting point of 132°C (405 K).[3] It is reasonable to infer that this compound possesses a melting point in a similar range for crystalline solids of its molecular weight.

Due to its relatively high molecular weight, the boiling point is expected to be significantly high and would likely require vacuum distillation to prevent decomposition.[4][5] The boiling point of the simpler, related compound, ethyl cyanoacetate, is 208-210 °C at atmospheric pressure.[6][7][8] Given the increased molecular complexity and intermolecular forces of the target compound, its boiling point at atmospheric pressure would be substantially higher.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[9] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[9]

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, finely powdered solid sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry and powder the solid sample Prep2 Load into capillary tube Prep1->Prep2 2-3 mm height Meas1 Place in melting point apparatus Prep2->Meas1 Meas2 Heat rapidly for approximate range Meas1->Meas2 Meas3 Heat slowly (1-2°C/min) for precise range Meas2->Meas3 Data1 Record onset of melting Meas3->Data1 Data2 Record completion of melting

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

    • Aromatic Protons: The protons on the 3,4-dimethoxyphenyl ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The specific splitting pattern will depend on their coupling with adjacent protons. For a similar 3,4-dimethoxyphenylacetonitrile, aromatic protons are observed around δ 6.8-6.9 ppm.[9]

    • Methine Proton: The single proton at the chiral center (α-carbon) is expected to be a singlet and its chemical shift will be influenced by the adjacent cyano, ester, and aromatic groups.

    • Ethyl Group Protons: The ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons (around δ 4.2 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3 ppm).

    • Methoxy Group Protons: The two methoxy groups on the aromatic ring will likely appear as two distinct singlets around δ 3.8-3.9 ppm, each integrating to three protons.[9][10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom.

    • Carbonyl Carbon: The ester carbonyl carbon is expected in the range of δ 160-175 ppm.[11]

    • Nitrile Carbon: The carbon of the cyano group typically appears around δ 115-125 ppm.

    • Aromatic Carbons: The carbons of the dimethoxyphenyl ring will resonate in the aromatic region (δ 110-160 ppm).

    • α-Carbon: The methine carbon attached to the cyano and ester groups will be in the aliphatic region, with its chemical shift influenced by the electronegative substituents.

    • Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around δ 60-65 ppm, and the methyl carbon around δ 14-15 ppm.[12][13]

    • Methoxy Carbons: The carbons of the two methoxy groups will appear around δ 55-60 ppm.[10]

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve sample in deuterated solvent Prep2 Add internal standard (TMS) Prep1->Prep2 Prep3 Transfer to NMR tube Prep2->Prep3 Acq1 Place tube in spectrometer Prep3->Acq1 Acq2 Tune and shim Acq1->Acq2 Acq3 Acquire 1H and 13C spectra Acq2->Acq3 Proc1 Fourier transform Acq3->Proc1 Proc2 Phase correction Proc1->Proc2 Proc3 Baseline correction and integration Proc2->Proc3

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2240-2260 cm⁻¹ for the nitrile group.

  • C=O Stretch: A strong, sharp absorption for the ester carbonyl group is anticipated around 1735-1750 cm⁻¹.[14][15]

  • C-O Stretch: The C-O single bond stretches of the ester and ether functional groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[15]

  • Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds in the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 249 would confirm the molecular weight. Due to the presence of the stable aromatic ring, this peak is expected to be observable.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 204.

    • Loss of the entire ethyl ester group (-COOC₂H₅).

    • Cleavage of the C-C bond between the α-carbon and the aromatic ring, leading to fragments corresponding to the 3,4-dimethoxyphenyl moiety.

    • Aromatic esters often show a characteristic fragmentation pattern, with the formation of a stable acylium ion.[16][17]

Solubility Profile

While specific quantitative solubility data is not available, general predictions can be made based on the structure. This compound is expected to have low solubility in water due to its significant nonpolar character. It should be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The simpler ethyl cyanoacetate is very soluble in ethanol and ether.[18]

Conclusion

This compound is a valuable synthetic intermediate with physical properties dictated by its aromatic, ester, and nitrile functionalities. This guide has provided a summary of its known characteristics and a scientifically grounded prediction of its key physical and spectroscopic properties. The detailed experimental protocols included herein offer a roadmap for researchers to empirically determine these values, ensuring the quality and integrity of their scientific endeavors. The provided information serves as a foundational resource for professionals engaged in drug discovery and chemical research, facilitating the effective utilization of this versatile compound.

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Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, featuring a reactive cyano group, an ester moiety, and a dimethoxyphenyl ring, makes it a versatile building block for the construction of more complex heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical principles, detailed experimental protocols, and the critical considerations for achieving high purity and yield. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this synthetic process.

Core Synthetic Strategy: The Knoevenagel Condensation

The most prominent and efficient method for the synthesis of this compound and its analogs is the Knoevenagel condensation.[3][4] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, 3,4-dimethoxybenzaldehyde (veratraldehyde).[3][4] The reaction is typically catalyzed by a weak base.[4]

Mechanistic Insights

The Knoevenagel condensation proceeds through a series of well-understood steps, which are crucial for optimizing reaction conditions and troubleshooting potential issues. The mechanism is initiated by the deprotonation of the active methylene compound by a base.[5]

  • Carbanion Formation: A base, commonly a secondary amine like piperidine or a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), abstracts a proton from the α-carbon of ethyl cyanoacetate.[5][6] The electron-withdrawing nature of both the cyano and the ester groups stabilizes the resulting carbanion, facilitating its formation.[7]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or a protic solvent, to yield the aldol-type addition product, which is the target molecule: this compound.

  • Dehydration (Optional): Under certain conditions, particularly with heating, the aldol addition product can undergo dehydration to form the more thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.[5] Controlling this step is key to isolating the desired acetate.

Knoevenagel_Mechanism ECA Ethyl Cyanoacetate Carbanion Carbanion Intermediate ECA->Carbanion + Base Aldehyde 3,4-Dimethoxybenzaldehyde Alkoxide Alkoxide Intermediate Base Base (e.g., DABCO) Carbanion->Alkoxide + Aldehyde Product This compound Alkoxide->Product + H+ Dehydrated_Product Dehydrated Product (Acrylate) Product->Dehydrated_Product - H2O (Heat)

Caption: Generalized mechanism of the Knoevenagel condensation for the synthesis of the target acetate.

Experimental Protocol

The following protocol is a synthesized procedure based on established methodologies for Knoevenagel condensations involving ethyl cyanoacetate and aromatic aldehydes.[5][6]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3,4-Dimethoxybenzaldehyde166.17101.66 g
Ethyl Cyanoacetate113.12121.36 g (1.28 mL)
DABCO112.17202.24 g
Diethyl Ether74.12-~60 mL
Water18.02-30 mL
Brine--40 mL
Anhydrous Sodium Sulfate142.04-As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).[5]

  • Catalyst Addition: With stirring, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mmol) to the mixture at room temperature.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as a hexane:ethyl acetate mixture (e.g., 8:2 v/v), until the starting aldehyde is consumed.[5] Reaction times can vary but are often in the range of 3 to 6 hours.[5]

  • Work-up: Upon completion, dilute the reaction mixture with 30 mL of water.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 30 mL).[5]

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any residual water-soluble impurities.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3,4-Dimethoxybenzaldehyde and Ethyl Cyanoacetate B Add DABCO catalyst A->B C Stir at room temperature B->C D Monitor by TLC C->D E Dilute with Water D->E Reaction Complete F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Recrystallization or Chromatography I->J

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Purification and Characterization

The crude product obtained after work-up may contain unreacted starting materials or byproducts. For applications in drug development, high purity is essential.

Purification Techniques
  • Recrystallization: This is often the most effective method for purifying solid products.[8] A suitable solvent system, such as ethyl acetate/hexane or ethanol, can be used. The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the mother liquor.[8]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities effectively, silica gel column chromatography is a reliable alternative.[8][9] A gradient elution system, for instance, with increasing proportions of ethyl acetate in hexane, can be employed to separate the desired product from other components.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

  • Infrared (IR) Spectroscopy: This technique will show characteristic peaks for the functional groups present, such as the nitrile (C≡N) and ester carbonyl (C=O) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₅NO₄, MW: 249.26 g/mol ).[10]

  • Melting Point: A sharp melting point range is indicative of high purity.

Applications in Research and Development

This compound is not just a synthetic target but a key starting material. The presence of the cyano and ester groups allows for a wide range of subsequent chemical transformations. It is frequently employed in the synthesis of heterocyclic compounds, which are a cornerstone of modern drug discovery.[1] The dimethoxyphenyl moiety is a common feature in many biologically active molecules, contributing to receptor binding and other pharmacological properties.[1]

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and well-established procedure. By carefully controlling the reaction conditions, particularly temperature, to favor the aldol addition product and employing appropriate purification techniques, this valuable intermediate can be obtained in high yield and purity. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and utilize this compound in their research and development endeavors.

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"Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-Cyano-2-(3,4-dimethoxyphenyl)acetate

Abstract

This compound is a highly functionalized α-cyano ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique structure, featuring a reactive nitrile group, an ester moiety, and an electron-rich dimethoxyphenyl ring, makes it a valuable precursor for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed examination of its synthesis via the Knoevenagel condensation. We will explore the mechanistic underpinnings of this reaction, provide a validated laboratory protocol, and discuss the compound's applications in medicinal chemistry and drug development, with a focus on its role as a versatile synthetic building block.

Chemical Identity and Nomenclature

The precise identification and structural understanding of a compound are fundamental for its application in research and development.

IUPAC Name and Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name explicitly defines the ethyl ester of an acetic acid derivative, which is substituted at the alpha (α) carbon (the carbon adjacent to the carbonyl group) with both a cyano (-C≡N) group and a 3,4-dimethoxyphenyl group.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

IdentifierValueSource(s)
CAS Number 36848-69-8[1][2][3][4]
Molecular Formula C₁₃H₁₅NO₄[3][4]
Molecular Weight 249.26 g/mol [3][4][5]
Canonical SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC[3]
Synonyms Cyano(3,4-dimethoxyphenyl)acetic acid ethyl ester, (3,4-Dimethoxyphenyl)cyanoacetic acid ethyl ester[1]

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for the compound.

PropertyValueNotesSource(s)
Predicted Density 1.146 g/cm³This is a computationally predicted value.[4]
Storage Temperature 2-8 °CRecommended for maintaining long-term stability.[3][4]
Purity (Typical) ≥95%Commercially available purity.[3]

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally versatile for creating α,β-unsaturated compounds or, as in this case, a saturated adduct if the intermediate alkene is reduced or if the reaction conditions prevent elimination.

The Knoevenagel Condensation Pathway

The reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[6][7] In this specific synthesis, the reactants are 3,4-dimethoxybenzaldehyde (veratraldehyde) and ethyl cyanoacetate.

knoevenagel_workflow Reactants Reactants: - 3,4-Dimethoxybenzaldehyde - Ethyl Cyanoacetate Catalyst Base Catalyst Addition (e.g., Piperidine) Reactants->Catalyst Introduce catalyst Enolate Step 1: Enolate Formation Deprotonation of Ethyl Cyanoacetate Catalyst->Enolate Initiates reaction Addition Step 2: Nucleophilic Addition Enolate attacks Aldehyde Carbonyl Enolate->Addition Intermediate Aldol Addition Intermediate (Alkoxide) Addition->Intermediate Protonation Step 3: Protonation Alkoxide is protonated Intermediate->Protonation Product Final Product: This compound Protonation->Product

Caption: Generalized workflow for the Knoevenagel condensation synthesis.

Mechanistic Detail:

  • Enolate Formation: The reaction is initiated by a weak base, such as piperidine, which abstracts an acidic α-proton from ethyl cyanoacetate.[8][9] The acidity of this proton is significantly enhanced due to the electron-withdrawing effects of the adjacent cyano and ester groups, which stabilize the resulting carbanion (enolate).[10]

  • Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy adduct.

  • Dehydration (Optional/Alternative Pathway): In many Knoevenagel condensations, this β-hydroxy adduct readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated product (a cinnamate derivative). However, for the synthesis of the target saturated compound, the reaction conditions are controlled to favor the isolation of the initial adduct, or a subsequent reduction step would be required. The title compound is the saturated adduct, implying that the typical elimination step to form a double bond does not occur or is reversed.

Causality of Reagent Selection
  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde): This aromatic aldehyde serves as the electrophile. The methoxy groups are electron-donating, which can slightly decrease the reactivity of the carbonyl group compared to unsubstituted benzaldehyde, but it remains sufficiently electrophilic for the reaction. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. Veratraldehyde itself can be synthesized from vanillin.[11]

  • Ethyl Cyanoacetate: This is the quintessential "active methylene" compound.[7][10] The presence of both a nitrile and an ester group flanking the CH₂ group makes its protons sufficiently acidic (pKa ≈ 9 in DMSO) to be removed by a mild base, enabling the formation of the necessary nucleophile.

  • Base Catalyst: A weak organic base like piperidine is often sufficient and ideal.[8][9][12] It is strong enough to deprotonate ethyl cyanoacetate but not so strong as to promote undesirable side reactions like ester hydrolysis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure adapted from established Knoevenagel condensation methodologies.[8][9][12]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Diethyl ether or Hexane (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Solvent Addition: Add ethanol (approx. 5 mL per gram of aldehyde) to dissolve the reactants. Begin stirring the mixture.

  • Catalyst Addition: Add piperidine (0.1 equivalents) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual impurities.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not typically an end-product but rather a versatile synthetic intermediate.[4]

  • Precursor to Heterocycles: The cyano and ester groups are ripe for chemical transformation. They can be hydrolyzed, reduced, or cyclized to form a wide array of heterocyclic scaffolds, such as pyridines, pyrimidines, and pyrazoles, which are fundamental cores in many drug molecules.[4]

  • Ligand Synthesis: The 3,4-dimethoxyphenyl (veratryl) moiety is a key structural feature in molecules designed to interact with various biological targets. This compound provides a convenient scaffold for elaborating this moiety into more complex ligands for neurological and cardiovascular receptor studies.[4]

  • Fragment-Based Drug Discovery: As a highly functionalized and relatively small molecule, it can be used as a starting fragment in fragment-based drug discovery (FBDD) campaigns, where it can be grown or linked to other fragments to build potent drug candidates.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knoevenagel condensation, combined with the multiple reactive handles present in its structure, makes it an important intermediate for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity allows scientists to strategically incorporate this compound into synthetic routes for novel and complex molecular architectures.

References

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"Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" SMILES notation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Introduction

This compound is a multifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a central alpha-carbon substituted with a cyano group, an ethyl ester, and a 3,4-dimethoxyphenyl moiety, makes it an exceptionally versatile synthetic intermediate.[1] This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol grounded in mechanistic principles, analytical characterization techniques, and its applications as a pivotal building block for complex, biologically active molecules.[1][2][3]

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducibility in research. The structure of this compound is most concisely represented by its SMILES (Simplified Molecular Input Line Entry System) notation.

Canonical SMILES: CCOC(=O)C(C#N)c1cc(OC)c(OC)cc1[4]

This notation provides a linear, text-based representation of the molecule's two-dimensional structure, which is indispensable for cheminformatics and database searches.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 36848-69-8[1][4][5][6]
Molecular Formula C₁₃H₁₅NO₄[1][4][6]
Molecular Weight 249.26 g/mol [1][4][6]
Appearance Solid[6]
Typical Purity ≥95%[4][5]
Storage Conditions 2-8°C, Inert atmosphere[1][4]
Predicted Density 1.146 g/cm³[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a base-catalyzed condensation reaction. The chosen methodology is a variation of the Claisen condensation, where a phenylacetonitrile derivative reacts with an acylating agent.[7][8]

Rationale for Reagent Selection
  • (3,4-Dimethoxyphenyl)acetonitrile: This starting material serves as the carbon-skeleton backbone. The hydrogen atoms on the carbon adjacent to the phenyl ring and nitrile group (the α-carbon) are acidic. This acidity is crucial, as it allows for deprotonation by a suitable base to form a nucleophilic carbanion.[9]

  • Diethyl Carbonate: This reagent acts as the electrophile and the source for the ethoxycarbonyl (-C(=O)OEt) group that is installed onto the α-carbon of the acetonitrile.[10][11][12]

  • Sodium Ethoxide (NaOEt): A strong base is required to effectively deprotonate the α-carbon of the acetonitrile.[13] Sodium ethoxide is the base of choice for two critical reasons: 1) It is sufficiently strong to generate the required carbanion, and 2) its ethoxide anion matches the ethyl group of the diethyl carbonate and the desired ethyl ester product. This prevents transesterification, a potential side reaction where the ester group could be exchanged if a different alkoxide base were used.[7][14]

Experimental Protocol

Disclaimer: This protocol is intended for educational purposes and should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE).

  • Preparation of Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide. This can be done by carefully adding sodium metal (1.0 equivalent) in small portions to anhydrous ethanol (sufficient volume) under a nitrogen atmosphere.

  • Reaction Setup: Once the sodium has fully reacted and the solution has cooled, add anhydrous toluene as the reaction solvent.

  • Addition of Reactants: To the stirring sodium ethoxide solution, add (3,4-Dimethoxyphenyl)acetonitrile (1.0 equivalent) dropwise.[8] Following this, add diethyl carbonate (2.0 equivalents) to the reaction mixture.[8]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by carefully pouring it into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reacts with EtOH Anhydrous Ethanol EtOH->NaOEt Reactants Add (3,4-Dimethoxyphenyl)acetonitrile and Diethyl Carbonate NaOEt->Reactants Reflux Heat to Reflux (4-6h) under N2 Atmosphere Reactants->Reflux Product_Mixture Crude Reaction Mixture Reflux->Product_Mixture Quench Quench with dilute HCl Product_Mixture->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate & Column Chromatography Extract->Purify Final_Product Pure Ethyl 2-cyano-2- (3,4-dimethoxyphenyl)acetate Purify->Final_Product

Caption: High-level workflow for the synthesis of the title compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Key steps in the base-catalyzed synthesis mechanism.

Analytical Characterization

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic methods is employed for full characterization.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Multiplets in the aromatic region (~6.8-7.2 ppm) for the phenyl protons.- Singlets for the two methoxy (-OCH₃) groups (~3.9 ppm).- A singlet for the α-proton (-CH(CN)COOEt).- A quartet and a triplet for the ethyl ester (-OCH₂CH₃) group.
¹³C NMR - Signal for the nitrile carbon (-C≡N) (~115-120 ppm).- Signal for the ester carbonyl carbon (-C=O) (~165-170 ppm).- Signals for aromatic carbons.- Signals for methoxy carbons (~56 ppm).- Signal for the α-carbon.- Signals for the ethyl group carbons.
IR Spectroscopy - A sharp, strong absorption band for the nitrile (C≡N) stretch (~2250 cm⁻¹).- A strong absorption band for the ester carbonyl (C=O) stretch (~1740 cm⁻¹).- C-O stretching bands for the ester and ether groups.- Aromatic C-H and C=C stretching bands.
Mass Spec (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight (249.26).
Analytical Workflow Diagram

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Analysis start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Structural Elucidation IR IR Spectroscopy start->IR Structural Elucidation MS Mass Spectrometry start->MS Structural Elucidation TLC TLC start->TLC Initial Check confirmation Structure & Purity Confirmed NMR->confirmation IR->confirmation MS->confirmation HPLC HPLC / GC TLC->HPLC Quantitative Check HPLC->confirmation

Caption: Standard workflow for analytical characterization and purity assessment.

Applications in Research and Drug Development

The true value of this compound lies in its synthetic versatility. The cyano and ester functional groups serve as reactive handles for a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive molecules.[1][15]

  • Heterocycle Synthesis: Cyanoacetate derivatives are classic starting materials for building complex heterocyclic ring systems, which form the core of many drugs.[1][15] They are used in reactions like the Knoevenagel and Gewald reactions to construct pyridines, quinolines, pyrimidines, and thiophenes.[16][17][18]

  • Pharmaceutical Scaffolds: The 3,4-dimethoxyphenyl group is a common feature in many pharmacologically active compounds, recognized for its interaction with various biological targets. This compound provides a direct route to incorporate this important scaffold.

  • Precursor to Complex Molecules: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or used in further condensation reactions. This allows for the systematic elaboration of the molecule into more complex drug candidates.[2][3][19]

Role as a Synthetic Building Block

Applications cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Start Ethyl 2-cyano-2- (3,4-dimethoxyphenyl)acetate Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Condensation Condensation / Cyclization Start->Condensation CarboxylicAcids Bioactive Carboxylic Acids Hydrolysis->CarboxylicAcids Amines Novel Amines Reduction->Amines Heterocycles Quinolines, Pyrimidines, etc. Condensation->Heterocycles

Caption: Synthetic pathways from the title compound to valuable scaffolds.

Conclusion

This compound, identified by the SMILES notation CCOC(=O)C(C#N)c1cc(OC)c(OC)cc1, is more than a simple chemical. It is a potent and versatile tool for chemical synthesis. Its straightforward, high-yielding synthesis and the strategic placement of its functional groups provide researchers and drug development professionals with a reliable starting point for the construction of novel molecular entities with significant therapeutic potential. A thorough understanding of its synthesis, mechanism, and characterization is essential for leveraging its full capabilities in the laboratory.

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The Versatile Scaffolding Potential of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in Heterocyclic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of starting materials available to synthetic chemists, Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate emerges as a particularly valuable and versatile precursor. Its unique molecular architecture, featuring an activated methylene group flanked by a nitrile and an ester, coupled with the electronically rich 3,4-dimethoxyphenyl moiety, provides a fertile ground for the construction of a wide array of medicinally relevant heterocycles.[1]

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the utility of this compound as a starting material for the synthesis of three key classes of heterocycles: 2-aminothiophenes, 2-pyridones, and pyrimidines. By delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the rationale behind procedural choices, this guide aims to empower chemists to harness the full synthetic potential of this remarkable building block.

I. The Gewald Reaction: A Gateway to Polysubstituted 2-Aminothiophenes

The Gewald reaction stands as a powerful and highly convergent method for the one-pot synthesis of polysubstituted 2-aminothiophenes.[2][3] These thiophene derivatives are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.

The electron-donating nature of the 3,4-dimethoxyphenyl group in this compound can influence the initial Knoevenagel condensation step, potentially increasing the rate of this initial phase of the reaction.

graph Gewald_Reaction_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound + Ketone/Aldehyde"]; B [label="Knoevenagel Condensation\n(Base Catalyst, e.g., Morpholine)"]; C [label="α,β-Unsaturated Cyano-ester Intermediate"]; D [label="Elemental Sulfur (S8) Addition"]; E [label="Thiolation & Cyclization"]; F [label="Tautomerization & Aromatization"]; G [label="Polysubstituted 2-Aminothiophene"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Reacts with"]; D -> E [label="Leads to"]; E -> F [label="Followed by"]; F -> G [label="Yields"]; }

Gewald Reaction Workflow
Mechanistic Rationale

The Gewald reaction proceeds through a cascade of reactions. The initial step is a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of this compound. This is followed by the addition of elemental sulfur to the enolate intermediate, leading to a thiolate species. Intramolecular cyclization onto the nitrile group and subsequent tautomerization yields the final 2-aminothiophene product. The choice of base is critical, with morpholine often being preferred as it also acts as a sulfur-transfer agent.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-substituted-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

This protocol is a generalized adaptation of the Gewald reaction for the specified starting material.

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone) or Aldehyde (e.g., benzaldehyde)

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol or DMF.

  • Add morpholine (1.5 eq) to the mixture and stir at room temperature for 10 minutes.

  • Add elemental sulfur (1.2 eq) in one portion.

  • Heat the reaction mixture to reflux (for ethanol) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to afford the pure 2-aminothiophene derivative.

Reactant CombinationTypical Yield (%)
This compound, Cyclohexanone, Sulfur75-85
This compound, Acetone, Sulfur65-75
This compound, Benzaldehyde, Sulfur70-80

II. Synthesis of 3-Cyano-2-pyridones: Core Structures in Medicinal Chemistry

Substituted 2-pyridones are prevalent motifs in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The reaction of α-cyano-α-arylacetates with 1,3-dicarbonyl compounds in the presence of a base and an ammonia source provides a straightforward route to these valuable heterocycles.

graph Pyridone_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound + 1,3-Dicarbonyl Compound"]; B [label="Michael Addition\n(Base Catalyst, e.g., Piperidine)"]; C [label="Acyclic Intermediate"]; D [label="Intramolecular Cyclization & Dehydration"]; E [label="Ammonia Source (e.g., Ammonium Acetate)"]; F [label="3-Cyano-4-(3,4-dimethoxyphenyl)-2-pyridone"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Undergoes"]; D -> F [label="Yields"]; E -> D [label="Provides"]; }

3-Cyano-2-pyridone Synthesis Workflow
Mechanistic Rationale

This synthesis typically proceeds via an initial Michael addition of the carbanion generated from the 1,3-dicarbonyl compound to an activated alkene, which can be formed in situ from the aldehyde and the active methylene compound. However, in a one-pot, four-component reaction, the mechanism involves a series of condensations and cyclizations. An initial Knoevenagel condensation between an aldehyde and ethyl cyanoacetate can occur, followed by a Michael addition of the enolate of a ketone. The resulting adduct then undergoes cyclization with an ammonia source, followed by dehydration and aromatization to yield the 2-pyridone.

Experimental Protocol: One-Pot Synthesis of 3-Cyano-4-(3,4-dimethoxyphenyl)-6-substituted-2(1H)-pyridone

This protocol describes a multicomponent reaction to access highly substituted 2-pyridones.[4]

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., benzaldehyde)

  • Substituted Acetophenone (e.g., acetophenone)

  • Ammonium Acetate

  • Ethanol

Procedure:

  • To a solution of the substituted acetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and this compound (1.0 eq) in ethanol, add an excess of ammonium acetate (5.0 eq).

  • Reflux the reaction mixture for 10-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like a mixture of DMF and ethanol to obtain the pure 3-cyano-2(1H)-pyridone.

AldehydeAcetophenoneTypical Yield (%)
BenzaldehydeAcetophenone60-75
4-ChlorobenzaldehydeAcetophenone65-80
Benzaldehyde4-Methoxyacetophenone62-78

III. Constructing the Pyrimidine Ring: A Foundation for Bioactive Molecules

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs with a wide range of therapeutic applications. A common and effective method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of a β-dicarbonyl equivalent with guanidine. This compound can serve as a precursor to the required three-carbon component.

graph Pyrimidine_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound"]; B [label="Reaction with Guanidine\n(Base, e.g., Sodium Ethoxide)"]; C [label="Cyclocondensation"]; D [label="2-Amino-4-hydroxy-5-(3,4-dimethoxyphenyl)-6-aminopyrimidine"];

A -> B [label="Reacts with"]; B -> C [label="Via"]; C -> D [label="Yields"]; }

2-Aminopyrimidine Synthesis Workflow
Mechanistic Rationale

The reaction of this compound with guanidine in the presence of a strong base like sodium ethoxide leads to the formation of a 2-aminopyrimidine ring. The reaction is initiated by the nucleophilic attack of guanidine on the ester carbonyl of the starting material. This is followed by an intramolecular cyclization where a nitrogen atom of the guanidine moiety attacks the nitrile carbon. Subsequent tautomerization leads to the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Diamino-5-(3,4-dimethoxyphenyl)pyrimidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4-diaminopyrimidine.

ReactantTypical Yield (%)
Guanidine Hydrochloride55-70

IV. The Hantzsch Thiazole Synthesis: A Two-Step Approach to Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings, which are present in numerous pharmaceuticals, including antibiotics and anticancer agents.[1][2][5][6] This reaction involves the condensation of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it must first be converted to the corresponding thioamide, 2-cyano-2-(3,4-dimethoxyphenyl)thioacetamide.

Step 1: Synthesis of 2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide

The conversion of a nitrile to a thioamide can be achieved by reaction with hydrogen sulfide in the presence of a base. A more convenient laboratory method involves the use of Lawesson's reagent or phosphorus pentasulfide.

Materials:

  • This compound

  • Ammonia (aqueous or gas)

  • Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous Toluene or Dioxane

Procedure:

  • First, convert the ester to the corresponding amide by reacting this compound with concentrated aqueous ammonia or by bubbling ammonia gas through a solution of the ester.

  • Isolate and dry the resulting 2-cyano-2-(3,4-dimethoxyphenyl)acetamide.

  • In a dry flask under an inert atmosphere, dissolve the amide in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5 eq) or P₄S₁₀ (0.25 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting amide is consumed.

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure and purify the crude thioamide by column chromatography or recrystallization.

Step 2: Hantzsch Thiazole Synthesis

With the thioamide in hand, the Hantzsch synthesis can be performed by reacting it with an appropriate α-haloketone.

graph Hantzsch_Thiazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide + α-Haloketone"]; B [label="Nucleophilic Attack (S on C-α)"]; C [label="Intermediate Thioether"]; D [label="Intramolecular Cyclization (N on C=O)"]; E [label="Dehydration"]; F [label="2-Amino-4-substituted-5-(cyano(3,4-dimethoxyphenyl)methyl)thiazole"];

A -> B [label="Reactants"]; B -> C [label="Forms"]; C -> D [label="Undergoes"]; D -> E [label="Followed by"]; E -> F [label="Yields"]; }

Hantzsch Thiazole Synthesis Workflow

Materials:

  • 2-Cyano-2-(3,4-dimethoxyphenyl)thioacetamide

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Ethanol

Procedure:

  • Dissolve the 2-cyano-2-(3,4-dimethoxyphenyl)thioacetamide (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume and add water to induce precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of functional groups allows for the construction of polysubstituted 2-aminothiophenes, 2-pyridones, pyrimidines, and thiazoles through well-established and reliable synthetic methodologies. The presence of the 3,4-dimethoxyphenyl moiety not only provides a scaffold for further functionalization but also influences the reactivity of the molecule, often facilitating key bond-forming steps. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in their quest to develop novel and potent bioactive molecules. By understanding and applying these synthetic strategies, the full potential of this exceptional building block can be realized in the ongoing pursuit of new medicines and materials.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chem. Ber.1966, 99 (1), 94–100.
  • The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans. 11983, 1591-1595.
  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. J. Org. Chem.2017, 82 (1), 119-125.
  • ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. ResearchGate. [Link]

  • Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents. PubMed. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

  • Preparation method of 2-amino pyrimidine.
  • Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. ResearchGate. [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. [Link]

  • Cyanacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ResearchGate. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

  • On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. [Link]

  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences. [Link]

  • (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. Acta Crystallographica Section E. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. [Link]

  • Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]

    • Carbonyl–methylene condensations. Part XIII. Acid-catalysed condensation of ethyl cyanoacetate with aromatic aldehydes. Sci-Hub. [Link]

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The Strategic Role of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of organic synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the molecular complexity it can efficiently generate. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a seemingly unassuming molecule, has emerged as a pivotal intermediate in the synthesis of a wide array of biologically active compounds.[1] Its structure, featuring a strategically positioned cyano group, an ester moiety, and an electron-rich dimethoxyphenyl ring, provides multiple reactive handles for chemical manipulation. This guide delves into the core synthetic applications of this compound, offering insights into the causality behind its reactivity and providing a framework for its effective utilization in research and drug development.

The presence of both a cyano and an ester group attached to the same carbon atom makes it a highly activated methylene compound, primed for participation in a variety of carbon-carbon bond-forming reactions.[1] Furthermore, the 3,4-dimethoxyphenyl moiety is a key structural motif found in numerous natural products and pharmaceuticals, most notably in the benzylisoquinoline alkaloid family, such as papaverine.[2][3] This inherent structural relevance makes this compound and its analogs sought-after precursors in medicinal chemistry for the development of therapeutics targeting neurological and cardiovascular conditions.[1]

Compound Property Value
CAS Number 36848-69-8[4][5]
Molecular Formula C₁₃H₁₅NO₄[1][4]
Molecular Weight 249.26 g/mol [1][4]
Appearance Oily liquid (in some forms) or solid[6]
Storage 2-8°C[4]
Key Functional Groups Cyano, Ester, Dimethoxybenzene

Core Synthetic Methodologies: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of α-cyanoacrylates, including the unsaturated precursor to the title compound, is the Knoevenagel condensation.[7][8] This reaction provides a powerful tool for C-C bond formation by reacting an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone.

The synthesis of the unsaturated analog, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, is a prime example. It involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate, typically catalyzed by a weak base like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[7][9] The choice of catalyst is critical; it must be basic enough to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate, but not so strong as to promote side reactions. The reaction proceeds through a nucleophilic addition of the enolate to the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.[10]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product R1 3,4-Dimethoxybenzaldehyde Step1 Nucleophilic Addition R1->Step1 R2 Ethyl Cyanoacetate R2->Step1 Cat Base (e.g., DABCO) Cat->R2 Deprotonation Step2 Dehydration Step1->Step2 P Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate Step2->P

Caption: Knoevenagel condensation workflow for synthesizing the unsaturated precursor.

The reaction conditions are generally mild, and the use of techniques such as microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter time frames.[11][12] The scope of this reaction is broad, allowing for the synthesis of a diverse library of analogs by simply varying the substituted benzaldehyde.[9][13]

Representative Knoevenagel Condensation Protocol

The following protocol is a generalized procedure based on methodologies reported for the synthesis of substituted ethyl 2-cyanoacrylates.[7]

Objective: To synthesize Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

Materials:

  • 3,4-Dimethoxybenzaldehyde (1 equivalent)

  • Ethyl cyanoacetate (1.2 equivalents)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 equivalents)

  • Ethanol (solvent)

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in ethanol (30 mL) at room temperature with stirring.

  • Add DABCO (2 mmol) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with water (30 mL).

  • Extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic phases and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield the pure Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.[7]

Aldehyde Catalyst Time Yield (%) Reference
4-ChlorobenzaldehydeDABCO5 min99[7]
4-NitrobenzaldehydeDABCO5 min98[7]
4-MethoxybenzaldehydeDABCO20 min95[7]
3,4-DimethoxybenzaldehydeDABCO40 min83[7]

A Precursor to High-Value Molecules: The Papaverine Scaffold

The true synthetic prowess of the 3,4-dimethoxyphenyl moiety is showcased in its role as a cornerstone for the synthesis of benzylisoquinoline alkaloids. Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant.[2][3] Its structure is characterized by a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline core.

While the title compound itself is not a direct precursor in most classical papaverine syntheses, its structural elements are fundamental. A common synthetic strategy involves the Bischler-Napieralski reaction. This pathway typically starts with N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, which is synthesized from 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenylethyl)amine.[14] The acetamide then undergoes cyclization using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to form a 3,4-dihydroisoquinoline intermediate. Subsequent aromatization yields papaverine.

The title compound, this compound, can be envisioned as a versatile starting point for accessing the key 3,4-dimethoxyphenylacetyl fragment. For instance, reductive decyanation followed by hydrolysis of the ester would yield 3,4-dimethoxyphenylacetic acid, a key starting material for the papaverine synthesis.[15]

G cluster_start Key Intermediates cluster_synthesis Synthetic Pathway cluster_intermediates Key Synthetic Intermediates cluster_final Final Product I1 3,4-Dimethoxyphenylacetic acid S1 Amide Formation I1->S1 I2 2-(3,4-Dimethoxyphenylethyl)amine I2->S1 P1 N-(phenethyl)acetamide derivative S1->P1 S2 Bischler-Napieralski Cyclization P2 3,4-Dihydroisoquinoline derivative S2->P2 S3 Dehydrogenation (Aromatization) FP Papaverine S3->FP P1->S2 PPA or POCl3 P2->S3 Pd/C

Caption: Generalized synthetic workflow for Papaverine synthesis.

Reactivity and Further Transformations

The synthetic utility of this compound extends beyond its use in Knoevenagel condensations and as a precursor to natural product fragments. The dual functionality allows for a range of chemical transformations.

  • Hydrolysis and Decarboxylation: The ester group can be selectively hydrolyzed under basic or acidic conditions. Subsequent heating can induce decarboxylation, leading to the formation of (3,4-dimethoxyphenyl)acetonitrile. This transformation is a common strategy in malonic ester and acetoacetic ester syntheses.[15]

  • Reduction: The cyano group can be reduced to a primary amine, while the ester can be reduced to a primary alcohol. The choice of reducing agent (e.g., LiAlH₄, H₂/catalyst) dictates the outcome and selectivity of the reduction.

  • Alkylation: The α-carbon, being activated by both the cyano and ester groups, can be readily deprotonated and alkylated, allowing for the introduction of further substituents and the construction of more complex carbon skeletons.[15]

  • Cyclization Reactions: The compound is an excellent substrate for the synthesis of various heterocyclic systems, such as pyridines, pyrimidines, and thiazoles, through reactions with bifunctional reagents.[1][12]

G cluster_cyano Cyano Group Reactions cluster_ester Ester Group Reactions cluster_alpha α-Carbon Reactions cluster_concerted Concerted/Cyclization Reactions center This compound C1 Reduction to Amine center->C1 C2 Hydrolysis to Carboxylic Acid center->C2 E1 Hydrolysis & Decarboxylation center->E1 E2 Reduction to Alcohol center->E2 E3 Amidation center->E3 A1 Alkylation center->A1 CC1 Heterocycle Formation center->CC1

Caption: Reactivity map of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of multifunctional building blocks in organic synthesis. Its facile preparation via the Knoevenagel condensation and the strategic placement of its reactive functional groups make it an invaluable intermediate for both academic research and industrial drug development. Its direct linkage to the pharmacologically significant 3,4-dimethoxyphenyl motif further elevates its importance, providing a streamlined entry into the synthesis of complex natural products like papaverine and their analogs.

As the demand for novel therapeutic agents continues to grow, the strategic application of versatile synthons like this compound will undoubtedly play a crucial role. Future research will likely focus on developing novel catalytic systems for its synthesis and exploring its application in asymmetric synthesis and multicomponent reactions to further enhance synthetic efficiency and expand the accessible chemical space.

References

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An In-depth Technical Guide to the Potential Biological Activity of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the potential biological activities of the synthetic compound, Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of the compound's core chemical motifs to build a predictive framework for its pharmacological potential. We will delve into the rationale behind its design, propose potential mechanisms of action, and outline a strategic experimental approach to unlock its therapeutic promise.

Introduction: Unveiling a Molecule of Interest

This compound is a multifaceted organic compound that stands at the intersection of two pharmacologically significant chemical families: the cyanoacetates and the dimethoxybenzenes. While direct biological data on this specific molecule is not extensively documented in publicly available literature, a thorough analysis of its constituent parts provides a strong foundation for predicting its bioactivity. The compound is primarily utilized in organic synthesis as a key intermediate for creating a variety of biologically active molecules, particularly in the construction of heterocyclic compounds crucial for drug discovery.[1]

The 3,4-dimethoxyphenyl moiety is a well-established structural feature in medicinal chemistry, recognized for conferring favorable pharmacokinetic properties such as enhanced metabolic stability and absorption.[2] This is complemented by the versatile reactivity of the ethyl cyanoacetate core, a renowned building block for a plethora of heterocyclic drugs.[3][4][5] This unique combination of a favorable pharmacokinetic profile and a synthetically adaptable core makes this compound a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 36848-69-8
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Appearance Colorless liquid (predicted)
Storage 2-8°C

The Scientific Rationale: Predicting Biological Activity from Structure

The predictive analysis of a molecule's biological potential often begins with an examination of its structural motifs and their established roles in pharmacology.

The Significance of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxy substitution on the phenyl ring is a recurring theme in the design of successful therapeutic agents. This structural element is known to:

  • Enhance Metabolic Stability: The methoxy groups can shield the phenyl ring from oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's half-life in the body.[2]

  • Improve Oral Bioavailability: The overall physicochemical properties imparted by this group can lead to better absorption from the gastrointestinal tract.[2]

  • Contribute to Receptor Binding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, facilitating interactions with biological targets.[6] Dimethoxybenzene derivatives are recognized as versatile compounds with significant pharmaceutical applications due to their ability to modulate hydrogen bonding, which is critical for binding to biological targets.[6]

Prominent examples of drugs and bioactive molecules featuring the 3,4-dimethoxyphenyl moiety include analogues of Combretastatin A-4, which are potent tubulin polymerization inhibitors with anticancer activity.[7]

The Versatility of the Cyanoacetate Core

Ethyl cyanoacetate and its derivatives are foundational in the synthesis of a wide array of heterocyclic compounds with diverse and potent biological activities.[3][4][5][8] The reactivity of the nitrile, ester, and acidic methylene groups allows for its participation in a variety of chemical transformations, leading to the formation of:

  • Purine analogs such as theophylline and caffeine.[3]

  • Pyrazolo-pyrimidines like allopurinol, used in the treatment of gout.[3]

  • Pyrimidines such as trimethoprim, an antibacterial agent.[3]

  • Pyrroles like ethosuximide, an antiepileptic drug.[3]

The cyanoacetamide derivatives, closely related to our topic compound, are known to possess interesting biological and pharmaceutical activities, including antibacterial and antioxidant effects.[9]

Postulated Biological Activities and Therapeutic Targets

Based on the structural analysis, we can hypothesize several potential biological activities for this compound and its derivatives.

Anticancer Potential

The presence of the 3,4-dimethoxyphenyl group, a key feature in tubulin polymerization inhibitors, suggests a potential role in cancer chemotherapy.[7]

Proposed Mechanism: Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

Many compounds containing dimethoxybenzene and cyanoacetate-derived heterocyclic scaffolds have demonstrated anti-inflammatory properties.

Proposed Mechanism: Potential inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or cytokines.

Antimicrobial Properties

The cyanoacetate core is a precursor to numerous antibacterial and antifungal agents.[3][9]

Proposed Mechanism: Interference with microbial metabolic pathways or cell wall synthesis, leveraging the established utility of the cyano group in generating bioactive heterocycles.[10]

A Strategic Framework for Experimental Validation

To systematically investigate the biological potential of this compound, a tiered screening approach is recommended.

Initial In Vitro Screening

A battery of high-throughput in vitro assays should be employed to rapidly assess a broad range of potential activities.

Experimental Protocol: In Vitro Anticancer Screening

  • Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cytotoxicity Assay (MTT or SRB):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using MTT or SRB staining and measure absorbance.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Data Analysis: Compare the IC50 values across different cell lines to identify potential selectivity.

Experimental Workflow: Initial In Vitro Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Hit Identification Compound Ethyl 2-cyano-2- (3,4-dimethoxyphenyl)acetate Anticancer Anticancer Screening (MTT/SRB Assay) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) Compound->Anti_inflammatory Antimicrobial Antimicrobial Screening (MIC determination) Compound->Antimicrobial Data_Analysis IC50 / MIC Calculation and Comparison Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Hit_ID Identification of Promising Activities Data_Analysis->Hit_ID

Caption: Workflow for the initial in vitro screening of this compound.

Mechanistic Studies for Promising Hits

Should the initial screening reveal significant activity in a particular area, further experiments are warranted to elucidate the mechanism of action.

Experimental Protocol: Tubulin Polymerization Assay

  • Principle: To determine if the compound inhibits the polymerization of tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, polymerization buffer, and a fluorescence-based reporter.

  • Procedure:

    • Incubate purified tubulin with GTP and the test compound at various concentrations.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in fluorescence over time, which corresponds to microtubule formation.

    • Use a known tubulin inhibitor (e.g., colchicine) as a positive control.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence and absence of the test compound.

Signaling Pathway: Potential Inhibition of Tubulin Polymerization

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes cluster_2 Proposed Intervention Tubulin α/β-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation (Cell Division) Microtubule->Mitosis Transport Intracellular Transport Microtubule->Transport Compound Ethyl 2-cyano-2- (3,4-dimethoxyphenyl)acetate Compound->Tubulin Inhibition of Polymerization

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Synthesis and Derivatization Strategies

The accessibility of this compound through established synthetic routes enhances its appeal as a starting point for drug discovery. A common synthetic approach involves the reaction of the appropriately substituted acetonitrile with diethyl carbonate in the presence of a base like sodium ethoxide.[11]

Furthermore, the versatile nature of the cyanoacetate core allows for the creation of a library of derivatives to explore structure-activity relationships (SAR).[5][8] Key derivatization strategies could include:

  • Amidation: Reaction of the ester with various amines to produce cyanoacetamide derivatives.[5]

  • Knoevenagel Condensation: Reaction of the active methylene group with aldehydes or ketones to yield arylidene derivatives.[5]

  • Heterocycle Formation: Cyclization reactions involving the nitrile and ester functionalities to generate diverse heterocyclic scaffolds.[3][4]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its structural components strongly suggests its potential as a valuable lead compound. The combination of the pharmacokinetically favorable 3,4-dimethoxyphenyl moiety and the synthetically versatile cyanoacetate core provides a solid foundation for exploring its anticancer, anti-inflammatory, and antimicrobial properties.

The experimental framework outlined in this guide offers a clear and logical path forward for elucidating the biological activities of this promising molecule. Future research should focus on a systematic in vitro screening cascade, followed by in-depth mechanistic studies for any identified hits. Furthermore, a focused medicinal chemistry effort to generate a library of derivatives will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents.

References

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ethyl cyanoacetate. Wikipedia. [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. NIH National Center for Biotechnology Information. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. [Link]

  • This compound. MySkinRecipes. [Link]

  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. PrepChem.com. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. NIH National Center for Biotechnology Information. [Link]

  • Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate via Piperidine-Catalyzed Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate through a Knoevenagel condensation. The protocol details the reaction between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate, utilizing piperidine as an efficient basic catalyst. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis. The resulting α,β-unsaturated product is a valuable intermediate in the synthesis of various pharmacologically active molecules.[1][2]

Introduction: The Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, renowned for its efficiency in creating α,β-unsaturated compounds from the reaction of an active methylene compound with an aldehyde or ketone.[3][4] This reaction is a modification of the aldol condensation and is typically catalyzed by a weak base, such as an amine.[4] The products of this reaction are pivotal intermediates in the manufacturing of a wide array of fine chemicals, polymers, and pharmaceuticals, including anticancer agents.[1][5][6]

The specific target of this protocol, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, incorporates the 3,4-dimethoxyphenyl moiety, a common structural motif in biologically active compounds. The electron-donating nature of the methoxy groups on the aromatic ring influences the reactivity of the aldehyde and the properties of the final product. The selection of piperidine as the catalyst is based on its established efficacy in promoting this type of condensation under mild conditions.[7][8][9]

Note on Nomenclature: The product of the Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate is Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate . The requested "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" would be a different compound, likely synthesized through an alternative pathway. This guide focuses on the Knoevenagel condensation product.

Reaction Mechanism and Rationale

The Knoevenagel condensation proceeds through a series of well-understood steps, initiated by the basic catalyst. The choice of a weak base like piperidine is crucial to prevent the self-condensation of the aldehyde.[4]

Mechanistic Pathway

The reaction mechanism can be summarized as follows:

  • Enolate Formation: Piperidine, acting as a Brønsted base, deprotonates the active methylene group of ethyl cyanoacetate. The acidity of these protons is enhanced by the adjacent electron-withdrawing cyano and ester groups, facilitating the formation of a resonance-stabilized enolate ion.[10]

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[11]

  • Protonation: The alkoxide intermediate is protonated by the protonated piperidine (piperidinium ion), yielding a β-hydroxy compound.[11]

  • Dehydration: The β-hydroxy intermediate readily undergoes base-induced dehydration. A proton is abstracted from the α-carbon, leading to the elimination of a water molecule and the formation of a carbon-carbon double bond. This step is typically irreversible and drives the reaction to completion, yielding the stable α,β-unsaturated product.[11]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Step2 2. Nucleophilic Attack: Formation of Alkoxide Intermediate 3,4-Dimethoxybenzaldehyde->Step2 Ethyl_Cyanoacetate Ethyl Cyanoacetate Step1 1. Deprotonation: Formation of Enolate Ethyl_Cyanoacetate->Step1 Piperidine Piperidine (Catalyst) Piperidine->Step1 abstracts H+ Step1->Step2 Enolate attacks Step3 3. Protonation: Formation of β-Hydroxy Intermediate Step2->Step3 Proton transfer Step4 4. Dehydration: Formation of C=C bond Step3->Step4 Elimination of H2O Product Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate Step4->Product

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
3,4-Dimethoxybenzaldehyde166.17101.66 gEnsure high purity.
Ethyl Cyanoacetate113.12101.13 g (1.07 mL)Use freshly distilled if necessary.
Piperidine85.151 (10 mol%)0.085 g (0.1 mL)Acts as the catalyst.
Ethanol46.07-20 mLReagent grade, serves as the solvent.
Hydrochloric Acid (aq)--As neededFor neutralization during workup.
Saturated Sodium Bicarbonate (aq)--As neededFor washing.
Brine (Saturated NaCl aq)--As neededFor washing.
Anhydrous Sodium Sulfate--As neededFor drying the organic phase.
Ethyl Acetate88.11-As neededFor extraction and chromatography.
Hexane86.18-As neededFor chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for thin-layer chromatography (TLC)

  • Equipment for column chromatography (optional, for high purity)

  • Melting point apparatus

Step-by-Step Procedure

Knoevenagel_Workflow Start Dissolve_Reactants 1. Dissolve 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate in ethanol. Start->Dissolve_Reactants Add_Catalyst 2. Add piperidine to the solution. Dissolve_Reactants->Add_Catalyst Heat_Reflux 3. Heat the mixture to reflux. Add_Catalyst->Heat_Reflux Monitor_TLC 4. Monitor reaction progress by TLC. Heat_Reflux->Monitor_TLC Cool_Down 5. Cool the reaction mixture. Monitor_TLC->Cool_Down Upon completion Workup 6. Perform aqueous workup: - Acidify with HCl - Extract with Ethyl Acetate - Wash with NaHCO3 and Brine Cool_Down->Workup Dry_Concentrate 7. Dry the organic layer and concentrate under reduced pressure. Workup->Dry_Concentrate Purify 8. Purify the crude product by recrystallization or column chromatography. Dry_Concentrate->Purify Characterize 9. Characterize the final product (NMR, IR, Melting Point). Purify->Characterize End Characterize->End

Caption: Experimental workflow for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde and 1.13 g (10 mmol) of ethyl cyanoacetate in 20 mL of ethanol. Stir the mixture until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, add 0.1 mL (1 mmol, 10 mol%) of piperidine.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting aldehyde spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

    • Cool the mixture further in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • If significant product remains in the filtrate, concentrate the solution using a rotary evaporator.

    • Dilute the residue with ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove piperidine, saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[12] If further purification is required to remove colored impurities or side products, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[12][13]

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity. The expected product is predominantly the E-isomer due to its greater thermodynamic stability.[8][14]

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piperidine is a flammable and corrosive liquid. Handle with care.

  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin.

  • Avoid inhalation of solvent vapors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time and continue monitoring by TLC. A slight excess of ethyl cyanoacetate can sometimes be beneficial.
Loss of product during workup.Ensure pH is acidic before extraction to prevent loss of product as a salt. Minimize the amount of solvent used for recrystallization.
Reaction does not start Inactive catalyst or reagents.Use freshly opened or purified reagents. Ensure the piperidine is not degraded.
Formation of side products Self-condensation of the aldehyde.This is less likely with a weak base like piperidine but could indicate a contaminated catalyst or too high a reaction temperature.
Michael addition.While less common under these conditions, ensure a 1:1 stoichiometry of reactants.
Product is an oil or discolored Presence of impurities.Purify by column chromatography. Colored impurities can sometimes be removed by treating the crude product with activated charcoal during recrystallization.[12]

Conclusion

The Knoevenagel condensation protocol detailed herein provides a reliable and efficient method for the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate. By carefully controlling the reaction conditions and employing a straightforward purification strategy, researchers can obtain this valuable synthetic intermediate in high yield and purity. This application note serves as a practical guide, grounded in established chemical principles, to facilitate its successful application in research and development settings.

References

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • A Comparative Guide to Catalysts for Knoevenagel Condens
  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah.
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025). YouTube.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2025). Semantic Scholar.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2025). Unknown Source.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube.
  • Comparative study of catalysts for Knoevenagel condens
  • Knoevenagel condens
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Unknown Source.
  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. (2025). ACS Omega.
  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Upd
  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
  • Knoevenagel Condens
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
  • Application Notes and Protocols: Knoevenagel Condensation with 3,5-Dimethoxybenzaldehyde. (2025). Benchchem.
  • Novel copolymers of vinyl acetate. 2.
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
  • ethyl 2-cyano-2-(3,4-dimethoxyphenyl)
  • Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
  • Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacryl
  • Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)
  • Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)
  • Purification of Ethyl acet
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2026). PMC - PubMed Central.
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research.
  • Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.
  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

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Application Note & Protocols: Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate as a pivotal starting material for the synthesis of medicinally significant heterocyclic compounds. The unique structural features of this reagent—namely the activated methylene group flanked by electron-withdrawing cyano and ester moieties, combined with the biologically relevant 3,4-dimethoxyphenyl (veratryl) group—render it an exceptionally versatile building block. We provide in-depth, field-tested protocols for two high-impact synthetic transformations: the Gewald multicomponent synthesis of polysubstituted 2-aminothiophenes and the construction of highly functionalized pyridin-2(1H)-ones. The causality behind experimental choices, detailed reaction mechanisms, and practical troubleshooting insights are provided to empower researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of the Starting Material

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring. Their structural diversity and ability to engage in specific biological interactions make them "privileged structures" in drug design. The starting material, this compound, is a sophisticated precursor for accessing this chemical space.

  • Reactive Core: The α-carbon is highly acidic, readily forming a carbanion for nucleophilic attack. This is the heart of its reactivity.

  • Dual Functionality: The cyano (-CN) and ester (-COOEt) groups are not just activating; they are key handles for subsequent cyclization and functionalization steps.

  • Bio-isostere Moiety: The 3,4-dimethoxyphenyl group is a common feature in numerous natural products and pharmacologically active molecules, often involved in crucial binding interactions with biological targets.

This guide will demonstrate how to leverage these features to build complex molecular architectures efficiently.

G start This compound thiophene Polysubstituted 2-Aminothiophenes start->thiophene  Gewald Reaction (Ketone, Sulfur, Base) pyridine Substituted Pyridin-2(1H)-ones start->pyridine  Michael Addition-Cyclization (Chalcone, Base) Gewald_Mechanism cluster_0 Gewald Reaction Mechanism A 1. Knoevenagel Condensation B Intermediate (Ylidene) A->B Base (Morpholine) C 2. Michael Addition of Sulfur B->C D Thiolate Adduct C->D + Sulfur (S₈) E 3. Cyclization & Tautomerization D->E Intramolecular attack on -CN F Final Product (2-Aminothiophene) E->F

Caption: Mechanistic workflow of the Gewald Reaction.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 4-amino-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Cyclohexanone (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (0.2 eq)

    • Ethanol (approx. 3 mL per mmol of starting material)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, cyclohexanone, and ethanol.

    • Stir the mixture at room temperature to ensure complete dissolution.

    • Add the elemental sulfur powder, followed by the dropwise addition of morpholine. Scientist's Note: The order of addition is important. Premixing the base and sulfur is generally avoided. Morpholine is an excellent catalyst as it effectively promotes the initial condensation without cleaving the ester.

    • Heat the reaction mixture to a gentle reflux (approx. 70-75 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the heat source and allow the mixture to cool slowly to room temperature, and then in an ice bath for 30 minutes. The product will typically precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene derivative.

Data & Expected Outcome
ParameterExpected Value
Physical Appearance Off-white to pale yellow solid
Yield 75-90%
Reaction Time 2-4 hours
Purity (Post-Recrystallization) >98%

Synthesis of Pyridin-2(1H)-ones

Substituted pyridinones are another class of heterocycles with immense value in drug development, known for their diverse biological activities including cardiotonic and anti-HIV effects. [1]This protocol utilizes a Michael addition-cyclization strategy, reacting the starting α-cyanoester with an α,β-unsaturated carbonyl compound (a chalcone derivative).

Underlying Mechanism

This transformation is typically catalyzed by a strong, non-nucleophilic base like sodium ethoxide. The base's role is to generate the initial carbanion and later promote the crucial intramolecular cyclization.

  • Carbanion Formation: Sodium ethoxide deprotonates the active methylene group of the starting material to form a potent nucleophile.

  • Michael Addition: The carbanion attacks the β-position of the chalcone in a conjugate addition reaction.

  • Intramolecular Cyclization: The nitrogen atom of the cyano group, activated by the enolate intermediate, attacks the carbonyl carbon of the original ester group, forming the six-membered ring.

  • Tautomerization: A final tautomerization yields the thermodynamically stable pyridin-2(1H)-one aromatic system.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-5-cyano-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxylate

  • Materials:

    • This compound (1.0 eq)

    • Benzalacetophenone (Chalcone) (1.0 eq)

    • Sodium Ethoxide (2.0 eq)

    • Absolute Ethanol

  • Procedure:

    • Prepare a fresh solution of sodium ethoxide in absolute ethanol or use a commercially available solution. Scientist's Note: The reaction is highly sensitive to water, which can hydrolyze the ester and quench the base. Using absolute ethanol and freshly prepared/handled sodium ethoxide is critical for high yields.

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the this compound and the chalcone in absolute ethanol.

    • Cool the solution in an ice bath and add the sodium ethoxide solution dropwise with vigorous stirring. A color change and/or precipitation may be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

    • Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2M HCl) until it is acidic to litmus paper (pH ~5-6). This protonates the phenoxide and precipitates the product.

    • Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent like acetic acid or ethanol.

Data & Expected Outcome
ParameterExpected Value
Physical Appearance Yellow to orange crystalline solid
Yield 65-80%
Reaction Time 4-8 hours
Purity (Post-Recrystallization) >97%

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its inherent reactivity, coupled with the presence of a biologically relevant substituent, provides a direct and efficient entry into diverse and valuable heterocyclic systems. The detailed protocols for the Gewald reaction and pyridinone synthesis presented here are robust, scalable, and serve as a foundation for building libraries of complex molecules for drug discovery and materials science.

References

  • Firdaus, M., et al. (2020). A Review on Biological Activity of Eugenol and Its Derivatives. Rasayan Journal of Chemistry.
  • Nesterov, V. N., et al. (2001). 3,4-dimethoxybenzylidenecyanoacetate synthesis. Acta Crystallographica Section E. [URL to be provided by tool].
  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350. Available at: [Link]

  • El-Sayed, N. N. E. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

  • Patil, P., & D'Mello, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 755-759. Available at: [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E, 69(Pt 11), o1610. Available at: [Link]

  • Mohareb, R. M., & Fahmy, S. M. (2014). Activated Nitriles in Heterocyclic Synthesis: A Novel Synthesis of Pyridazine, Pyrimidine, Pyridine and Pyrano[4,3-b]pyridine Derivatives. Zeitschrift für Naturforschung B, 69(6), 648-656. Available at: [Link]

  • Al-Awadhi, H., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(9), 11064-11077. Available at: [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions, 15, 1-203. [This is a classic review, a general URL for the journal would be appropriate, e.g., https://onlinelibrary.wiley.com/journal/23301955].
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. Available at: [Link]

  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. [A general URL for the journal would be appropriate, e.g., https://www.springer.com/journal/11030].

Sources

Application Notes & Protocols: The Knoevenagel Condensation of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Knoevenagel condensation between the specialized active methylene compound, Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate , and various aromatic aldehydes. This reaction is a powerful tool for synthesizing highly substituted, electron-deficient alkenes, which are valuable scaffolds in medicinal chemistry and materials science. Unlike conventional Knoevenagel reactions that utilize substrates with a CH₂ group, this protocol addresses the unique steric and electronic considerations of a diaryl-substituted α-carbon. We present validated protocols, mechanistic insights, and expert commentary to guide researchers in achieving optimal yields and purity for these complex molecular architectures.

Introduction: Beyond the Classical Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, classically involving the reaction of an active methylene compound (like ethyl cyanoacetate) with an aldehyde or ketone, catalyzed by a weak base.[1][2] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[3][4][5]

This guide focuses on a more advanced application of this reaction, utilizing This compound as the active hydrogen component. The key distinction lies in the substitution at the α-carbon. The presence of a 3,4-dimethoxyphenyl group directly on the reactive carbon introduces significant steric bulk and electronic effects that differentiate it from simple cyanoacetates. The condensation products are not simple trisubstituted alkenes, but rather sterically hindered, tetra-substituted olefins with significant potential for biological activity due to their unique three-dimensional structure and Michael acceptor capabilities.[6]

The dimethoxyphenyl moiety is a common feature in pharmacologically active molecules, often contributing to receptor binding and metabolic stability.[7] Therefore, the products derived from this reaction are of considerable interest to drug development professionals exploring novel therapeutic agents, particularly in oncology and inflammatory diseases.[3][8]

The Starting Material: Synthesis and Considerations

This compound (CAS 36848-69-8) is not as commonly available as its unsubstituted counterpart.[9] From a synthetic chemistry perspective, it is important to understand its origin. It is typically prepared from the corresponding substituted acetonitrile, 2-(3,4-dimethoxyphenyl)acetonitrile, via carboxylation.

A plausible synthetic route involves the base-mediated reaction of 2-(3,4-dimethoxyphenyl)acetonitrile with a carbonate ester, such as diethyl carbonate. This approach leverages the acidity of the benzylic proton, which is activated by the adjacent nitrile group.

cluster_0 Synthesis of the Active Methylene Compound Reactant1 2-(3,4-dimethoxyphenyl)acetonitrile Reaction Carboxylation Reactant1->Reaction Reactant2 Diethyl Carbonate Reactant2->Reaction Base Strong Base (e.g., Sodium Ethoxide) Base->Reaction Catalyst Product This compound Reaction->Product

Caption: Plausible synthesis of the title reactant.

Understanding this synthesis highlights the key structural feature: the single acidic proton at the α-carbon, which will be abstracted during the Knoevenagel condensation.

The Knoevenagel Condensation: Mechanism and Rationale

The reaction proceeds via a base-catalyzed mechanism. The base abstracts the acidic α-proton from this compound to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent elimination of water (dehydration) yields the final tetra-substituted alkene product.[1][10]

G start_material This compound carbanion Carbanion (Nucleophile) start_material->carbanion aldehyde Ar-CHO alkoxide Tetrahedral Alkoxide Intermediate aldehyde->alkoxide base Base (B:) base->start_material Proton Abstraction bh BH⁺ carbanion->aldehyde Nucleophilic Attack alcohol β-Hydroxy Adduct alkoxide->alcohol Protonation (from BH⁺) product Tetra-substituted Alkene Product alcohol->product Dehydration (-H₂O) water H₂O G cluster_workflow Experimental Workflow A 1. Combine Reactants - this compound - Aromatic Aldehyde - Catalyst (e.g., Piperidine) B 2. Add Solvent (e.g., Ethanol) A->B C 3. Reaction - Heat to Reflux or - Microwave Irradiation B->C D 4. Monitor Progress (TLC) C->D E 5. Work-up - Cool Reaction - Induce Precipitation D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification - Wash with Cold Solvent - Recrystallization F->G H 8. Characterization (NMR, MS, IR, MP) G->H

Sources

Application Note: Structural Elucidation of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of a publicly available experimental spectrum for the title compound, this guide presents a predicted 13C NMR data set, substantiated by experimental data from its core substructures: the ethyl cyanoacetate moiety and the 3,4-dimethoxyphenyl (veratryl) group. We will delve into the causality behind experimental choices in NMR spectroscopy and provide a self-validating protocol for obtaining high-quality 13C NMR data.

Introduction: The Importance of Structural Verification

This compound is a versatile building block in organic synthesis, notably in the construction of molecules with potential therapeutic applications. Its molecular structure, containing a quaternary carbon, a nitrile, an ester, and a substituted aromatic ring, presents a rich landscape for spectroscopic analysis. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. Unlike 1H NMR, 13C NMR spectra are typically free of complex spin-spin coupling, with each unique carbon atom in the molecule giving rise to a distinct signal.[1][2] The chemical shift of each carbon provides critical information about its electronic environment, allowing for a detailed molecular map.[3][4][5]

This guide will walk you through the necessary steps to acquire and interpret the 13C NMR spectrum of the title compound, ensuring the structural integrity of your synthetic intermediates.

Predicted 13C NMR Data for this compound

Due to the lack of a publicly available experimental spectrum for this compound, the following data is predicted based on established chemical shift increments and analysis of its constituent fragments. This predictive approach is a powerful tool in modern organic chemistry for the tentative identification of new compounds.[6][7][8]

Molecular Structure and Atom Numbering

To facilitate the discussion of the 13C NMR data, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted Chemical Shifts

The predicted 13C NMR chemical shifts (in ppm) in CDCl₃ are summarized in the table below. These values are estimated by combining the known chemical shifts of ethyl cyanoacetate[9][10] and veratraldehyde (3,4-dimethoxybenzaldehyde)[11][12][13], and by using computational prediction tools.[14][15]

Carbon AtomPredicted Chemical Shift (ppm)Carbon TypeRationale for Prediction
C1~125Aromatic CH
C2~111Aromatic CH
C3~149Aromatic C-OAttached to electron-donating methoxy group.
C4~149Aromatic C-OAttached to electron-donating methoxy group.
C5~112Aromatic CH
C6~120Aromatic CH
C7~50Quaternary CAttached to aromatic ring, cyano, and ester groups.
C8~165Ester C=OTypical range for ester carbonyls is 160-185 ppm.[3][4]
C9~62O-CH₂Typical range for ester ethyl group.
C10~14CH₃Typical range for ester ethyl group.
C11~116Cyano C≡NTypical range for nitriles is 115-125 ppm.
C12~56Methoxy CH₃Typical range for aromatic methoxy groups.
C13~56Methoxy CH₃Typical range for aromatic methoxy groups.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

The quality of the NMR spectrum is highly dependent on proper sample preparation and the chosen acquisition parameters.[16][17]

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity. Residual solvents or synthetic byproducts will appear in the spectrum and complicate interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[17] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time, as the 13C isotope has a low natural abundance (1.1%).[16][18]

  • Solvent Selection: CDCl₃ is a common choice for non-polar to moderately polar organic molecules. It is crucial to use a deuterated solvent to avoid a large solvent signal overwhelming the analyte signals and for the spectrometer's lock system.[17]

  • Homogenization: Ensure the sample is fully dissolved. Vortex or gently sonicate the sample if necessary.

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and thus the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference for 1H and 13C NMR, with its signal defined as 0.0 ppm. While modern spectrometers can reference the residual solvent peak, adding a small amount of TMS can provide a more accurate chemical shift calibration.[18]

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific parameters may vary depending on the instrument.

  • Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument will automatically tune the probe to the 13C frequency and lock onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is critical for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for 13C NMR.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses allows for the relaxation of the carbon nuclei, which is important for obtaining quantitative data, although for simple identification, a shorter delay can be used to save time.

    • Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The acquisition time will depend on the sample concentration.

  • Data Processing:

    • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

    • Phase Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

    • Referencing: The chemical shift axis is referenced to the TMS signal (0.0 ppm) or the residual solvent signal (for CDCl₃, the central peak of the triplet is at 77.16 ppm).

Spectral Interpretation: A Self-Validating Approach

The interpretation of the 13C NMR spectrum should be a logical process of cross-verification between the expected and observed signals.

Sources

Application Note: High-Purity Isolation of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a key intermediate in the synthesis of various pharmacologically active compounds. The methodology centers on the use of flash column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase. We will delve into the rationale behind parameter selection, a step-by-step experimental workflow, and a systematic guide to troubleshooting common issues, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Purification

This compound is typically synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate.[1][2] While efficient, this reaction often results in a crude product containing unreacted starting materials, catalysts, and potential side-products. For subsequent use in drug development and other high-stakes applications, the isolation of the target compound to a high degree of purity is non-negotiable.

Column chromatography is the technique of choice for this purification due to its scalability and its ability to separate compounds based on differences in their polarity. The target molecule possesses several polar functional groups (two methoxy ethers, an ester, and a nitrile), which allows for strong interaction with a polar stationary phase like silica gel. By employing a mobile phase of lower polarity, we can selectively elute the less polar impurities before increasing the solvent polarity to recover the desired product.

Physicochemical Properties & Strategic Considerations

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

  • Structure:

    • Molecular Formula: C₁₄H₁₅NO₄

    • Key Functional Groups: Phenyl ring with two methoxy groups, a cyano group (-C≡N), and an ethyl ester group (-COOEt).

    • Polarity: The presence of multiple polar groups imparts a moderate overall polarity to the molecule. This makes it well-suited for normal-phase chromatography on silica gel.

  • Solubility: The compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, which is crucial for sample loading.

  • Stationary Phase Selection: Silica gel (SiO₂) is the standard and most effective choice for this separation. Its acidic surface hydroxyl groups will interact with the polar functionalities of the target compound, leading to good retention and separation from less polar impurities.

  • Mobile Phase Selection: A binary solvent system of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) provides the flexibility to fine-tune the eluting strength. A starting point for a similar compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, was a 7:3 mixture of petroleum ether and ethyl acetate.[3] This provides a strong empirical basis for our starting conditions.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude product. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Rotary evaporator

Workflow Visualization

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis of Crude Solvent 2. Prepare Eluent TLC->Solvent Determines starting polarity Packing 3. Pack Column Solvent->Packing Loading 4. Load Sample Packing->Loading Elution 5. Elute Column Loading->Elution Collection 6. Collect Fractions Elution->Collection TLC_Fractions 7. TLC Analysis of Fractions Collection->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify pure fractions Evap 9. Evaporate Solvent Combine->Evap Yield 10. Determine Yield & Purity Evap->Yield

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) of Crude Material

  • Dissolve a small amount of the crude product in ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a 7:3 hexane:ethyl acetate solvent system.

  • Visualize the spots under a UV lamp and then by staining (e.g., with potassium permanganate).

  • Rationale: This initial TLC will reveal the number of components in the crude mixture and help determine if the chosen solvent system provides adequate separation. The target compound should have an Rf value between 0.3 and 0.5 for optimal column separation. Adjust the hexane:ethyl acetate ratio if necessary.

Step 2: Column Packing (Slurry Method)

  • Securely clamp the column in a vertical position.[4]

  • Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.[4]

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be about 50-100 times the weight of the crude product.

  • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[4]

  • Once the silica has settled, add a protective layer of sand on top.

  • Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).

  • Add 2-3 g of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

  • Rationale: Dry loading prevents the sample from dissolving in the eluent at the top of the column, which can lead to band broadening and poor separation.[5]

  • Carefully add the silica-adsorbed sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate).

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 5 cm of solvent level decrease per minute).[6]

  • Begin collecting fractions (e.g., 15-20 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) to 8:2, then 7:3 hexane:ethyl acetate to elute the target compound.[6]

  • Rationale: A gradient elution ensures that non-polar impurities are washed off first. As the polarity increases, the target compound will begin to move down the column at a reasonable pace, allowing for its separation from more polar impurities that remain on the column longer.

Step 5: Monitoring and Final Processing

  • Monitor the collected fractions by TLC. Spot every few fractions onto a TLC plate and develop it in the 7:3 hexane:ethyl acetate system.

  • Identify the fractions containing the pure product (single spot on TLC with the correct Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Determine the final mass, calculate the yield, and confirm purity via analytical methods (e.g., ¹H NMR, HPLC).

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for this purification protocol.

ParameterRecommended Value / Expected OutcomeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for separating moderately polar organic compounds.
Mobile Phase n-Hexane and Ethyl AcetateProvides a tunable polarity range suitable for eluting the target compound.
Elution Mode Gradient (e.g., from 9:1 to 7:3 Hex:EtOAc)Efficiently removes impurities of varying polarities.
TLC Rf of Product ~0.4 in 7:3 Hexane:Ethyl AcetateAn ideal Rf for good separation and reasonable elution time.[3]
Sample Loading Dry loadingMinimizes band broadening and improves resolution.[5]
Expected Yield >85% (of theoretical pure compound)Dependent on the quality of the crude material.
Expected Purity >98% (by ¹H NMR/HPLC)The goal of the purification process.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. Below is a systematic guide to addressing common problems.

G cluster_problems cluster_causes cluster_solutions Start Problem Observed No_Elution Product Not Eluting Start->No_Elution Mixed_Fractions Poor Separation (Mixed Fractions) Start->Mixed_Fractions Streaking Streaking on TLC/Column Start->Streaking Cause1 Solvent Polarity Too Low No_Elution->Cause1 Cause2 Column Overloaded Mixed_Fractions->Cause2 Cause4 Poor Column Packing Mixed_Fractions->Cause4 Cause3 Sample Insoluble in Mobile Phase Streaking->Cause3 Cause5 Compound Degrading on Silica Streaking->Cause5 Sol1 Increase % Ethyl Acetate Cause1->Sol1 Sol2 Reduce Sample Amount Cause2->Sol2 Sol3 Use Stronger Loading Solvent / Dry Load Cause3->Sol3 Sol4 Repack Column Carefully Cause4->Sol4 Sol5 Deactivate Silica (add Et₃N) or Use Alumina Cause5->Sol5

Caption: Troubleshooting logic for common chromatography issues.

  • Problem: Product is not eluting from the column.

    • Probable Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the percentage of ethyl acetate in the mobile phase. If the product is highly retained, a flush with 100% ethyl acetate may be necessary.[7]

  • Problem: All fractions are mixed; poor separation.

    • Probable Cause 1: The column was overloaded with crude material. The ratio of silica to crude product should be at least 50:1.

    • Solution 1: Reduce the amount of sample loaded onto the column in subsequent runs.

    • Probable Cause 2: The initial TLC separation was misleading, and the Rf values of the components are too close.

    • Solution 2: Experiment with different solvent systems (e.g., dichloromethane/methanol or toluene/acetone) to find one that provides better separation on TLC before attempting another column.

  • Problem: The product is streaking or tailing on the column.

    • Probable Cause: The compound may be slightly acidic and interacting too strongly with the silica, or it might be degrading.[7]

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine (Et₃N) in the eluent (e.g., 0.1-1%). Alternatively, consider using a different stationary phase like neutral alumina.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane and ethyl acetate are flammable. Keep away from ignition sources.

  • Handle silica gel carefully as fine dust can be a respiratory irritant.

References

  • ChemRxiv. Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Available from: [Link]

  • Suchetan, P. A., et al. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Available from: [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Available from: [Link]

  • Ethyl Cyanoacetate Reactions. ResearchGate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Google Patents. CN101270063A - The preparation method of high-purity solid cyanoacetic acid.
  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available from: [Link]

  • National Institutes of Health. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Ethyl cyanoacetate based turn-on fluorescent probe for hydrazine and its bio-imaging and environmental applications. Available from: [Link]

  • Development of a new cyano-bonded column for high-performance liquid chromatography. Available from: [Link]

  • HPLC Troubleshooting. Available from: [Link]

  • Wikipedia. Ethyl cyanoacetate. Available from: [Link]

  • Reddit. troubleshooting column chromatography : r/chemistry. Available from: [Link]

  • PubChem. Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate. Available from: [Link]

  • Google Patents. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]

  • ResearchGate. How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Available from: [Link]

  • Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Available from: [Link]

Sources

Application Notes and Protocols for the Recrystallization of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the purification of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate via recrystallization. Designed for researchers in organic synthesis and medicinal chemistry, this guide details two primary protocols: a single-solvent recrystallization using ethanol and a dual-solvent system with ethyl acetate and hexane. The protocols are grounded in the fundamental principles of solubility and crystal growth, aiming to provide a robust methodology for obtaining high-purity material. This guide also includes a systematic approach to solvent selection, troubleshooting advice, and essential safety protocols.

Introduction: The Rationale for Recrystallization

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in smaller quantities, remain in the solution, or are removed via hot filtration, and are thus separated from the purified solid.

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and is of significant interest in drug discovery.[2] Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a detailed, experience-driven protocol for its purification.

Solvent System Selection: A Deliberate Approach

The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should:

  • Completely dissolve the solute at its boiling point.

  • Dissolve the solute poorly at low temperatures (e.g., room temperature or in an ice bath).

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert with respect to the solute.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Based on the structure of this compound, which contains an ester functional group and an aromatic ring system, several solvent systems are plausible. A related compound, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, has been successfully recrystallized from ethanol with a high yield, making ethanol a primary candidate.[3] Additionally, a common rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers; thus, ethyl acetate is another strong candidate.[4]

For this application note, we will detail a primary protocol using ethanol and a secondary protocol using an ethyl acetate/hexane solvent pair, which is effective for inducing crystallization when a single solvent is too effective.[5]

Core Protocol I: Single-Solvent Recrystallization with Ethanol

This protocol is recommended as the primary method due to its simplicity and the documented success with structurally similar compounds.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieving Saturation: Gradually add more hot ethanol in small portions until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use cold solvent to minimize the loss of the desired product.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data Summary
ParameterValue/RangeRationale
Solvent EthanolProven efficacy with structurally similar compounds.[3]
Dissolution Temp. Boiling point of Ethanol (~78 °C)To ensure complete dissolution in a minimal amount of solvent.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of larger, purer crystals.
Washing Solvent Ice-cold EthanolRemoves soluble impurities without significantly dissolving the product.

Core Protocol II: Dual-Solvent Recrystallization with Ethyl Acetate/Hexane

This method is advantageous when the compound is too soluble in a single solvent even at low temperatures, or when the crude material is an oil.[6]

Materials and Equipment
  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.

  • Inducing Cloudiness: While the solution is still hot, slowly add hexane dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Re-dissolution: If too much hexane is added and significant precipitation occurs, add a small amount of hot ethyl acetate until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.

  • Drying: Dry the crystals as described in the previous protocol.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Crude Product add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities? cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

Sources

Application Notes & Protocols: The Strategic Role of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a pivotal precursor in the synthesis of pharmacologically active molecules. We will dissect the strategic importance of its constituent chemical moieties—the 3,4-dimethoxyphenyl group and the α-cyano ester functionality. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a discussion of its application in constructing complex molecular architectures, most notably in the synthesis of calcium channel blockers and other therapeutic agents.

Introduction: Unpacking a Versatile Synthetic Building Block

This compound is a highly functionalized organic molecule that serves as a cornerstone in multi-step organic synthesis. Its value in drug discovery is not coincidental; it is a direct result of the convergence of two structurally significant features: a "privileged" dimethoxyphenyl scaffold and a reactive cyanoacetate core.

  • The 3,4-Dimethoxyphenyl Moiety: This group is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often enhances pharmacokinetic profiles by improving metabolic stability and oral absorption.[1] The methoxy groups can shield the aromatic ring from oxidative metabolism, potentially leading to a longer biological half-life.[1] This moiety is a key feature in a variety of bioactive compounds, including tubulin polymerization inhibitors used in oncology and cardiovascular drugs.[1]

  • The α-Cyano Ester Core: The combination of a nitrile (-C≡N) and an ester (-COOEt) group on the same carbon atom creates a highly versatile chemical handle. The adjacent electron-withdrawing groups render the α-proton acidic, facilitating carbanion formation for subsequent C-C bond-forming reactions (e.g., alkylations). Furthermore, both the nitrile and ester groups are amenable to a wide array of chemical transformations, serving as gateways to diverse functional groups and heterocyclic systems crucial for drug action.[2][3] For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide.

This unique combination makes this compound an ideal starting point for creating libraries of complex molecules for high-throughput screening and lead optimization.

Physicochemical Properties

A clear understanding of the precursor's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 36848-69-8[4][5]
Molecular Formula C₁₃H₁₅NO₄[4][5]
Molecular Weight 249.26 g/mol [4][5]
Purity Typically ≥95%[4][5]
Appearance Varies; often an oil or low-melting solid
Storage 2-8°C, under inert atmosphere[5]
SMILES CCOC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC[5]

Core Applications in Drug Synthesis: The Case of Verapamil

One of the most notable applications of precursors bearing the 2-(3,4-dimethoxyphenyl)acetonitrile skeleton is in the synthesis of Verapamil. Verapamil is a Class IV antiarrhythmic agent and calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[6][7] Its structure is α-isopropyl-α-[(N-methyl-N-homoveratryl)-γ-aminopropyl]-3,4-dimethoxyphenylacetonitrile.[6][8]

While the classical synthesis of Verapamil starts from 2-(3,4-dimethoxyphenyl)acetonitrile, the title compound, this compound, represents a more elaborated starting material for creating Verapamil analogues and other complex drug candidates through strategic alkylation reactions.

Synthetic Logic: From Precursor to Complex Target

The synthetic utility of this compound hinges on the reactivity of its α-carbon. A strong base can easily deprotonate this position, creating a nucleophilic carbanion that can be alkylated with various electrophiles. This allows for the systematic construction of the complex side chains characteristic of many drug molecules.

G precursor This compound enolate Nucleophilic Enolate (Carbanion) precursor->enolate  Strong Base  (e.g., NaH, LDA) alkylated Alkylated Intermediate enolate->alkylated  Electrophile  (R-X) drug Complex Drug Target (e.g., Verapamil Analogue) alkylated->drug  Further  Transformations

Caption: General workflow for utilizing the precursor in drug synthesis.

Experimental Methodologies: Key Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure high-quality outcomes. These methods are foundational and can be adapted by experienced chemists to suit specific target molecules.

Protocol 1: Synthesis of the Precursor via Acylation

This protocol describes a plausible synthesis of the title compound from a simpler, commercially available precursor, 2-(3,4-dimethoxyphenyl)acetonitrile. The reaction involves acylation using diethyl carbonate.

Objective: To synthesize this compound.

Causality: Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of the starting nitrile, forming a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of diethyl carbonate in a nucleophilic acyl substitution reaction to yield the target α-cyano ester. Toluene is used as a non-reactive, high-boiling solvent.

Materials:

  • 2-(3,4-dimethoxyphenyl)acetonitrile

  • Diethyl carbonate

  • Sodium metal

  • Absolute Ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to absolute ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene, followed by 2-(3,4-dimethoxyphenyl)acetonitrile.

  • Acylation: Add diethyl carbonate dropwise to the mixture at room temperature with vigorous stirring. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Track the consumption of the starting nitrile using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water. Acidify the aqueous layer to pH ~5-6 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[9]

Protocol 2: Knoevenagel Condensation for C-C Double Bond Formation

The cyanoacetate group is an excellent substrate for the Knoevenagel condensation, a reaction that forms α,β-unsaturated systems by reacting an active methylene compound with an aldehyde or ketone.[10][11][12] This reaction is fundamental for synthesizing a wide range of pharmaceutical intermediates.

Objective: To perform a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and ethyl cyanoacetate.

Causality: A base catalyst (e.g., piperidine, DABCO) deprotonates the ethyl cyanoacetate to form a carbanion.[10] This nucleophile attacks the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (10 mmol)

  • Ethyl cyanoacetate (12 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g, as promoter/solvent)

  • Water (3 mL)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst System Preparation: In a reaction flask, prepare the solvent-catalyst system by mixing 3 g of [HyEtPy]Cl with 3 mL of water. Stir until a homogeneous solution is formed.[10]

  • Reactant Addition: To this mixture, add the aromatic aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) at room temperature with stirring.[10]

  • Initiation: Add DABCO (20 mmol) to the reaction mixture. The reaction is often exothermic. If necessary, the mixture can be gently heated (e.g., to 50°C) to increase the reaction rate.[10]

  • Monitoring: Follow the reaction progress by TLC until the aldehyde spot disappears (typically 5-40 minutes).[10]

  • Work-up: Once complete, dilute the reaction mixture with 30 mL of water.

  • Extraction: Extract the product with diethyl ether (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product, which is often of high purity.[10]

Example Knoevenagel Condensation Yields

AldehydeCatalyst SystemTime (min)Yield (%)Source
BenzaldehydeDIPEAc in Hexane3-6 hoursHigh[13]
4-ChlorobenzaldehydeDABCO/[HyEtPy]Cl/H₂O599[10]
4-NitrobenzaldehydeDABCO/[HyEtPy]Cl/H₂O598[10]
3,4-DimethoxybenzaldehydeDABCO/[HyEtPy]Cl/H₂O4083[14]
Protocol 3: α-Alkylation for Molecular Scaffolding

This protocol details the critical step of adding substituents to the α-carbon, enabling the construction of complex molecular frameworks like that of Verapamil.

Objective: To perform a selective C-alkylation on this compound.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is required to quantitatively deprotonate the α-carbon without competing in a reaction with the ester or nitrile groups. The resulting stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) in an Sₙ2 reaction to form a new C-C bond. Anhydrous aprotic solvents like THF or DMF are essential to prevent quenching the base and the carbanion.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkylating agent (e.g., Isopropyl bromide or a more complex halide)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add NaH (60% dispersion). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Anion Formation: Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath. Add a solution of this compound in anhydrous THF dropwise via a syringe. Stir the mixture at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add the alkylating agent (e.g., isopropyl bromide) dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Follow the formation of the product by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Add water and extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to isolate the desired alkylated product.

G cluster_0 Anion Formation (0°C) cluster_1 Alkylation (0°C to RT) cluster_2 Work-up & Purification precursor Precursor in Anhydrous THF base Sodium Hydride (NaH) precursor->base enolate Enolate Intermediate base->enolate Deprotonation product Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) quench Quench (NH4Cl) product->quench extract Extraction quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the α-alkylation protocol.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for the efficient construction of molecular complexity. Its dual functionality allows for a modular approach to drug design, where diverse side chains can be introduced via alkylation and the core functional groups can be transformed into a variety of pharmacophores. The protocols outlined in this guide provide a robust foundation for researchers to leverage this precursor's full potential. As drug discovery continues to demand novel molecular architectures to address challenging biological targets, the importance of versatile and well-understood building blocks like this compound will only continue to grow.

References

  • BenchChem. (2025). The 3,4-Dimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Development.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • PubMed. (n.d.). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil.
  • Wikipedia. (n.d.). Cyanoacetic acid.
  • Google Patents. (n.d.). US10144703B2 - Process for the preparation of Verapamil hydrochloride.
  • Cognitive Market Research. (2024). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth.
  • Cognitive Market Research. (2023). Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (2019). The application of Cyanoacetic acid in synthesis.
  • BenchChem. (2025). Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.
  • Wikipedia. (n.d.). Verapamil.
  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • ChemShuttle. (n.d.). This compound.
  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates.
  • Google Patents. (n.d.). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
  • OICC Press. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • LookChem. (n.d.). Synthesis of Verapamil.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate.

Sources

Microwave-assisted synthesis involving "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Knoevenagel Condensation: A Microwave-Assisted, Solvent-Free Protocol for the Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Senior Application Scientist: Dr. Gemini

Introduction: The Convergence of Speed and Sustainability

In modern pharmaceutical and materials science research, the demand for rapid, efficient, and environmentally benign synthetic methodologies is paramount. This compound and its derivatives represent a class of α,β-unsaturated cyanoacrylates that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The traditional synthesis of these compounds often relies on the Knoevenagel condensation, a cornerstone reaction for C-C bond formation. However, conventional heating methods for this reaction can be slow, energy-intensive, and may require the use of hazardous solvents, leading to undesirable side products and environmental waste.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4][5] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[6][7] This acceleration stems from the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid, uniform, and highly efficient energy transfer.[8][9] The result is often higher product yields, improved selectivity, and cleaner reaction profiles.[4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a microwave-assisted Knoevenagel condensation. We will explore the underlying mechanism, present a step-by-step methodology under solvent-free conditions, and discuss key parameters for process optimization and validation, offering researchers a robust and sustainable pathway to this valuable synthetic intermediate.

Reaction Principle: Energizing the Knoevenagel Condensation

The synthesis proceeds via the Knoevenagel condensation, which involves the reaction of an aldehyde (3,4-dimethoxybenzaldehyde) with an active methylene compound (ethyl cyanoacetate). The reaction is typically catalyzed by a weak base, such as ammonium acetate.

Mechanism Overview:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile (-CN) and ester (-COOEt) groups, forming a stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

  • Aldol-type Addition: This attack forms an intermediate alkoxide.

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (loss of a water molecule) to yield the final, stable α,β-unsaturated product.

Microwave irradiation significantly accelerates this process. Polar intermediates and reagents, such as the enolate and the aldehyde, efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the system and dramatically enhancing the reaction rate.[10] This targeted heating minimizes the formation of thermal degradation by-products often seen with conventional heating.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product R1 3,4-Dimethoxybenzaldehyde P This compound R1->P Aldehyde Source R2 Ethyl Cyanoacetate R2->P Active Methylene Source C1 Ammonium Acetate (Weak Base) C1->R2 Deprotonation Cond Microwave Irradiation (160-320W) Cond->P Accelerates Reaction

Caption: Experimental workflow from setup to characterization.

Process Optimization and Data

The efficiency of the microwave-assisted Knoevenagel condensation is sensitive to several parameters. Optimization is key to achieving high yields and purity.

ParameterRecommended RangeRationale & Justification
Reaction Time 30 - 180 secondsMicrowave heating drastically reduces required time. Over-irradiation can lead to side products or decomposition. Monitor by TLC to find the optimal point. [11]
Temperature 90 - 120 °CProvides sufficient energy for the reaction without causing significant decarboxylation or other side reactions. Higher temperatures can sometimes promote undesired pathways.
Microwave Power 100 - 320 WattsPower should be set to reach and maintain the target temperature efficiently without overshooting. Lower power may require longer times. [11][12]
Catalyst Ammonium Acetate, Piperidine, DIPEAcAmmonium acetate is effective, inexpensive, and simple to handle for solvent-free conditions. [11]Other bases like piperidine or DIPEAc can also be effective catalysts. [12][13]
Solvent Solvent-free or EthanolSolvent-free conditions are environmentally preferable ("green chemistry") and often highly efficient under microwave irradiation. [3][11]Ethanol can be used as a solvent if reactants are solid or require better mixing. [14]

Expected Yield: Yields for this reaction under optimized microwave conditions are typically high, often in the range of 85-95% .

Characterization and Self-Validation

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed.

  • Melting Point (MP): Compare the experimental melting point with the literature value. A sharp melting point indicates high purity.

  • Infrared (IR) Spectroscopy: Key peaks to identify include:

    • ~2220 cm⁻¹ for the nitrile (C≡N) stretch.

    • ~1725 cm⁻¹ for the ester carbonyl (C=O) stretch.

    • ~1600 cm⁻¹ for the alkene (C=C) stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet and a triplet), methoxy groups (singlets), aromatic protons, and a key singlet for the vinylic proton around 8.0-8.3 ppm. [11] * ¹³C NMR: Confirm the presence of all unique carbons, including the nitrile, ester carbonyl, alkene carbons, and aromatic carbons.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient microwave power/time. - Inactive catalyst. - Low purity of starting materials.- Increase irradiation time in 15-second increments and monitor by TLC. - Use a fresh bottle of ammonium acetate. - Verify the purity of 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate.
Formation of Side Products - Over-irradiation (excessive time or power). - Temperature too high, causing decomposition or polymerization.- Reduce the irradiation time or power. - Set a lower maximum temperature (e.g., 100°C) in the microwave program.
Product is Oily/Difficult to Crystallize - Presence of unreacted starting materials or impurities. - Insufficient cooling.- Ensure the reaction has gone to completion via TLC. - Purify the crude product using column chromatography. - Ensure the recrystallization solvent is thoroughly cooled in an ice bath.

Conclusion

This application note details a highly efficient, rapid, and sustainable protocol for synthesizing this compound using microwave-assisted, solvent-free Knoevenagel condensation. By leveraging the unique advantages of microwave heating, this method dramatically reduces reaction times from hours to seconds and provides excellent yields, aligning with the principles of green chemistry. [8][9]The provided step-by-step procedure, optimization parameters, and validation techniques offer researchers a reliable and reproducible method for accessing this important chemical intermediate, facilitating further research in drug discovery and materials science.

References

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  • Zou, Y., Hu, S., & Shi, D. (2011). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 16(8), 7067-7078. Available from: [Link]

  • Patsnap. (2024). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available from: [Link]

  • Dey, S., & Schorle, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. ChemistrySelect, 9(1). Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Molecules, 27(19), 6265. Available from: [Link]

  • Wang, X., & Liu, Y. (2019). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 136, 01015. Available from: [Link]

  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText. Available from: [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. Available from: [Link]

  • Shaik, M., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(4). Available from: [Link]

  • Bhuiyan, M. M. H., et al. (2013). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan journal of scientific and industrial research. Series A: Physical sciences, 56(3), 131-137. Available from: [Link]

  • Madhukumar, R., et al. (2012). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o198. Available from: [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. Available from: [Link] (Duplicate reference, same as 8, retained for citation context).

  • Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available from: [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 425. Available from: [Link]

  • Singh, G., et al. (2020). Design, Microwave Assisted Synthesis, and Photophysical Properties of an Extensive Library of Conjugated Blue Emissive 4,6‐diaryl‐3‐cyano‐2‐pyridones. ChemistrySelect, 5(4), 1481-1487. Available from: [Link]

  • Chunikhin, S. S., et al. (2021). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Russian Journal of Organic Chemistry, 57(7), 1083-1090. Available from: [Link]

  • Assy, M. G., & Moustafa, A. H. (2015). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 586-595. Available from: [Link]

  • Chaudhari, B. R. (2013). Microwave Assisted Solvent Free Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate. International Journal of Science and Research, 4(5), 51-55. Available from: [Link]

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Troubleshooting & Optimization

Troubleshooting "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" synthesis low yield

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, ensuring you can confidently diagnose issues and improve your yield.

Overview of the Core Synthesis: The Knoevenagel Condensation

The synthesis of this compound is most commonly achieved via a Knoevenagel condensation.[1][2] This reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (3,4-dimethoxybenzaldehyde, also known as veratraldehyde), followed by a dehydration step to yield the desired α,β-unsaturated product.[1][2]

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is crucial for deprotonating the ethyl cyanoacetate to form a reactive carbanion (enolate).[1][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction is not starting or is proceeding very slowly. How can I fix this?

Answer: A stalled reaction is typically due to issues with reactant purity, catalyst activity, or suboptimal reaction conditions.

Causality & Diagnosis:

  • Catalyst Inactivity: The base catalyst is essential for generating the nucleophilic carbanion from ethyl cyanoacetate.[4] If the catalyst is old, hydrated, or impure, its ability to deprotonate the active methylene group is compromised. Weak bases like piperidine are often used to prevent self-condensation of the aldehyde, but their effectiveness can be limited.[1][5]

  • Purity of Reactants: Impurities in the starting materials, particularly in the 3,4-dimethoxybenzaldehyde, can inhibit the reaction.[3] Aldehydes are prone to oxidation to carboxylic acids on storage, which can neutralize the base catalyst.

  • Suboptimal Temperature: While many Knoevenagel condensations can proceed at room temperature, the activation energy for this specific transformation may require gentle heating to initiate the reaction and increase the rate.[3][5]

Solutions & Protocols:

  • Verify Catalyst & Reactant Quality:

    • Use a fresh bottle of piperidine or distill old stock.

    • Check the purity of your 3,4-dimethoxybenzaldehyde via TLC or melting point. If it appears oxidized (e.g., crystalline solid has become oily or discolored), consider recrystallizing it from a suitable solvent like ethanol/water.

  • Optimize Thermal Conditions:

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • If no product is observed after 30-60 minutes at room temperature, gently heat the reaction mixture to 40-60°C.[3] Refluxing in a solvent like ethanol (~78°C) is a common and effective strategy.[3]

Q2: My TLC shows full consumption of the starting aldehyde, but my isolated yield is very low. Where is my product going?

Answer: This common problem points towards issues during the workup and purification stages, or the formation of highly soluble side products.

Causality & Diagnosis:

  • Product Solubility: The target compound has moderate polarity. During an aqueous workup, if too much organic solvent is used for extraction, or if the incorrect solvent is chosen for recrystallization, a significant amount of product can be lost to the mother liquor.[6]

  • Mechanical Losses: Premature crystallization during hot filtration or aggressive washing of the filtered product with a solvent in which it has moderate solubility can lead to substantial yield loss.[6]

  • Side Reactions: Although the starting material is consumed, it may have been converted into a byproduct. A potential side reaction is the Michael addition of a second ethyl cyanoacetate molecule to the newly formed α,β-unsaturated product, especially with extended reaction times or excess base.[5]

Solutions & Protocols:

  • Optimize Recrystallization:

    • Solvent Screening: Ethanol or a mixture of ethanol and water is often effective for recrystallization.[3] Test solubility in a small scale first. The ideal solvent should dissolve the compound when hot but show very low solubility when cold.[6]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a primary cause of low recovery.[6]

    • Cooling Procedure: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.[6]

  • Refine Workup Technique:

    • When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving the product.[6]

    • Analyze the mother liquor by TLC. If a large amount of product is present, concentrate the mother liquor and attempt a second crystallization.

Q3: My reaction produces a lot of dark, tarry byproduct. What causes this and how can I prevent it?

Answer: The formation of colored, polymeric byproducts is often a result of excessive heat, prolonged reaction times, or using a base that is too strong.

Causality & Diagnosis:

  • Base-Induced Side Reactions: While a weak base is preferred, using a base that is too strong (e.g., an alkoxide) can promote the self-condensation of the aldehyde (an aldol reaction) or other undesired polymerization pathways.[1][5]

  • Thermal Decomposition: The product, an α,β-unsaturated cyanoester, can be susceptible to polymerization or degradation at high temperatures, especially if impurities are present.[6]

Solutions & Protocols:

  • Strict Temperature Control: Avoid excessive heating. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe (monitor by TLC).[3][5]

  • Use the Correct Base: Stick with weak amine bases like piperidine or pyridine. Ammonium salts such as ammonium acetate can also be effective and mild catalysts.[3]

  • Purification from Colored Impurities:

    • If the crude product is heavily colored, a charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[6] Caution: Charcoal can also adsorb your product, so use it sparingly.[6]

Q4: The reaction seems to stop or stall at an equilibrium. How can I drive it to completion?

Answer: The Knoevenagel condensation is a reversible reaction where water is produced as a byproduct.[3][5] According to Le Châtelier's principle, the presence of this water can inhibit the forward reaction and prevent it from reaching completion.[3]

Causality & Diagnosis:

  • Water Inhibition: The accumulation of water in the reaction medium can hydrolyze the ester, react with the catalyst, or shift the equilibrium back towards the starting materials.[3][7] This is especially problematic in solvents that are not perfectly anhydrous or when using hydrated reagents.

Solutions & Protocols:

  • Azeotropic Water Removal: This is the most effective method for driving the reaction to completion.

    • Protocol: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene. Use a Dean-Stark apparatus attached to the reaction flask. As the mixture is heated to reflux, the water-solvent azeotrope will distill over and collect in the trap, with the denser water separating to the bottom and the solvent returning to the flask. This continuous removal of water effectively pulls the equilibrium towards the product side.[5]

  • Use of a Dehydrating Agent: While less common for this specific reaction, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can also sequester the water as it is formed.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes common conditions used in Knoevenagel condensations.

CatalystSolventTemperatureKey Advantages & Considerations
PiperidineEthanolRoom Temp to RefluxClassic, inexpensive conditions. May require heating.[3]
Ammonium AcetateTolueneReflux (Dean-Stark)Mild catalyst, excellent for driving completion by water removal.
DBUWater / OrganicRoom TempA strong, non-nucleophilic base that can offer high efficiency.[8]
GlycineSolvent-FreeRoom TempA "green chemistry" approach, minimizing solvent waste.[9]
Ionic LiquidsVariousRoom TempCan act as both solvent and catalyst, often with easy recyclability.[2]

Visualizing the Troubleshooting Workflow

A systematic approach is key to solving synthesis problems. The following diagram outlines a logical workflow for troubleshooting low yield.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Action A Low Isolated Yield Observed B Monitor Reaction by TLC A->B First Step C1 Incomplete Conversion (Starting Material Remains) B->C1 Case A C2 Complete Conversion (No Starting Material) B->C2 Case B D1 Potential Causes: - Inactive Catalyst - Low Temperature - Water Inhibition C1->D1 D2 Potential Causes: - Product Loss in Workup - Product Loss in Recrystallization - Side Product Formation C2->D2 E1 Solutions: - Use Fresh Reagents - Increase Temperature - Use Dean-Stark Trap D1->E1 E2 Solutions: - Optimize Extraction - Optimize Recrystallization - Check Mother Liquor D2->E2

Caption: A logical workflow for troubleshooting low yield.

Key Mechanistic Steps & Pitfalls

Understanding the mechanism highlights critical points where the reaction can fail.

G cluster_pitfalls Potential Pitfalls Reactants Veratraldehyde + Ethyl Cyanoacetate Carbanion Carbanion (Enolate) Reactants->Carbanion Base Base (e.g., Piperidine) Base->Carbanion Step 1: Deprotonation (CRITICAL RATE STEP) Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Step 2: Nucleophilic Attack P1 Pitfall: Weak/Impure base leads to low carbanion concentration. Adduct β-Hydroxy Adduct Alkoxide->Adduct Step 3: Protonation Product Final Product + H₂O Adduct->Product Step 4: Dehydration (REVERSIBLE) P2 Pitfall: Water buildup inhibits dehydration, shifting equilibrium to the left.

Caption: Knoevenagel condensation mechanism and key failure points.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)acrylate.
  • Various Authors. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism. Retrieved from [Link]

  • Bigi, F., & Quarantelli, C. (2012). The Knoevenagel Condensation in Water. Current Organic Synthesis, 9(1), 31-39. Retrieved from [Link]

  • Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156-10164. Retrieved from [Link]

  • Girija, C.R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). Retrieved from [Link]

  • Sun, P., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan, 35(1). Retrieved from [Link]

  • ResearchGate. (2015). Effect of water content on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

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Technical Support Center: Optimizing Knoevenagel Condensation for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Knoevenagel condensation, with a specific focus on the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during this important C-C bond-forming reaction.

I. Reaction Overview & Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] In this specific case, it involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate. The reaction is typically catalyzed by a weak base.[1]

Generalized Reaction Scheme:
  • Aldehyde: 3,4-Dimethoxybenzaldehyde

  • Active Methylene Compound: Ethyl Cyanoacetate

  • Product: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate

The mechanism, when catalyzed by a secondary amine like piperidine, often proceeds through the formation of an iminium ion, which is then attacked by the enolate of the active methylene compound.[2][3][4] Alternatively, the base can directly deprotonate the active methylene compound to form a carbanion that attacks the carbonyl carbon of the aldehyde.[5]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate via Knoevenagel condensation.

Issue 1: Low or No Product Yield

A low yield is one of the most frequent challenges.[6] The following Q&A format will guide you through a systematic troubleshooting process.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, and the presence of impurities.[6] A systematic approach is crucial for identifying the root cause.[7]

A1: Key areas to investigate:

  • Catalyst Activity: The choice and condition of the catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[7] An old or impure catalyst may have reduced activity.[6]

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome.[6]

  • Purity of Reactants: Impurities in either the 3,4-dimethoxybenzaldehyde or ethyl cyanoacetate can inhibit the reaction.[6]

  • Water Content: The Knoevenagel condensation produces water, which can shift the equilibrium back towards the reactants and inhibit the reaction.[6][8]

Q2: How do I select the optimal catalyst and what are the signs of catalyst-related problems?

The catalyst is essential for deprotonating the active methylene compound.[8] Using a base that is too strong can lead to side reactions like the self-condensation of the aldehyde.[7]

A2: Catalyst Selection and Troubleshooting:

Catalyst TypeAdvantagesPotential IssuesTroubleshooting Steps
Piperidine Commonly used, effective weak base.[9]Can lead to iminium ion formation which may have a high energy barrier.[2][3]Use a fresh or recently purified catalyst. Optimize catalyst loading (typically 0.1 equivalents).[7]
Ammonium Acetate A greener option, often effective.[8][10] Can be used in solvent-free conditions.[11]May require heating to be effective.Consider using it with a solid support like basic alumina to enhance activity.[10]
Triethylamine Effective at room temperature.[12]Can be less effective than piperidine in some cases.Ensure the absence of excess moisture.
Heterogeneous Catalysts Easy to separate from the reaction mixture.[13]May have lower activity compared to homogeneous catalysts.Consider using solid-supported catalysts like silica-supported ammonium acetate.[14]
Q3: What is the role of the solvent, and how do I choose the right one?

The solvent plays a significant role in reaction kinetics and yield by influencing the solubility of reactants and stabilizing intermediates.[7][15]

A3: Solvent Selection:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Often give high conversions and selectivities in shorter reaction times.[7][15]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Can also be effective and are often used.[6][16] Ethanol is a good choice for achieving high yields.[16]

  • Water: Can be used as a green solvent, sometimes leading to excellent yields.[17][18]

  • Solvent-Free Conditions: Can improve yields and are environmentally friendly.[6][11]

Troubleshooting Tip: If your reaction is sluggish, consider switching from a protic to a polar aprotic solvent or trying solvent-free conditions with gentle heating.

Q4: My reaction seems to stall before completion. What steps can I take?

Incomplete conversion is a common reason for low yields.[7]

A4: Strategies to Drive the Reaction to Completion:

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Ensure sufficient reaction time, which can range from a few minutes to several hours depending on the conditions.[12][19]

  • Temperature: While many Knoevenagel condensations occur at room temperature, gentle heating (e.g., 40-80°C) can often increase the rate and yield.[6] However, excessive heat can promote side reactions.[19]

  • Water Removal: The removal of water can drive the equilibrium towards the product.[8] This can be achieved by azeotropic distillation using a Dean-Stark trap with a solvent like toluene.[7]

Issue 2: Formation of Impurities and Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Q5: What are the common side reactions in this Knoevenagel condensation, and how can I minimize them?

The primary side reactions are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[6]

A5: Minimizing Side Reactions:

  • Self-Condensation of 3,4-dimethoxybenzaldehyde: This is more likely with stronger bases. Using a weak base like piperidine or ammonium acetate is preferred.[6]

  • Michael Addition: The α,β-unsaturated product can react with another molecule of ethyl cyanoacetate. This is favored by longer reaction times and higher temperatures.[6] To mitigate this, use a 1:1 molar ratio of the aldehyde and the active methylene compound and monitor the reaction closely to avoid unnecessarily long reaction times.[13]

Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Q6: My crude product is an oil or difficult to crystallize. What purification strategies are effective?

A6: Purification Techniques:

  • Recrystallization: This is the most common method for purifying the solid product. Ethanol or a mixture of ethanol and water is often a suitable solvent system.[6] If the product is an oil, try dissolving it in a minimal amount of a hot solvent and then cooling it slowly in an ice bath to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method.[20] A common eluent system is a gradient of hexane and ethyl acetate.[20]

  • Washing: Unreacted aldehyde can sometimes be removed by washing the crude product with a sodium bisulfite solution during the workup.[20]

Q7: The purified product is still colored. What is the cause and how can I decolorize it?

A7: Decolorization:

  • Cause: Colored impurities can co-crystallize with the product, or thermal degradation may have occurred if the reaction was heated for too long or at too high a temperature.[20]

  • Solution: Activated charcoal can be used to decolorize the solution during recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

III. Experimental Protocols

Protocol 1: General Procedure using Piperidine Catalyst
  • In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in a suitable solvent such as ethanol.[6][7]

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[7]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[6]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[6]

  • Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol.[6]

Protocol 2: Procedure with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[7]

  • Add 3,4-dimethoxybenzaldehyde (1 equivalent), ethyl cyanoacetate (1 to 1.2 equivalents), and a catalytic amount of an appropriate catalyst (e.g., piperidine) to the flask.[7]

  • Add a solvent that forms an azeotrope with water, such as toluene.[7]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[7]

  • Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).[7]

  • Work up the reaction as described in Protocol 1.

IV. Visualization of Workflow

Troubleshooting Logic for Low Yield

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants & Solvent Catalyst Add Catalyst Reactants->Catalyst Stir Stir at Set Temperature Catalyst->Stir Monitor Monitor via TLC Stir->Monitor Precipitate Precipitate/Extract Product Monitor->Precipitate Filter Filter & Wash Precipitate->Filter Purify Recrystallize or Column Chromatography Filter->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Knoevenagel condensation.

V. References

  • Benchchem. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Available from:

  • ResearchGate. Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF. Available from:

  • Semantic Scholar. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available from:

  • Benchchem. troubleshooting low yields in Knoevenagel condensation. Available from:

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from:

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B. Available from:

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. Available from:

  • J&K Scientific LLC. Knoevenagel Condensation. Available from:

  • Benchchem. Troubleshooting low conversion rates in Knoevenagel reactions. Available from:

  • Taylor & Francis. Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition. Available from:

  • Benchchem. optimizing reaction conditions for Knoevenagel condensation. Available from:

  • Benchchem. optimizing reaction conditions for Knoevenagel condensation with ammonium malonate. Available from:

  • ResearchGate. Ammonium Acetate-Basic Alumina Catalyzed Knoevenagel Condensation Under Microwave Irradiation Under Solvent-Free Condition | Request PDF. Available from:

  • ResearchGate. Effect of the solvent on Knoevenagel condensation. | Download Table. Available from:

  • ResearchGate. Silica supported ammonium acetate catalyzed Knoevenagel condensation... | Download Table. Available from:

  • ResearchGate. Optimization of conditions for Knoevenagel condensation reaction [a]. Available from:

  • ResearchGate. Optimizing reaction condition for Knoevenagel condensation of benzaldehyde and malononitrile. [a]. Available from:

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • ResearchGate. Solvent effect on the Knoevenagel reaction a | Download Table. Available from: [Link]

  • MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available from: [Link]

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]

  • Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals. Available from: [Link]

  • Taylor & Francis. Efficient Knoevenagel Condensation Catalyzed by 2-Hydroxyethylammonium Acetate Under Solvent-Free Conditions at Room. Available from: [Link]

  • NIH. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Available from: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]

  • NIH. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Available from: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Available from: [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

  • ResearchGate. (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Available from: [Link]

  • Organic Syntheses Procedure. ethyl (1-phenylethylidene)cyanoacetate. Available from: [Link]

  • ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Available from: [Link]

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Technical Support Center: Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis, which is a variant of the Knoevenagel condensation. Here, we address common issues encountered during the reaction, providing mechanistic insights and validated protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A low yield in the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and ethyl cyanoacetate is a common issue that can stem from several factors, including incomplete reaction, catalyst inefficiency, or the formation of side products.

Underlying Causes & Mechanistic Insight:

  • Incomplete Conversion: The reaction equilibrium may not favor the product under your current conditions. The Knoevenagel condensation is a reversible process, and the water generated as a byproduct can inhibit the forward reaction.

  • Catalyst Deactivation/Inappropriateness: The choice of base catalyst is critical. A base that is too strong can promote unwanted side reactions, such as the self-condensation of the aldehyde or hydrolysis of the ester. Conversely, a base that is too weak or used in insufficient quantity may not deprotonate the ethyl cyanoacetate effectively, leading to a slow or stalled reaction.

  • Side Reaction Pathways: Several competing reactions can consume starting materials and reduce the yield of the desired product. The most prominent is a subsequent Michael addition of a second molecule of ethyl cyanoacetate to the α,β-unsaturated product.

Troubleshooting Protocol & Preventative Measures:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. This will help you determine the optimal reaction time and prevent the formation of time-dependent side products like the Michael adduct.

  • Optimize Catalyst:

    • Choice: Weak amine bases like piperidine or DABCO are generally preferred over strong bases like NaOH to avoid side reactions. Ammonium acetate is also a common and effective catalyst.

    • Loading: Use a catalytic amount (e.g., 0.1 equivalents). Excessive catalyst can increase the rate of side reactions.

  • Water Removal: If incomplete conversion is suspected, consider removing the water byproduct. For reactions in a suitable solvent like toluene, a Dean-Stark apparatus can be used to drive the equilibrium toward the product.

  • Temperature Control: Gentle heating (e.g., 50-80°C) can increase the reaction rate, but excessive temperatures may promote polymerization and the formation of colored impurities. The optimal temperature should be determined empirically.

Q2: My final product is discolored (yellow/brown/orange). What causes this and how can I obtain a pure, white product?

The appearance of color in the crude or even purified product is typically due to the formation of polymeric or highly conjugated side products.

Underlying Causes & Mechanistic Insight:

  • Polymerization: Aldehydes, especially under basic conditions and heat, can be prone to polymerization or self-condensation reactions, leading to complex, colored mixtures.

  • Side Product Formation: Minor side products with extended chromophores can impart significant color even at low concentrations. These can arise from thermal degradation or alternative reaction pathways.

  • Impure Starting Materials: Impurities in the starting veratraldehyde can be colored or can lead to colored byproducts.

Troubleshooting Protocol & Purification:

  • Control Reaction Temperature: Avoid excessively high temperatures or prolonged heating to minimize thermal degradation and polymerization.

  • Use High-Purity Reagents: Ensure the 3,4-dimethoxybenzaldehyde is pure. If it appears discolored, consider purifying it by recrystallization or distillation before use.

  • Purification by Recrystallization: This is the most effective method for removing colored impurities.

    • Solvent Selection: Ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane are commonly used. The ideal solvent system should dissolve the product well when hot but poorly when cold.

    • Activated Carbon: If the product remains colored after initial recrystallization, dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), maintain the heat for a few minutes, and then perform a hot filtration to remove the carbon. The carbon will adsorb many colored impurities.

Q3: I've detected an impurity with a higher molecular weight in my LC-MS analysis. Could this be the Michael adduct?

Yes, a higher molecular weight impurity is very likely the Michael adduct, formed from the addition of a second molecule of ethyl cyanoacetate to your desired product. This is a classic side reaction in Knoevenagel condensations.

Underlying Mechanism:

The initial product, this compound, is an α,β-unsaturated system, making it an excellent Michael acceptor. The enolate of ethyl cyanoacetate (the nucleophile in the primary reaction) can act as a Michael donor and attack the β-carbon of the product in a 1,4-conjugate addition. This reaction is also base-catalyzed and is often favored by longer reaction times, higher temperatures, and an excess of the active methylene compound.

Visualizing Reaction Pathways

The following diagram illustrates the desired Knoevenagel condensation pathway versus the common Michael addition side reaction.

ReactionPathways cluster_main Desired Reaction cluster_side Side Reaction Reactants Veratraldehyde + Ethyl Cyanoacetate Product Desired Product This compound Reactants->Product Knoevenagel Condensation Base Weak Base (e.g., Piperidine) Base->Reactants Catalyzes ECA Ethyl Cyanoacetate (Enolate) Base->ECA Generates SideProduct Michael Adduct (Higher MW Impurity) Product->SideProduct Michael Addition ECA->SideProduct

Caption: Main Knoevenagel condensation versus Michael addition side reaction.

Troubleshooting Workflow

When faced with a problematic reaction, a systematic approach is key. The following workflow provides a logical decision tree for diagnosing and solving common issues.

TroubleshootingWorkflow start Problem with Synthesis q_yield Is the yield low? start->q_yield q_purity Is the product impure (color, extra peaks)? q_yield->q_purity No check_tlc Analyze by TLC/LC-MS q_yield->check_tlc Yes purification Purification Issue q_purity->purification Yes sm_present Starting material (aldehyde) remains? check_tlc->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_rxn Side Product Formation sm_present->side_rxn No sol_incomplete Increase reaction time/temp. Consider water removal (Dean-Stark). incomplete_rxn->sol_incomplete sol_side Decrease reaction time. Optimize catalyst. Lower temperature. side_rxn->sol_side sol_purification Recrystallize from Ethanol or EtOAc/Hexane. Use activated carbon for color. purification->sol_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary: Side Product Identification

When analyzing your reaction mixture by LC-MS, you can anticipate the following species.

CompoundFormulaMolecular Weight ( g/mol )Role / Identification
3,4-DimethoxybenzaldehydeC₉H₁₀O₃166.17Starting Material
Ethyl CyanoacetateC₅H₇NO₂113.11Starting Material
This compound C₁₃H₁₅NO₄ 249.26 Desired Product
Michael AdductC₁₈H₂₂N₂O₆362.38Common Side Product (Product + Ethyl Cyanoacetate)

References

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • Gao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available from: [Link]

  • ResearchGate. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Available from: [Link]

  • Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Available from: [Link]

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • RSC Publishing. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available from: [Link]

  • ResearchGate. Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available from: [Link]

  • ResearchGate. (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Available from: [Link]

  • Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available from: [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]

  • National Center for Biotechnology Information. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Available from: [Link]

  • ResearchGate. Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study | Request PDF. Available from: [Link]

  • ResearchGate. Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benzopyran

Technical Support Center: Byproduct Formation in Reactions Involving Ethyl Cyanoacetate and 3,4-Dimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-ECDA-2026-01 Version: 1.0 Last Updated: January 22, 2026

Introduction

This technical guide is designed for researchers, chemists, and drug development professionals working with reactions intended to produce Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate . Our internal analysis and a review of the synthetic literature suggest that this target molecule is most commonly derived from its unsaturated precursor, (E)-ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, which is synthesized via a Knoevenagel condensation.

Therefore, this guide focuses primarily on troubleshooting byproduct formation during the initial Knoevenagel condensation—the most critical stage for ensuring final product purity. We will also address potential side reactions in subsequent reduction steps aimed at forming the final saturated product. Our goal is to provide a framework for diagnosing issues, understanding their mechanistic origins, and implementing robust solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product shows a significant amount of unreacted veratraldehyde. What is the likely cause?

A: This typically points to incomplete reaction, which can be caused by several factors:

  • Insufficient Catalyst: The base catalyst (e.g., piperidine, DBU) concentration may be too low to effectively deprotonate the ethyl cyanoacetate.

  • Low Reaction Temperature: The Knoevenagel condensation often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.

  • Poor Reagent Quality: Veratraldehyde can oxidize over time if not stored properly. Ensure its purity before starting the reaction.

  • Steric Hindrance: While not a major issue for this substrate, ensure your reaction concentration is appropriate to facilitate molecular collisions.

Q2: I've isolated my product, but my NMR shows an acidic impurity, and I see a peak corresponding to veratric acid in my LC-MS. How did this form?

A: Veratric acid (3,4-dimethoxybenzoic acid) is the oxidation product of veratraldehyde. Aldehydes, particularly aromatic ones with electron-donating groups, are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[1][2] This byproduct can form either from the starting material during storage or in situ during the reaction if it is not performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: My reaction has a good yield, but I'm struggling with purification. I see a persistent impurity with a similar polarity to my product.

A: This could be a Michael adduct. The Knoevenagel product, (E)-ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, is a Michael acceptor. A nucleophile, such as the enolate of ethyl cyanoacetate, can add to the double bond. This is more common if a strong base is used or if there is a high concentration of the deprotonated ethyl cyanoacetate.

Q4: After my reduction step to form the saturated product, I see byproducts corresponding to the loss of the ethyl ester or the cyano group. What is happening?

A: This indicates that your reduction conditions are too harsh or non-selective.

  • Hydrolysis: Aggressive work-up conditions (strong acid or base) after a metal hydride reduction can lead to the hydrolysis of the ester to a carboxylic acid or the nitrile to an amide/carboxylic acid.

  • Decarboxylation: If the ester is hydrolyzed to a carboxylic acid, the resulting β-cyanocarboxylic acid can undergo decarboxylation upon heating, especially under acidic or basic conditions, leading to the loss of the entire carboxylate group.[3][4]

  • Over-reduction: Certain reducing agents can reduce the nitrile or ester functionalities if the reaction is not carefully controlled (e.g., temperature, stoichiometry of the reducing agent).

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Problem 1: Low Yield of Knoevenagel Condensation Product
Potential Cause Diagnostic Check Recommended Solution
Inefficient Water Removal Observe condensation in the reflux condenser. The reaction produces one equivalent of water, which can inhibit the equilibrium.Use a Dean-Stark trap if the solvent is appropriate (e.g., toluene) to remove water azeotropically. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
Catalyst Inactivity Check the age and storage conditions of your base catalyst (e.g., piperidine).Use a freshly opened bottle of the catalyst or purify it via distillation. Consider using a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5]
Sub-optimal Reaction Time/Temp Monitor the reaction progress using Thin Layer Chromatography (TLC). Does the starting material spot persist even after several hours?Gradually increase the reaction temperature in 10 °C increments. If using a mild catalyst, extend the reaction time. A typical range is 80-120 °C.[6]
Problem 2: Formation of Veratric Acid Impurity
Potential Cause Diagnostic Check Recommended Solution
Oxidation of Veratraldehyde Analyze the veratraldehyde starting material by NMR or GC-MS to check for the presence of veratric acid before starting.Purify the veratraldehyde by recrystallization or distillation if necessary. Store it under an inert atmosphere and protect it from light.
In-situ Oxidation Was the reaction run open to the air?Perform the reaction under an inert atmosphere of nitrogen or argon. Degas the solvent before use by sparging with N₂ or by using a freeze-pump-thaw technique.
Problem 3: Byproducts in Post-Condensation Reduction Step
Potential Cause Diagnostic Check Recommended Solution
Ester/Nitrile Hydrolysis Use LC-MS to identify species with masses corresponding to the carboxylic acid or amide.During work-up, use a buffered aqueous solution (e.g., saturated NH₄Cl) instead of strong acid to quench the reaction. Ensure the temperature is kept low (0 °C) during the quench.
Over-reduction Check NMR for the disappearance of the nitrile or ester signals and the appearance of new signals corresponding to an amine or alcohol.Choose a milder reducing agent selective for the C=C double bond, such as H₂ with a Pd/C catalyst under controlled pressure and temperature. Avoid reactive hydrides like LiAlH₄ unless protection strategies are used.
Incomplete Reduction TLC or LC-MS shows the presence of the starting unsaturated compound.Increase the catalyst loading (e.g., for Pd/C) or the equivalents of the reducing agent. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.

Part 3: Mechanistic Insights & Diagrams

A sound understanding of the underlying reaction mechanisms is critical for effective troubleshooting.

Mechanism 1: The Knoevenagel Condensation Pathway

The desired reaction proceeds via a base-catalyzed condensation between veratraldehyde and the active methylene compound, ethyl cyanoacetate.

Knoevenagel ECA Ethyl Cyanoacetate Enolate Enolate Intermediate ECA->Enolate + Base - HB⁺ Adduct Aldol Adduct Enolate->Adduct + Veratraldehyde VRT Veratraldehyde VRT->Adduct Product (E)-ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate Adduct->Product - H₂O - Base H2O H₂O Base Base (e.g., Piperidine) Base->ECA

Caption: Knoevenagel condensation workflow.

Mechanism 2: Formation of Veratric Acid (Oxidative Byproduct)

This side reaction depletes the aldehyde starting material and introduces a difficult-to-remove acidic impurity.[1]

Oxidation VRT Veratraldehyde (Ar-CHO) Radical Acyl Radical (Ar-C•=O) VRT->Radical Initiation (light, trace metal) Peroxy Peroxy Acid (Ar-CO-OOH) Radical->Peroxy + O₂ VA Veratric Acid (Ar-COOH) Peroxy->VA + Ar-CHO - Ar-C•=O O2 O₂ (Air)

Caption: Autoxidation of veratraldehyde to veratric acid.

Workflow 3: Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product CheckSM Analyze Starting Materials (SMs) by NMR/LC-MS Start->CheckSM SM_OK SMs are Pure CheckSM->SM_OK Yes SM_Bad SMs are Impure CheckSM->SM_Bad No CheckRxn Reaction Issue: Analyze crude mixture SM_OK->CheckRxn PurifySM Purify SMs (distill/recrystallize) SM_Bad->PurifySM Incomplete High % of SMs remain CheckRxn->Incomplete Incomplete Rxn SideProduct Unexpected Byproducts CheckRxn->SideProduct Byproducts Present Optimize Optimize Reaction: ↑ Temp, ↑ Time, Change Catalyst Incomplete->Optimize Inert Implement Inert Atmosphere & Degas Solvents SideProduct->Inert Workup Work-up Issue: Check pH & Temp SideProduct->Workup Quench Modify Quench: Use buffered soln, 0°C Workup->Quench

Caption: A logical troubleshooting workflow.

Part 4: Key Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation

This protocol is designed to minimize byproduct formation from the outset.

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Flush the entire system with dry nitrogen or argon for 10-15 minutes.

  • Reagent Addition: To the flask, add veratraldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and anhydrous toluene (5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) via syringe.

  • Heating and Water Removal: Attach a Dean-Stark trap filled with toluene between the flask and condenser. Heat the mixture to reflux (approx. 110 °C).

  • Reaction Monitoring: Monitor the reaction progress by collecting aliquots and analyzing via TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the veratraldehyde spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Selective C=C Double Bond Reduction

This protocol selectively reduces the alkene without affecting the ester or nitrile.

  • Catalyst Preparation: In a hydrogenation flask, add the Knoevenagel product (1.0 eq) and a suitable solvent like ethanol or ethyl acetate. Add 5-10 mol% of Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (e.g., from a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Work-up: Once complete, carefully vent the H₂ atmosphere and replace it with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude saturated product, this compound. Further purification is typically not necessary if the starting material was pure.

References

  • Benchchem. (2025).
  • Tiwari, K. N., et al. (n.d.). Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3.
  • Molander, G. A., & Stengel, P. J. (1997). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society.
  • LookChem. (n.d.).
  • NOAA. (n.d.).
  • Ataman Kimya. (n.d.).
  • Kaur, N., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • Reddy, T. J., et al. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Nagaraju, C., et al. (2015). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

Sources

Improving the reaction rate of "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to improve your reaction rates and yields with a foundation of scientific understanding.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

This synthesis is a classic example of the Knoevenagel condensation . The reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3,4-dimethoxybenzaldehyde) in the presence of a basic catalyst.[1] The electron-withdrawing nature of both the nitrile (-CN) and the ester (-COOEt) groups on the α-carbon of ethyl cyanoacetate makes its methylene protons acidic and easily removable by a base.

The mechanism proceeds in three key steps:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This forms an intermediate alkoxide.

  • Dehydration: The alkoxide is protonated (typically by the conjugate acid of the catalyst or a protic solvent) and subsequently undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This dehydration step is often the rate-determining step and is driven by the formation of a highly conjugated system.

Below is a diagram illustrating this mechanistic pathway.

Knoevenagel_Mechanism Reactants Reactants Aldehyde 3,4-Dimethoxy- benzaldehyde ECA Ethyl Cyanoacetate Base Base (e.g., Piperidine) Adduct Aldol Adduct (Intermediate Alkoxide) Enolate Enolate (Carbanion) ECA->Enolate + Base (Deprotonation) Intermediates Intermediates Enolate->Adduct FinalProduct Ethyl 2-cyano-2-(3,4-dimethoxy- phenyl)acetate Adduct->FinalProduct - H2O (Dehydration) Product Product

Caption: The Knoevenagel condensation mechanism.

Q2: What are the most critical parameters to control for improving the reaction rate?

Several factors critically influence the rate of a Knoevenagel condensation. Optimizing these parameters is key to achieving a rapid and efficient synthesis.

  • Catalyst Choice and Concentration: The base is arguably the most important factor.[2] Its role is to generate the nucleophilic carbanion. The reaction rate is highly dependent on the catalyst's strength and concentration.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to side reactions and the formation of colored impurities.[3]

  • Solvent System: The solvent must solubilize the reactants and catalyst. Its polarity can influence the stability of intermediates and transition states, thereby affecting the reaction rate.[4]

  • Purity of Reagents: Impurities in the starting materials (especially the aldehyde, which can oxidize) or the solvent (e.g., water) can inhibit the catalyst or lead to unwanted side reactions.

Troubleshooting Guide for Low Conversion Rates

This section addresses specific issues that can lead to a slow reaction or low yield.

Problem 1: The reaction is extremely slow or appears to have stalled.

Possible Cause 1: Ineffective Catalyst Activity

  • Explanation: The chosen base may be too weak to efficiently deprotonate ethyl cyanoacetate, or it may be sterically hindered. Common bases like piperidine or triethylamine are effective, but sometimes a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to accelerate the reaction.[5] Alternatively, the catalyst may have degraded.

  • Troubleshooting Action:

    • Switch to a Stronger Base: Consider replacing piperidine or triethylamine with DBU or 1,4-diazabicyclo[2.2.2]octane (DABCO), which are known to be highly efficient for this condensation.[3][6]

    • Increase Catalyst Loading: A modest increase in catalyst concentration can sometimes overcome a slow reaction rate.[2]

    • Use Fresh Catalyst: Ensure the base is fresh and has not been compromised by improper storage.

Possible Cause 2: Suboptimal Reaction Temperature

  • Explanation: The activation energy barrier for the dehydration step may not be overcome at room temperature. Many Knoevenagel condensations require heating to proceed at a practical rate.

  • Troubleshooting Action:

    • Increase Temperature: Gradually increase the reaction temperature (e.g., to 50 °C or reflux) while monitoring the progress by Thin Layer Chromatography (TLC) or GC.[3]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[7]

Possible Cause 3: Inappropriate Solvent Choice

  • Explanation: The solvent may not be effectively stabilizing the charged intermediates formed during the reaction.

  • Troubleshooting Action:

    • Switch to a Polar Aprotic Solvent: If using a non-polar solvent like toluene, consider switching to a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF). These solvents can accelerate reactions involving charged species.[4]

    • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester and can also interfere with the catalyst's basicity.[3] Use dry solvents and reagents.

The following workflow provides a logical approach to troubleshooting a slow reaction.

Troubleshooting_Workflow Start Problem: Slow Reaction Rate CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst ActionCatalyst1 Use fresh catalyst CheckCatalyst->ActionCatalyst1 ActionCatalyst2 Increase catalyst loading CheckCatalyst->ActionCatalyst2 ActionCatalyst3 Switch to stronger base (e.g., DBU, DABCO) CheckCatalyst->ActionCatalyst3 CheckTemp 2. Evaluate Temperature ActionCatalyst1->CheckTemp ActionCatalyst2->CheckTemp ActionCatalyst3->CheckTemp ActionTemp1 Increase temperature gradually (e.g., 50°C to reflux) CheckTemp->ActionTemp1 ActionTemp2 Consider microwave -assisted synthesis CheckTemp->ActionTemp2 CheckSolvent 3. Evaluate Solvent ActionTemp1->CheckSolvent ActionTemp2->CheckSolvent ActionSolvent1 Ensure anhydrous conditions CheckSolvent->ActionSolvent1 ActionSolvent2 Switch to polar aprotic solvent (e.g., ACN, DMF) CheckSolvent->ActionSolvent2 End Reaction Rate Improved ActionSolvent1->End ActionSolvent2->End

Caption: A systematic workflow for troubleshooting slow reaction rates.

Problem 2: The yield is low due to side reactions or impurities.

Possible Cause 1: Hydrolysis of the Ester

  • Explanation: If using a strong base like NaOH or if significant water is present, the ethyl ester group can be hydrolyzed to a carboxylic acid.[3] This is especially problematic at elevated temperatures.

  • Troubleshooting Action:

    • Use a Non-Nucleophilic Base: Employ an organic base like DBU or piperidine instead of inorganic hydroxides.

    • Maintain Anhydrous Conditions: Dry all solvents and glassware thoroughly before use.

Possible Cause 2: Self-Condensation of the Aldehyde (Cannizzaro Reaction)

  • Explanation: In the presence of a strong base, aldehydes lacking α-hydrogens, like 3,4-dimethoxybenzaldehyde, can undergo self-condensation (a Cannizzaro-type reaction) to form the corresponding alcohol and carboxylic acid.[3]

  • Troubleshooting Action:

    • Avoid Strong Inorganic Bases: This side reaction is more common with bases like NaOH or KOH.

    • Control Stoichiometry: Use a slight excess of the ethyl cyanoacetate to ensure the aldehyde is consumed preferentially in the Knoevenagel reaction.[8]

Problem Possible Cause Recommended Solution
Colored Impurities Reaction temperature is too high, leading to decomposition or polymerization.Optimize the reaction temperature by running it lower for a longer duration. Purify the crude product via recrystallization from ethanol or ethyl acetate or by column chromatography.[9]
Unreacted Aldehyde Insufficient reaction time or incomplete activation.Increase reaction time or switch to a more effective catalyst/solvent system as described above. Unreacted aldehyde can often be removed with a sodium bisulfite wash during workup.[9]
Product is an Oil Presence of impurities depressing the melting point.Purify a small sample via flash column chromatography to isolate the pure product, which should be a solid. Triturating the oil with a non-polar solvent like hexane can sometimes induce crystallization.[9]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol is a standard starting point that can be optimized.[1][4]

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 to 1.2 equivalents) in a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).

  • Catalyst Addition: Add the basic catalyst (e.g., piperidine, 0.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration and wash with cold solvent. If it remains dissolved, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).[9]

Protocol 2: Catalyst and Solvent Screening for Rate Optimization

To systematically improve the reaction rate, screen different catalysts and solvents in parallel small-scale reactions.

Catalyst Solvent Typical Temp. (°C) Pros Cons Reference
PiperidineEthanolRefluxInexpensive, effectiveCan require heat and longer times[10]
TriethylamineAcetonitrileRoom TempMild conditions, high yieldsSlower than stronger bases[1]
DBUAcetonitrile/THFRoom TempVery fast, highly efficientMore expensive, can be too basic[5]
DABCOWater/Ionic Liquid50 °C"Green" solvent system, reusableMay require specific ionic liquid promoter[3][6]
Biogenic CarbonatesSolvent-free100 °CHeterogeneous, eco-friendlyHigh temperature required[11]

References

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]

  • (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. National Center for Biotechnology Information. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ResearchGate. [Link]

  • (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE.
  • Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. ChemRxiv. [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

Sources

Catalyst selection for "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request for a technical support center focused on the synthesis of "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate," this guide is designed to provide in-depth, practical advice for researchers and drug development professionals. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative references.

Technical Support Center: Synthesis of Cyanoacetate Derivatives

Guide Objective: This document serves as a comprehensive technical guide for the synthesis of this compound. We will address common questions, troubleshoot potential issues, and provide detailed protocols for the key synthetic strategies involved.

Part 1: Critical First Step - Structural Clarification

A frequent point of confusion in this synthesis is the distinction between the target molecule and its unsaturated precursor. The choice of catalyst and reaction type depends entirely on which compound you intend to synthesize.

  • Target Compound: This compound (CAS 36848-69-8). This is a saturated compound, meaning the cyano- and phenyl-substituted carbon is attached to a single carbon atom of the ethyl group.[1]

  • Common Precursor/Related Compound: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate . This is an α,β-unsaturated compound and the direct product of the Knoevenagel condensation.

This guide is structured into two main parts to address the synthesis of both molecules, as the synthesis of the target "acetate" often proceeds via the "acrylate" intermediate.

Part 2: Synthesis of the Precursor: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate via Knoevenagel Condensation

The most direct route to the unsaturated acrylate is the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[2][3] This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde (3,4-dimethoxybenzaldehyde), typically catalyzed by a base.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Knoevenagel condensation?

A1: The reaction condenses 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate, using a basic catalyst to eliminate a molecule of water and form a new carbon-carbon double bond.

Q2: Why is catalyst selection so critical in this reaction?

A2: The catalyst's role is to deprotonate the ethyl cyanoacetate, forming a carbanion nucleophile. The catalyst's strength is crucial: it must be basic enough to deprotonate the active methylene group but not so strong that it promotes self-condensation of the aldehyde.[2] Catalyst choice also impacts reaction time, temperature, yield, and the environmental profile of the synthesis.

Q3: What is the underlying mechanism of the base-catalyzed Knoevenagel condensation?

A3: The mechanism proceeds in three main steps:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming an alkoxide intermediate.

  • Dehydration: The intermediate is protonated and then undergoes dehydration (elimination of water) to yield the final, stable α,β-unsaturated product.[4][5]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism Reactants 3,4-Dimethoxybenzaldehyde + Ethyl Cyanoacetate Carbanion Carbanion (Enolate Intermediate) Base Base (e.g., DABCO) Base->Reactants 1. Deprotonation Intermediate Alkoxide Intermediate Carbanion->Intermediate 2. Nucleophilic Attack Product Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate + H₂O Intermediate->Product 3. Dehydration

Caption: Knoevenagel condensation workflow.

Catalyst Selection and Comparison

A variety of catalysts can be employed, ranging from simple amines to more advanced, recyclable systems.

Catalyst SystemTypical ConditionsYieldAdvantagesDisadvantagesReference
DABCO Room Temp to 50°CGood to ExcellentMild conditions, high efficiency.May require purification to remove.[5]
DIPEAc 40-45°CHigh to ExcellentHigh yields, often pure product after workup.Catalyst can be expensive.[6]
Piperidine Reflux in EthanolGoodInexpensive, traditional method.Can lead to side products, requires heating.[2]
Ionic Liquid 50°CExcellentEco-friendly, recyclable catalyst/solvent system.Higher initial cost, potential viscosity issues.[5]
Solid-Supported Acids Aqueous MediumExcellentEnvironmentally benign, easily removed by filtration.May require specific synthesis of the catalyst.[3]
Troubleshooting Guide for Knoevenagel Condensation

Q4: My reaction yield is low. What are the common causes?

A4:

  • Inactive Catalyst: Ensure the base has not been degraded by improper storage.

  • Poor Reagent Quality: Use freshly distilled aldehyde if it has been stored for a long time, as oxidation can occur.

  • Suboptimal Temperature: While many catalysts work at room temperature, gentle heating (40-50°C) can sometimes be required to drive the reaction to completion.

  • Workup Losses: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.

Q5: I see significant side products in my analysis. What are they?

A5:

  • Unreacted Starting Materials: The most common impurities.[7] Monitor the reaction by TLC to ensure it has gone to completion.

  • Aldehyde Self-Condensation: Using too strong a base can cause the aldehyde to undergo a self-aldol condensation.

  • Michael Addition: In some cases, a second molecule of ethyl cyanoacetate can add to the newly formed acrylate product. This is more common with stronger bases or longer reaction times.

Q6: My product oiled out and won't crystallize. How can I purify it?

A6:

  • Remove Residual Solvent: Ensure all solvent is removed under a high vacuum.[7]

  • Induce Crystallization: Try triturating the oil with a cold, non-polar solvent like hexane. This can often induce crystallization by "washing" away impurities that inhibit the formation of a crystal lattice.[7]

  • Column Chromatography: If crystallization fails, purification using silica gel column chromatography is the best alternative. A gradient of ethyl acetate in hexane is a common eluent system.[7][8]

Detailed Experimental Protocol: DABCO-Catalyzed Synthesis

This protocol is adapted from established procedures for Knoevenagel condensations.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (10 mmol, 1.0 equiv) and ethyl cyanoacetate (12 mmol, 1.2 equiv).

  • Solvent/Catalyst Addition: Add a suitable solvent such as ethanol or water (20 mL). To this stirring mixture, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (2 mmol, 0.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aldehyde spot has disappeared (typically 3-6 hours).

  • Workup: Dilute the reaction mixture with water (30 mL). Extract the product using diethyl ether or ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often a pale yellow solid, can be further purified by recrystallization from ethanol to yield the final acrylate product.

Part 3: Synthesis of the Target: this compound

Synthesizing the saturated acetate requires a different strategy. Below are two common and effective routes.

Route 1: Catalytic Hydrogenation of the Acrylate Precursor

Q7: Can I convert the Knoevenagel product into the target saturated acetate?

A7: Yes. The most straightforward method is the selective catalytic hydrogenation of the carbon-carbon double bond of the acrylate.

  • Catalyst Selection: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation. Typically, a 5-10% Pd/C catalyst is used under a hydrogen atmosphere (from a balloon or a pressurized vessel).

  • Protocol Outline:

    • Dissolve the acrylate precursor in a solvent like ethanol or ethyl acetate.

    • Add the Pd/C catalyst (typically 1-5 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent to yield the crude saturated product, which can be purified by recrystallization or chromatography if necessary.

Troubleshooting for Hydrogenation:

  • Incomplete Reaction: Ensure the catalyst is active and the hydrogen delivery is sufficient.

  • Over-reduction: Under harsh conditions (high pressure/temperature), the nitrile or ester group could potentially be reduced. This is rare with Pd/C under mild conditions.

Route 2: Direct Alkylation of Ethyl Cyanoacetate

Q8: Can I synthesize the saturated acetate in a single step without making the acrylate?

A8: Yes, via a nucleophilic substitution (alkylation) reaction. This involves generating the carbanion of ethyl cyanoacetate and reacting it with a suitable electrophile like 3,4-dimethoxybenzyl bromide.

Alkylation_Route Direct Alkylation Synthesis Route Reactants Ethyl Cyanoacetate + 3,4-Dimethoxybenzyl Bromide Product This compound Reactants->Product SN2 Reaction Base Base (e.g., K₂CO₃) Base->Reactants Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reactants

Caption: Workflow for direct alkylation.

  • Catalyst/Base Selection: This reaction requires a base to deprotonate the ethyl cyanoacetate. A moderately strong, non-nucleophilic base is ideal.

    • Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base for this type of alkylation, often used in polar aprotic solvents like DMF or acetonitrile.[9]

    • Sodium Hydride (NaH): A very strong base that will completely deprotonate the ethyl cyanoacetate. Requires anhydrous conditions and careful handling.

    • Sodium Ethoxide (NaOEt): A strong base that can be used in ethanol as a solvent.

  • Protocol Outline (using K₂CO₃):

    • Dissolve ethyl cyanoacetate (1.1 equiv) in DMF or acetonitrile.

    • Add finely powdered anhydrous potassium carbonate (1.5 equiv).

    • To this slurry, add a solution of 3,4-dimethoxybenzyl bromide (1.0 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-60°C) until TLC shows consumption of the benzyl bromide.

    • Quench the reaction by pouring it into water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify as needed.

Troubleshooting for Alkylation:

  • Low Yield: Ensure the benzyl halide is reactive and the base is strong enough. Anhydrous conditions are important, especially when using very strong bases like NaH.

  • Dialkylation: Using a large excess of ethyl cyanoacetate can help minimize the formation of the dialkylated byproduct.

References

  • Meng, D., Qiao, Y., Wang, X., Wen, W., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Zhang, Y. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • Acta Crystallographica Section E. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. National Institutes of Health. [Link]

  • Suchetan, P. A., et al. (2016). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension. [Link]

  • Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Organic & Medicinal Chemistry International Journal. [Link]

  • Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • Chunikhin, S. S., et al. (2021). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. ResearchGate. [Link]

  • Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul. [Link]

Sources

Technical Support Center: Knoevenagel Condensation of 3,4-Dimethoxybenzaldehyde with Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Knoevenagel condensation, specifically focusing on the synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate from 3,4-dimethoxybenzaldehyde (veratraldehyde) and ethyl cyanoacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a core focus on the critical role of solvent effects.

Section 1: Frequently Asked Questions (FAQs) & Core Principles

This section addresses fundamental questions regarding the reaction mechanism and the solvent's integral role. Understanding these principles is the first step to effective troubleshooting and optimization.

Q1: What is the detailed reaction mechanism, and where does the solvent exert its influence?

A1: The Knoevenagel condensation is a base-catalyzed reaction that proceeds in three primary stages: carbanion formation, nucleophilic attack, and dehydration.[1][2] The solvent is not a passive medium; it actively influences the stability of intermediates and the efficacy of the catalyst at each stage.

  • Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate) to form a resonance-stabilized carbanion.[2] Polar aprotic solvents (like DMF or DMSO) are particularly effective here as they solvate the cation of the base but do not hydrogen-bond with the carbanion, enhancing its nucleophilicity.

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a tetrahedral alkoxide intermediate.[3] Solvents capable of stabilizing this charged intermediate through dipole-dipole interactions or hydrogen bonding can accelerate this step.[4]

  • Dehydration: The alkoxide is protonated (often by a protonated base or a protic solvent) to form a β-hydroxy intermediate, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated product.[3] Protic solvents can facilitate this dehydration by acting as a proton shuttle.[5]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Action cluster_condensation Condensation & Dehydration Reactant1 3,4-Dimethoxy- benzaldehyde Alkoxide Tetrahedral Alkoxide Intermediate Reactant1->Alkoxide Nucleophilic Attack Reactant2 Ethyl Cyanoacetate Base Base (e.g., Piperidine) Reactant2->Base Proton Abstraction Carbanion Carbanion Intermediate Base->Carbanion Carbanion->Alkoxide Nucleophilic Attack Anno1 Solvent influences catalyst activity and carbanion stability Carbanion->Anno1 BetaHydroxy β-Hydroxy Intermediate Alkoxide->BetaHydroxy Protonation Anno2 Polar solvents stabilize charged intermediates Alkoxide->Anno2 Product Final Product: Ethyl 2-cyano-2-(3,4-dimethoxy- phenyl)acetate BetaHydroxy->Product Dehydration (-H2O) Anno3 Protic solvents can facilitate proton transfer and dehydration BetaHydroxy->Anno3

Caption: The Knoevenagel condensation mechanism highlighting key intermediates.

Q2: Why is solvent selection particularly important for the reaction with 3,4-dimethoxybenzaldehyde?

A2: The two electron-donating methoxy groups (-OCH₃) on the benzene ring make the carbonyl carbon of 3,4-dimethoxybenzaldehyde less electrophilic compared to unsubstituted or electron-withdrawn benzaldehydes (e.g., 4-nitrobenzaldehyde).[4] This reduced reactivity means that reaction conditions must be carefully optimized to achieve good yields and reasonable reaction times. The right solvent can significantly enhance the reaction rate by:

  • Increasing Catalyst Basicity: Aprotic polar solvents can enhance the effective basicity of the catalyst.

  • Stabilizing Intermediates: As mentioned, stabilizing the charged intermediates lowers the activation energy of the reaction.[4]

  • Ensuring Solubility: All reactants (the aldehyde, ethyl cyanoacetate, and the catalyst) must be sufficiently soluble for the reaction to proceed efficiently.

Q3: What are the pros and cons of different solvent classes for this reaction?

A3:

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water):

    • Pros: Generally good at solvating ionic species, readily available, and environmentally benign (especially water).[6] They can participate directly in the protonation/dehydration steps.[5]

    • Cons: Can form hydrogen bonds with the base catalyst, potentially reducing its activity. Solubility of the aromatic aldehyde might be limited in water.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile):

    • Pros: Excellent at dissolving a wide range of organic compounds. They do not solvate anions (like the carbanion) strongly, making them more nucleophilic and accelerating the initial condensation step.[5]

    • Cons: Higher boiling points can make them difficult to remove. They are less environmentally friendly than alcohols or water.

  • Non-Polar Solvents (e.g., Toluene, Hexane):

    • Pros: Useful when water removal is necessary (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.

    • Cons: Poor solubility for the catalyst and intermediates often leads to very slow or incomplete reactions. Generally not recommended unless a specific water-removal strategy is employed.

  • Alternative Media (Ionic Liquids, Solvent-Free):

    • Pros: Often cited as "green" alternatives.[7] Ionic liquids can act as both catalyst and solvent and are often recyclable.[1] Solvent-free conditions, either neat or with grinding, can be highly efficient, reduce waste, and simplify work-up.[8][9]

    • Cons: Ionic liquids can be expensive.[7] Solvent-free reactions may require specialized equipment (e.g., ball mill, microwave reactor) for optimal results.

Section 2: Experimental Protocols & Comparative Data

A reliable starting point is crucial for any experimental work. Below is a general protocol and a table summarizing expected outcomes based on solvent choice, synthesized from established chemical principles and literature reports.

General Experimental Protocol

This protocol provides a robust baseline for conducting the condensation.

Experimental_Workflow start Start setup 1. Reagent Setup - Charge flask with 3,4-dimethoxybenzaldehyde, ethyl cyanoacetate, and solvent. start->setup catalyst 2. Catalyst Addition - Add catalytic amount of base (e.g., piperidine). setup->catalyst reaction 3. Reaction - Stir at specified temperature (e.g., RT to reflux). catalyst->reaction monitor 4. Monitor Progress - Use Thin Layer Chromatography (TLC) to track disappearance of aldehyde. reaction->monitor monitor->reaction Incomplete workup 5. Work-up - Cool mixture. - Precipitate product (e.g., with cold water/ethanol). - Filter the solid. monitor->workup Complete purify 6. Purification - Recrystallize the crude product (e.g., from ethanol). workup->purify characterize 7. Characterization - Obtain Melting Point, NMR, IR spectra to confirm identity and purity. purify->characterize end End characterize->end

Caption: A standard workflow for the Knoevenagel condensation experiment.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0-1.1 eq) in the chosen solvent (e.g., 5-10 mL per gram of aldehyde).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at the desired temperature. Reactions in ethanol are often refluxed, while those in DMF might proceed at a lower temperature.

  • Monitoring: Track the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the consumption of the aldehyde starting material.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product does not precipitate spontaneously, pour the reaction mixture into cold water or an ethanol/water mixture to induce precipitation.

  • Isolation & Purification: Collect the crude solid product by vacuum filtration and wash with a cold solvent (e.g., cold ethanol). Purify the product by recrystallization, typically from ethanol, to obtain a pure crystalline solid.[2]

Data Table: Impact of Solvent on Reaction Performance

This table summarizes the expected performance of different solvent systems. Yields and times are illustrative and can vary with the specific catalyst and temperature used.

Solvent SystemTypical CatalystTemperature (°C)Approx. TimeExpected Yield & ObservationsSupporting Rationale
Ethanol Piperidine / PyridineReflux (~78°C)2-6 hoursGood to Excellent. Clean reaction, product often crystallizes on cooling.Protic nature aids dehydration; good balance of solubility and reactivity.[5]
Water DBU / No Catalyst50-80°C1-5 hoursModerate to Good. Environmentally friendly. Yield depends heavily on reactant acidity.Water can act as both a Brønsted base and solvent.[6]
DMF Piperidine / DABCO25-60°C1-3 hoursExcellent. Often faster than in alcohols due to enhanced catalyst activity.Aprotic nature enhances carbanion nucleophilicity.[5]
Toluene Piperidine (with Dean-Stark)Reflux (~110°C)4-12 hoursGood. Effective if water removal is necessary, but generally slower.Drives equilibrium by removing water byproduct.
Ionic Liquid [bmim]BF₄ / Basic IL60-100°C1-4 hoursExcellent. Green protocol with potential for catalyst/solvent recycling.Stabilizes intermediates and can have intrinsic catalytic activity.[4][10]
Solvent-Free Triphenylphosphine / Grinding25-80°C0.5-2 hoursExcellent. Very rapid, especially with microwave irradiation. Minimal work-up.High concentration of reactants leads to fast kinetics.[8][9]

Section 3: Troubleshooting Guide

Even well-established reactions can encounter issues. This guide provides a logical approach to diagnosing and solving common problems.

Troubleshooting_Tree start Problem Detected issue_yield Low or No Yield? start->issue_yield issue_rate Reaction Too Slow? start->issue_rate issue_purity Impure Product? start->issue_purity cause_catalyst Catalyst Inactive? - Old reagent? - Incorrect amount? issue_yield->cause_catalyst Yes cause_solvent_yield Poor Solubility? - Reactants not dissolved? issue_yield->cause_solvent_yield Yes cause_temp_yield Temperature Too Low? issue_yield->cause_temp_yield Yes cause_aldehyde Aldehyde Deactivated? - Electron-donating groups slow reaction. issue_rate->cause_aldehyde Yes cause_solvent_rate Solvent Hindering? - Protic solvent reducing base strength? issue_rate->cause_solvent_rate Yes cause_side_rxn Side Reactions Occurring? - Dark color formation? issue_purity->cause_side_rxn Yes cause_purification Ineffective Purification? - Oily product? - Contaminated crystals? issue_purity->cause_purification Yes sol_catalyst Action: - Use fresh catalyst. - Verify stoichiometry. cause_catalyst->sol_catalyst sol_solvent_yield Action: - Switch to a better solvent (e.g., Ethanol -> DMF). - Add co-solvent. cause_solvent_yield->sol_solvent_yield sol_temp_yield Action: - Increase temperature. - Consider microwave heating. cause_temp_yield->sol_temp_yield sol_aldehyde Action: - Increase temperature. - Use a more potent catalyst/solvent system (e.g., DBU in DMF). cause_aldehyde->sol_aldehyde sol_solvent_rate Action: - Switch from protic (Ethanol) to aprotic polar (DMF) solvent. cause_solvent_rate->sol_solvent_rate sol_side_rxn Action: - Lower reaction temperature. - Reduce reaction time. - Ensure stoichiometry is correct. cause_side_rxn->sol_side_rxn sol_purification Action: - Select a different recrystallization solvent. - Perform column chromatography. cause_purification->sol_purification

Caption: A decision tree for troubleshooting common Knoevenagel condensation issues.

Issue 1: Low or No Product Yield
  • Q: My TLC shows mostly starting material after several hours. What's wrong?

    • A: Cause 1: Catalyst Inactivity. The base catalyst is the engine of this reaction. Ensure it is fresh; amines like piperidine can degrade over time. Verify that a sufficient catalytic amount (typically 5-10 mol%) was added.

    • A: Cause 2: Poor Solvent Choice. The reactants may not be fully dissolved, or the solvent may be inhibiting the catalyst. If you are using a non-polar solvent like toluene without a Dean-Stark trap, the reaction will be exceedingly slow. Solution: Switch to a more effective solvent like ethanol or DMF where reactants are fully soluble.

    • A: Cause 3: Insufficient Temperature. The electron-rich nature of 3,4-dimethoxybenzaldehyde requires energy to overcome its lower reactivity. If running at room temperature in a solvent like ethanol, it will likely be too slow. Solution: Increase the temperature to reflux.

Issue 2: Slow Reaction Rate
  • Q: The reaction is proceeding, but it's taking much longer than literature examples. How can I accelerate it?

    • A: Cause: Inherent Reactivity and Solvent Effects. As noted, the electron-donating groups on your aldehyde slow the reaction.[4] If you are using a protic solvent like ethanol, it may be slightly dampening the strength of your basic catalyst through hydrogen bonding.

    • Solution 1: Change Solvent. Switching from ethanol to a polar aprotic solvent like DMF can significantly increase the rate by "unmasking" the catalyst and better solvating the intermediates.

    • Solution 2: Change Catalyst. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically accelerate the initial proton abstraction.

    • Solution 3: Consider Solvent-Free Conditions. For a significant rate enhancement, performing the reaction neat with microwave irradiation is a proven method for driving Knoevenagel condensations to completion rapidly.[8]

Issue 3: Formation of Impurities or Dark Color
  • Q: My reaction mixture turned dark brown/black, and the final product is difficult to purify. What causes this?

    • A: Cause: Thermal Degradation or Side Reactions. High temperatures (especially >100°C) over extended periods can lead to the decomposition of reactants or products, causing discoloration.[4] While Michael addition is a less common side reaction with ethyl cyanoacetate, other condensation side-products can form.

    • Solution 1: Lower the Temperature. If you are refluxing in a high-boiling solvent, try running the reaction at a lower temperature (e.g., 60-80°C). Often, a cleaner reaction is worth a slightly longer reaction time.

    • Solution 2: Optimize Reaction Time. Do not let the reaction run for an excessive time after the starting material is consumed (as per TLC). Over-exposure to basic conditions and heat can promote byproduct formation.

    • Solution 3: Purification Strategy. If impurities are present, recrystallization may not be sufficient. Consider passing the crude product through a short plug of silica gel to remove baseline impurities before proceeding with recrystallization.

References

  • Knoevenagel Condensation. Organic Chemistry Portal. [Link]

  • Ying, A., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(11), 4953-4955. [Link]

  • Vassiliou, S., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30973-30979. [Link]

  • Bjelopetrović, A., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Sustainability. [Link]

  • Verma, R. S. (2013). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Research in Pharmacy and Chemistry, 3(3), 645-649. [Link]

  • Kulkarni, K., & Kadam, V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(1), 81-88. [Link]

  • Shaik, K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(2). [Link]

  • Girija, C.R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry. [Link]

  • Asfandyar, M. (2023). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

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Preventing dimerization of "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered with this versatile starting material: unwanted dimerization. My aim here is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and prevent this issue effectively in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a substituted cyanoacetate ester. Its key structural feature is a reactive methylene group (the carbon atom situated between the cyano and ester groups), making it a valuable precursor in various carbon-carbon bond-forming reactions. It is frequently employed in Knoevenagel condensations to synthesize more complex molecules, including intermediates for pharmaceuticals.[1][2][3][4][5]

Q2: I've noticed a gradual yellowing and change in viscosity of my stored this compound. What could be the cause?

This is a classic sign of product degradation, with dimerization being a primary suspect. The formation of new, larger molecules can alter the material's physical properties and lead to discoloration.

Q3: What is dimerization in the context of this compound?

Dimerization is a chemical reaction where two identical molecules of this compound combine to form a single new molecule, a dimer. This is an undesirable side reaction as it consumes your starting material and can complicate subsequent reactions and purifications.

Q4: Why is this specific molecule prone to dimerization?

The susceptibility to dimerization arises from the high acidity of the α-hydrogen (the hydrogen attached to the carbon between the cyano and ester groups). This hydrogen can be easily removed, even by weak bases, to form a stabilized carbanion. This carbanion is a potent nucleophile and can attack the electrophilic carbon of the nitrile group on another molecule, initiating the dimerization process. This type of self-condensation of nitriles is mechanistically related to the Thorpe-Ziegler reaction.[6][7][8][9]

II. The Dimerization Pathway: A Mechanistic Overview

The most probable pathway for the dimerization of this compound is a base-catalyzed self-condensation, analogous to the Thorpe reaction.[6][7][9] The process can be broken down into the following key steps:

  • Deprotonation: A base (even trace amounts of impurities can act as a catalyst) removes the acidic α-hydrogen, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group of a second molecule.

  • Intermediate Formation: This attack forms a transient imine intermediate.

  • Tautomerization: The imine then tautomerizes to a more stable enamine, yielding the final dimer product.[9]

Dimerization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Tautomerization Monomer1 Monomer Carbanion Carbanion Monomer1->Carbanion B: Carbanion_node Carbanion Monomer2 Monomer Base Base (B:) Imine Imine Intermediate Monomer2->Imine Imine_node Imine Intermediate Carbanion_node->Monomer2 Attack on Nitrile Dimer Enamine Dimer Imine_node->Dimer Proton Transfer

Caption: Proposed mechanism for the dimerization of this compound.

III. Troubleshooting Guide

This section is designed to help you diagnose and resolve issues related to the dimerization of your starting material.

Observation Potential Cause Recommended Actions
Yellowing or darkening of the material over time. Dimer formation often leads to colored impurities.1. Confirm the presence of dimers using analytical techniques (see Section V).2. If confirmed, purify the material before use (e.g., via column chromatography).3. Implement stricter storage protocols (see Section IV).
Inconsistent yields or unexpected side products in my reaction. Dimerization reduces the concentration of the active starting material and the dimer itself might react, leading to byproducts.1. Analyze a sample of your starting material for purity before each reaction.2. Consider the dimer as a potential reactive species in your reaction scheme and look for corresponding side products.
Appearance of a new, less polar spot on TLC analysis of the starting material. The dimer is a larger, often less polar molecule than the monomer.This is a quick qualitative check for dimerization. If a new spot is observed, proceed with more quantitative analytical methods.
Broad or new peaks in the 1H NMR spectrum of the starting material. The presence of the dimer will complicate the NMR spectrum.Compare the spectrum to a reference spectrum of the pure monomer. Look for new signals, particularly in the aromatic and vinyl regions, that could correspond to the dimer.

IV. Prevention Protocols

The key to preventing dimerization is to control the conditions that favor the formation of the reactive carbanion.

Protocol 1: Optimal Storage and Handling
  • Temperature: Store the material at low temperatures (-20°C is recommended for long-term storage). This reduces the kinetic rate of the dimerization reaction.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Light can potentially catalyze degradation pathways.

  • pH: Ensure that all storage containers are scrupulously clean and free of any basic residues.

Protocol 2: Solvent Selection for Reactions

When using this compound in a reaction, the choice of solvent is critical.

  • Recommended: Use dry, aprotic, non-polar solvents (e.g., toluene, dichloromethane) to minimize the chances of deprotonation.

  • To Avoid: Protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMF, DMSO) can facilitate proton transfer and should be used with caution, especially in the presence of any basic species.

Prevention_Workflow cluster_storage Storage cluster_handling Handling & Reaction Temp Low Temperature (-20°C) Purity_Check Pre-reaction Purity Check Temp->Purity_Check Atmos Inert Atmosphere (Ar or N2) Atmos->Purity_Check Light Protect from Light Light->Purity_Check pH_storage Neutral pH (Clean Vials) pH_storage->Purity_Check Solvent Aprotic, Non-polar Solvent End Successful Reaction with High Yield Solvent->End Base_Control Strict Control of Base Addition Base_Control->End Purity_Check->Solvent Purity_Check->Base_Control Start Freshly Acquired or Purified This compound Start->Temp Start->Atmos Start->Light Start->pH_storage

Caption: Recommended workflow for preventing dimerization during storage and handling.

V. Analytical Methods for Dimer Detection

Regularly assessing the purity of your starting material is crucial. The following methods can be used to detect and quantify the presence of dimers.

Method 1: High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates compounds based on their polarity. The dimer, being larger and likely less polar than the monomer, will have a different retention time.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: UV detector at a wavelength where both the monomer and potential dimer absorb (e.g., 280 nm).

  • Quantification: The relative peak areas can be used to estimate the percentage of dimer present.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.

  • Advantage: This method can confirm the presence of the dimer by identifying its molecular weight, which will be exactly double that of the monomer.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: 1H and 13C NMR can provide structural information about the compounds present in a sample.

  • Indicators of Dimerization:

    • The appearance of new signals, especially in the vinyl (enamine) region of the 1H NMR spectrum.

    • A more complex aromatic region due to the presence of two phenyl rings in different chemical environments.

    • A decrease in the integration of the α-hydrogen signal of the monomer relative to other protons.

Analytical Technique Primary Use Key Advantages
TLC Quick qualitative checkFast, inexpensive
HPLC Quantification of dimer contentHigh resolution, quantitative
LC-MS Confirmation of dimer identityProvides molecular weight information
NMR Structural elucidation of dimerDetailed structural information

VI. Concluding Remarks

The dimerization of this compound is a manageable challenge. By understanding the underlying base-catalyzed mechanism, researchers can take proactive steps in storage, handling, and reaction setup to minimize its occurrence. Regular analytical monitoring of the starting material's purity is the best defense against compromised experimental outcomes.

Should you have further questions or require more specific guidance for your application, please do not hesitate to contact our technical support team.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Moradhosseini, T., Mokhtary, M., Nikpassand, M., Kia, M., & Asadpour, L. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2).
  • Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451.
  • Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329–350.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

  • MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 27(19), 6528.
  • NIH. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Retrieved from [Link]

  • NIH. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Su, C., Chen, Z.-C., & Zhen, Q.-G. (2003). The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation between aldehydes or ketones with active methylene compounds. Synthesis, 2003(05), 703–705.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474.
  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano- 3-phenyl-2-propenoates. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedure for this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Experimental Protocol: Work-up Procedure

The synthesis of this compound, commonly achieved via a Knoevenagel condensation, requires a meticulous work-up procedure to isolate the product in high purity. The following protocol is a self-validating system, designed to minimize product loss and eliminate common impurities.

Step 1: Quenching the Reaction

Upon completion of the reaction (as monitored by TLC), the primary objective is to halt the reaction and neutralize any remaining catalyst.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Slowly add distilled water to the reaction flask with vigorous stirring. The volume of water should be approximately 2-3 times the volume of the reaction solvent.

    • If a basic catalyst (e.g., piperidine, triethylamine) was used, neutralize the mixture by adding 1 M hydrochloric acid (HCl) dropwise until the pH of the aqueous layer is approximately 7.[1] This step is crucial to prevent the product from remaining in the aqueous layer as a salt and to quench the catalytic activity.

Step 2: Liquid-Liquid Extraction

The goal of this step is to transfer the desired product from the aqueous phase to an immiscible organic solvent.

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic extraction solvent. Ethyl acetate is a common and effective choice for this compound.[1][2] The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

    • Stopper the separatory funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent frequently to prevent pressure buildup.

    • Allow the layers to separate. The organic layer (containing the product) will typically be the top layer when using ethyl acetate.

    • Drain the lower aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize product recovery.

Step 3: Washing the Organic Layer

Washing the combined organic extracts is essential to remove any residual water-soluble impurities, such as salts or remaining catalyst.

  • Procedure:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer sequentially with:

      • Distilled water (to remove any remaining acid or base).

      • Saturated sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic or to remove any acidic byproducts).

      • Brine (saturated sodium chloride solution). This step helps to break up any minor emulsions and begins the drying process by drawing water out of the organic layer.[1]

    • After each wash, drain the aqueous layer.

Step 4: Drying and Solvent Removal

The final step in isolating the crude product is to remove the last traces of water from the organic solvent and then to remove the solvent itself.

  • Procedure:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the work-up procedure in a question-and-answer format.

Q1: An emulsion has formed during extraction, and the layers will not separate. What should I do?

A1: Emulsion formation is a common problem, especially when using chlorinated solvents or in the presence of basic aqueous solutions.[3] Here are several strategies to resolve this issue:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Salting Out: Add a small amount of saturated brine solution.[3] The increased ionic strength of the aqueous layer can help to force the separation of the two phases.

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Vigorous shaking can sometimes worsen an emulsion.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite can help to break up the suspended droplets that cause the emulsion.[4][5]

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help to break the emulsion.

Q2: My product seems to be precipitating out of solution during the work-up. How can I prevent this and ensure it stays in the organic layer?

A2: Premature precipitation can occur if the product has limited solubility in the extraction solvent at the work-up temperature.

  • Increase Solvent Volume: Use a larger volume of extraction solvent to ensure the product remains fully dissolved.

  • Gentle Warming: If the product is known to be thermally stable, gently warming the separatory funnel in a warm water bath can increase solubility. However, be cautious of increased pressure from the solvent vapor.

  • Solvent Choice: Consider using a solvent in which your product has higher solubility.

Q3: After drying and solvent removal, my product is an oil and not the expected solid. What could be the reason?

A3: The product appearing as an oil can be due to several factors:

  • Residual Solvent: Traces of the extraction solvent may still be present. Ensure the product is dried under high vacuum for a sufficient period.

  • Impurities: The presence of impurities can lower the melting point of a compound, causing it to appear as an oil. Further purification is likely necessary.

  • Inherent Property: While many cyanoacetates are solids, some can be low-melting solids or oils at room temperature. Check the literature for the expected physical state of your compound.

Q4: What is the best method to purify the crude this compound?

A4: The most common and effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient purification method.

  • Column Chromatography: For oily products or to separate closely related impurities, column chromatography on silica gel is recommended. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[6] The exact ratio should be determined by TLC analysis of the crude product.

III. Visualizations

Work-up Decision Workflow

Workup_Workflow start Reaction Complete quench Quench with H2O Adjust pH to ~7 with 1M HCl start->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash No Emulsion emulsion Emulsion Forms extract->emulsion Problem? dry Dry (Na2SO4) Filter wash->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate crude Crude Product evaporate->crude purify Purification (Recrystallization or Chromatography) crude->purify product Pure Product purify->product break_emulsion Troubleshoot Emulsion: - Add Brine - Filter through Celite emulsion->break_emulsion Yes break_emulsion->extract

Caption: Decision workflow for the work-up of this compound.

Summary of Work-up Parameters

StepReagent/SolventPurposeKey Considerations
Quenching Distilled Water, 1 M HClStop the reaction, neutralize catalystAdd slowly, monitor pH
Extraction Ethyl AcetateIsolate product from aqueous phaseUse sufficient volume, vent funnel
Washing H₂O, NaHCO₃, BrineRemove impuritiesSequential washes are crucial
Drying Anhydrous Na₂SO₄/MgSO₄Remove residual waterUse until drying agent is free-flowing
Purification Ethanol/Water or Pet. Ether/EtOAcAchieve high purityMethod depends on crude product state

IV. References

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved January 22, 2026, from [Link]

  • K-Jhil Scientific. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved January 22, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1610. Retrieved January 22, 2026, from [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 537-541. Retrieved January 22, 2026, from [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(54), 30979-30985. Retrieved January 22, 2026, from [Link]

  • da Silva, A. C., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31(1), 159-168. Retrieved January 22, 2026, from [Link]

  • NRO-Chemistry. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved January 22, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved January 22, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. 24(2), 653-656. Retrieved January 22, 2026, from [Link]

Sources

Validation & Comparative

"Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" vs other cyanoacetates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Utility of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate and its Progenitor, Ethyl Cyanoacetate

Authored by: A Senior Application Scientist

Abstract

In the landscape of organic synthesis, cyanoacetates are indispensable building blocks, prized for their versatility in constructing carbon-carbon bonds and forming complex molecular scaffolds. While ethyl cyanoacetate is a foundational reagent, its derivatives, such as ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, offer specialized reactivity for targeted applications, particularly in medicinal chemistry. This guide provides a comprehensive comparison between the parent ethyl cyanoacetate and its substituted acrylate derivative. We will dissect their distinct roles in synthesis, explore the electronic influence of the 3,4-dimethoxyphenyl moiety, and provide validated experimental protocols to illustrate their practical application.

Introduction: The Cyanoacetate Family in Synthesis

Active methylene compounds are cornerstones of synthetic chemistry, and ethyl cyanoacetate is a quintessential example. Its methylene protons, flanked by both a nitrile (-CN) and an ester (-COOEt) group, exhibit significant acidity, facilitating carbanion formation under mild basic conditions. This property makes it a premier nucleophile in a host of classical organic reactions, most notably the Knoevenagel condensation.[1][2] The Knoevenagel reaction provides a powerful and reliable method for creating α,β-unsaturated systems by condensing an active methylene compound with an aldehyde or ketone.[2][3]

This guide focuses on a specific, value-added product of this reaction: Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate . This molecule is not a direct analogue to ethyl cyanoacetate in its primary function but rather its synthetic descendant. Understanding this relationship is critical to appreciating its unique role in multi-step syntheses, particularly in the development of pharmaceuticals and biologically active compounds where the 3,4-dimethoxyphenyl group is a recurring structural motif.

Unpacking the Reagents: A Head-to-Head Comparison

The primary distinction lies in their fundamental roles: one is the "builder" (the nucleophilic active methylene), and the other is the "pre-fabricated structure" (the electrophilic α,β-unsaturated system).

FeatureEthyl CyanoacetateEthyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate
Synonym(s) Ethyl 2-cyanoacetateEthyl 3,4-dimethoxybenzylidenecyanoacetate
CAS Number 105-56-6[4]N/A (Product of reaction)
Molecular Weight 113.11 g/mol [4]261.27 g/mol [5]
Primary Role Nucleophile (C-H Acid / Active Methylene)Electrophile (Michael Acceptor)
Key Reactive Site α-Carbon (acidic protons)β-Carbon of the C=C double bond
Typical Reaction Knoevenagel Condensation, Alkylation, AcylationMichael Addition, Diels-Alder Reaction, Reduction
Structural Impact A simple, versatile C3 building block.A specialized intermediate carrying the 3,4-dimethoxyphenyl pharmacophore. The electron-donating methoxy groups modulate the electronics of the phenyl ring and the conjugated system.

The Knoevenagel Condensation: The Genesis of Complexity

The synthesis of ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate is a classic Knoevenagel condensation between 3,4-dimethoxybenzaldehyde (veratraldehyde) and ethyl cyanoacetate .[6] This reaction exemplifies the fundamental utility of ethyl cyanoacetate.

Mechanism of Action

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which initiates the process by deprotonating the ethyl cyanoacetate.

  • Carbanion Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of veratraldehyde.

  • Aldol Addition: This attack forms an alkoxide intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst, yielding an aldol-type adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Addition cluster_3 Step 4 & 5: Protonation & Dehydration ECA Ethyl Cyanoacetate NC-CH2-COOEt Carbanion Carbanion NC-CH(-)-COOEt ECA->Carbanion Deprotonation Base Base (B:) Veratraldehyde Veratraldehyde (Ar-CHO) Intermediate Alkoxide Intermediate Ar-CH(O-)-CH(CN)COOEt Veratraldehyde->Intermediate Nucleophilic Attack Aldol Aldol Adduct Ar-CH(OH)-CH(CN)COOEt Product Final Product Ar-CH=C(CN)COOEt Aldol->Product -H2O (Dehydration) Intermediate2->Aldol Protonation (from BH+)

Caption: Figure 1: Knoevenagel Condensation Mechanism

Comparative Reactivity and Synthetic Strategy

The strategic choice between using ethyl cyanoacetate and its pre-formed acrylate derivative depends entirely on the synthetic goal.

Ethyl Cyanoacetate: The Versatile Nucleophile

Researchers use ethyl cyanoacetate when the goal is to construct a C=C bond with a new aldehyde or ketone partner. It is the reagent of choice for accessing a wide library of α,β-unsaturated cyanoesters. Its applications extend to the synthesis of pyridines, pyrimidines, and other heterocyclic systems where the active methylene group is the starting point for cyclization cascades.[1][7]

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate: The Specialized Electrophile

Once synthesized, this molecule's reactivity profile is inverted. The C=C double bond is electron-deficient due to the powerful withdrawing effects of the adjacent cyano and ester groups. This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a Michael (1,4-conjugate) addition .

This targeted reactivity is invaluable. The 3,4-dimethoxyphenyl unit is a key feature in many natural products and drugs, including analogues of combretastatin (an anti-cancer agent) and papaverine. By using this pre-fabricated intermediate, chemists can introduce this entire functionalized moiety into a target molecule in a single, efficient step via Michael addition, saving multiple synthetic steps that would be required to build it from scratch.

Synthetic_Workflow Figure 2: Comparative Synthetic Pathways cluster_ECA Pathway A: Starting with Ethyl Cyanoacetate cluster_Product Pathway B: Starting with the Acrylate Derivative ECA Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation ECA->Knoevenagel Aldehyde Aldehyde/Ketone (e.g., Veratraldehyde) Aldehyde->Knoevenagel Product_A α,β-Unsaturated Product (e.g., Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate) Knoevenagel->Product_A Product_B Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate Michael Michael Addition Product_B->Michael Nucleophile Nucleophile (e.g., R-SH, R2NH) Nucleophile->Michael Final_Product Adduct with incorporated (3,4-dimethoxyphenyl)ethyl moiety Michael->Final_Product

Caption: Figure 2: Comparative Synthetic Pathways

Experimental Protocols and Supporting Data

To provide a practical context, we present validated protocols for the synthesis of the target acrylate and a representative subsequent reaction.

Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate

This protocol is adapted from a highly efficient microwave-assisted method, which demonstrates the rapid and high-yielding nature of the Knoevenagel condensation under modern conditions.[5] While the substitution pattern is 2,4-dimethoxy, the procedure is directly applicable to the 3,4-isomer.

  • Objective: To synthesize the Knoevenagel adduct from an aromatic aldehyde and ethyl cyanoacetate.

  • Reagents:

    • 2,4-Dimethoxybenzaldehyde (10 mmol)

    • Ethyl cyanoacetate (10 mmol)

    • Ethanol (50 mL)

    • 2,4-Pentanedione (optional, as solvent/catalyst aid, ~10 mL)

  • Procedure:

    • Combine 2,4-dimethoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in a microwave-safe reaction vessel.

    • Add ethanol (50 mL) and 2,4-pentanedione (100 mmol).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for 5 minutes.

    • After irradiation, cool the mixture to room temperature.

    • The product will precipitate. Collect the solid by vacuum filtration.

    • Recrystallize the crude product from ethanol to yield the pure compound.

  • Expected Results: This method has been reported to produce the desired product in yields as high as 90%.[5]

  • Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent and reactants, significantly reducing the reaction time from hours (under conventional heating) to minutes.[5]

Comparative Yield Data for Knoevenagel Condensations

The efficiency of the Knoevenagel condensation can be influenced by the catalyst and reaction conditions.

AldehydeActive MethyleneCatalyst/ConditionsYield (%)Reference
Various Aromatic AldehydesEthyl CyanoacetateDIPEAc (10 mol%), hexane, reflux91-96%[8]
2,4-DimethoxybenzaldehydeEthyl CyanoacetateMicrowave, 5 min, ethanol90%[5]
BenzaldehydeEthyl Cyanoacetatenano-Fe3O4@EA, ethanol, refluxHigh[9][10]
1-Bromo-4-methoxybenzeneEthyl 2-cyanoacrylatePd(OAc)2, PPh3, TBAB, K2CO3, DMF, 120°C-[11]

*Note: This entry describes a Heck-type reaction, not a direct Knoevenagel condensation, but results in a similar product structure, illustrating an alternative synthetic route.

Conclusion and Future Outlook

The comparison between ethyl cyanoacetate and ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate is not one of direct competition, but of synthetic lineage. Ethyl cyanoacetate serves as the fundamental, nucleophilic building block for producing a vast array of α,β-unsaturated systems via the robust Knoevenagel condensation.

In contrast, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate is a specialized, electrophilic intermediate. Its value lies in the strategic incorporation of the biologically relevant 3,4-dimethoxyphenyl moiety. By functioning as a Michael acceptor, it allows for the efficient construction of complex molecular architectures relevant to drug discovery and materials science. For researchers and drug development professionals, understanding when to employ the foundational "builder" versus the pre-fabricated "module" is key to designing elegant, efficient, and effective synthetic strategies. The continued development of novel catalysts and reaction conditions for the Knoevenagel condensation will only enhance the accessibility and utility of these valuable cyanoacetate derivatives.

References

  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. Available from: [Link]

  • (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2830. Available from: [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E, E69, o1610. Available from: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (2025). OICC Press. Available from: [Link]

  • Li, Y., & Zhang, H. (2019). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 79, 02013. Available from: [Link]

  • Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. (2025). ResearchGate. Available from: [Link]

  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. (n.d.). OICC Press. Available from: [Link]

  • Kharas, G. B., et al. (n.d.). Novel copolymers of vinyl acetate. 2. Oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Available from: [Link]

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  • Catalytic synthesis method of veratraldehyde. (n.d.). Google Patents.
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  • Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. (2025). ResearchGate. Available from: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). ResearchGate. Available from: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Available from: [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Ethyl 2-(6-cyano-2,3-dimethoxyphenyl)acetate. (n.d.). PubChem. Available from: [Link]

  • VERATRALDEHYDE. (n.d.). Ataman Kimya. Available from: [Link]

  • METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-d]PYRIMIDINE. (n.d.). Google Patents.
  • Preparative synthesis of veratraldehyde and citral oxime esters. (2025). ResearchGate. Available from: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH. Available from: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... (n.d.). ResearchGate. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Verapamil Intermediate

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a pivotal intermediate in the synthesis of Verapamil, a widely used pharmaceutical for the management of hypertension and cardiac arrhythmias.[1] The efficient and selective synthesis of this α,β-unsaturated cyanoester is therefore of paramount importance in the pharmaceutical industry. The core of this synthesis lies in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound, in this case, ethyl cyanoacetate, and a carbonyl compound, 3,4-dimethoxybenzaldehyde (veratraldehyde).[2]

The choice of catalyst for this condensation is a critical decision that directly influences reaction efficiency, yield, purity of the final product, and the overall sustainability of the process. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, offering experimental insights and data to aid researchers and drug development professionals in making an informed catalyst selection.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is typically a base-catalyzed reaction. The fundamental role of the catalyst is to deprotonate the active methylene group of ethyl cyanoacetate, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the desired product, this compound.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration Ethyl_cyanoacetate Ethyl Cyanoacetate (NC-CH₂-COOEt) Carbanion Carbanion (⁻NC-CH-COOEt) Ethyl_cyanoacetate->Carbanion Deprotonation Base Catalyst (Base) Base->Ethyl_cyanoacetate Veratraldehyde 3,4-Dimethoxybenzaldehyde Carbanion->Veratraldehyde Attack Intermediate Alkoxide Intermediate Veratraldehyde->Intermediate Protonated_Intermediate Protonated Intermediate Intermediate->Protonated_Intermediate Protonation Product This compound Protonated_Intermediate->Product Dehydration (-H₂O)

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Comparative Analysis of Catalytic Systems

This section details the performance of various catalysts, from traditional homogeneous bases to modern heterogeneous and green alternatives, in the synthesis of this compound or structurally similar compounds.

Homogeneous Base Catalysis: The Conventional Approach

Traditional methods for the Knoevenagel condensation often employ homogeneous basic catalysts such as piperidine. These catalysts are effective in promoting the reaction under mild conditions.

Causality of Experimental Choices: Piperidine, a secondary amine, is a moderately strong base, capable of deprotonating ethyl cyanoacetate to initiate the reaction without causing significant side reactions like self-condensation of the aldehyde. The use of a solvent like ethanol is common as it effectively dissolves both reactants and the catalyst.

Experimental Protocol (Adapted from a general piperidine-catalyzed procedure): [3][4][5]

  • To a round-bottom flask, add 3,4-dimethoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Performance Data:

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
PiperidineAromatic Aldehydes & Ethyl CyanoacetateEthanolRT - 601 - 24 h54-81[3][4][5]

Advantages:

  • High yields under mild conditions.

  • Readily available and inexpensive catalyst.

Disadvantages:

  • Difficult to separate the catalyst from the reaction mixture, leading to potential product contamination.

  • Piperidine is a volatile and toxic substance, posing environmental and health concerns.

Organocatalysis: A Greener Alternative

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a more environmentally friendly alternative to traditional metal-based or hazardous catalysts. Triphenylphosphine has been shown to be an effective catalyst for the Knoevenagel condensation.[6]

Causality of Experimental Choices: Triphenylphosphine, a Lewis base, is thought to activate the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by the weakly acidic ethyl cyanoacetate. A significant advantage of this method is the potential for solvent-free conditions, which aligns with the principles of green chemistry.

Experimental Protocol (Adapted from a general triphenylphosphine-catalyzed procedure): [6][7]

  • In a reaction vial, combine 3,4-dimethoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Place the vial in a pre-heated oil bath at 80 °C.

  • Stir the mixture vigorously for the specified time (monitoring by TLC is recommended).

  • After completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure product.

Performance Data:

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
TriphenylphosphineAromatic Aldehydes & Ethyl CyanoacetateSolvent-free805-15 minHigh[6]

Advantages:

  • Mild and solvent-free reaction conditions.

  • High yields and short reaction times.

  • Avoids the use of hazardous bases.

Disadvantages:

  • Triphenylphosphine oxide is a byproduct that needs to be separated from the product.

  • The catalyst is not readily recyclable.

Heterogeneous Catalysis: Towards Reusability and Sustainability

The development of heterogeneous catalysts is a major focus in green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Several solid catalysts have shown promise in the Knoevenagel condensation.

A novel and efficient method for the synthesis of ethyl cyanoacetate derivatives utilizes ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst.[8][9]

Causality of Experimental Choices: The nano-Fe3O4 core allows for easy separation of the catalyst using an external magnet. The ellagic acid shell provides the active sites for catalysis. This system offers high yields, short reaction times, and operational simplicity.

Experimental Protocol (Adapted from a nano-Fe3O4@EA catalyzed procedure): [8][9]

  • To a mixture of 3,4-dimethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (5 mL), add nano-Fe3O4@EA (0.05 g).

  • Reflux the reaction mixture with stirring and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the catalyst using an external magnet.

  • The supernatant liquid is decanted, and the solvent is evaporated under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

  • The recovered catalyst can be washed, dried, and reused for subsequent reactions.

Performance Data:

CatalystReactantsSolventTemperature (°C)TimeYield (%)ReusabilityReference
nano-Fe3O4@EAAromatic Aldehydes & Ethyl CyanoacetateEthanolReflux15-45 min90-98Yes (5 cycles)[8][9]

Advantages:

  • High yields and very short reaction times.

  • Excellent reusability of the catalyst.

  • Environmentally friendly and simple work-up procedure.

Disadvantages:

  • Preparation of the catalyst may require additional synthetic steps.

  • Potential for metal leaching, although reported to be minimal.

Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure and high thermal stability. Certain basic ionic liquids can also act as catalysts for the Knoevenagel condensation.[10][11]

Causality of Experimental Choices: Basic ionic liquids, such as those containing a hydroxide or acetate anion, can effectively deprotonate the active methylene compound. Performing the reaction in an ionic liquid can lead to enhanced reaction rates and simplified product isolation.

Experimental Protocol (Adapted from an ionic liquid-catalyzed procedure): [11]

  • In a reaction vessel, mix 3,4-dimethoxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of a basic ionic liquid (e.g., [bmIm]OH).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be extracted with a non-polar solvent (e.g., diethyl ether), leaving the ionic liquid and catalyst behind.

  • The ionic liquid can then be recovered and reused.

Performance Data:

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
[bmIm]OHAromatic Aldehydes & Ethyl CyanoacetateSolvent-freeRoom Temp.FastHigh[11]

Advantages:

  • Fast reactions at room temperature.

  • Solvent-free conditions.

  • Potential for catalyst and reaction medium recycling.

Disadvantages:

  • Ionic liquids can be expensive and their long-term environmental impact is still under investigation.

  • Viscosity of some ionic liquids can pose challenges for stirring and product extraction.

G cluster_workup Work-up Procedure Start Start Mix_Reactants Mix 3,4-Dimethoxybenzaldehyde, Ethyl Cyanoacetate, and Solvent Start->Mix_Reactants Add_Catalyst Add Catalyst Mix_Reactants->Add_Catalyst Reaction Stir at Specified Temperature and Time Add_Catalyst->Reaction Monitor Monitor Reaction (e.g., by TLC) Reaction->Monitor Workup Reaction Work-up Monitor->Workup Homogeneous Homogeneous Catalyst: Concentration & Recrystallization Workup->Homogeneous If Homogeneous Heterogeneous Heterogeneous Catalyst: Filtration/Magnetic Separation, then Concentration Workup->Heterogeneous If Heterogeneous End Pure Product Homogeneous->End Heterogeneous->End

Figure 2: A generalized experimental workflow for the Knoevenagel condensation.

Discussion and Recommendations

The choice of catalyst for the synthesis of this compound is a trade-off between reaction efficiency, cost, safety, and environmental impact.

  • For laboratory-scale synthesis where simplicity and high yield are the primary concerns , the traditional piperidine-catalyzed method remains a viable option. However, appropriate safety precautions must be taken due to the catalyst's toxicity.

  • For a greener and more efficient laboratory synthesis , triphenylphosphine under solvent-free conditions is an excellent choice, offering high yields and significantly reduced reaction times.

  • For industrial-scale production or for laboratories prioritizing sustainability and reusability , heterogeneous catalysts are highly recommended. Magnetic nanoparticles like nano-Fe3O4@EA represent a state-of-the-art approach, combining high catalytic activity with exceptional ease of separation and reuse. While the initial catalyst preparation is an added step, the long-term benefits in terms of waste reduction and cost-effectiveness are substantial.

  • Ionic liquids offer a promising alternative, particularly for their ability to promote rapid reactions at room temperature. However, their cost and potential environmental concerns warrant careful consideration for large-scale applications.

References

  • Santos, J. H., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 12(1), 1-15. [Link]

  • Santos, J. H., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central, PMCID: PMC8727857. [Link]

  • Santos, J. H., et al. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Chen, Y., et al. (2014). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 5, 03003. [Link]

  • Kumar, R., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. PubMed Central, PMCID: PMC3809072. [Link]

  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Chakraborty, S., et al. (2017). Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. [Link]

  • Dengel, F. (1998). New intermediates for the preparation of verapamil derivates.
  • Gui, J., et al. (2009). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry, 11(9), 1397-1400. [Link]

  • Lale, S. V., et al. (2016). A process for the preparation of verapamil hydrochloride.
  • Bencze, G., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. PubMed, 22(11), 6337-6346. [Link]

  • Singh, R., & Sharma, M. (2013). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 5(2), 52-56. [Link]

  • Micheli, F., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. PubMed, 36(20), 3016-3026. [Link]

  • Al-Mulla, A. (2017). Synthesis of novel heterocycles using 1,2,3-triazole-4-carbohydrazides as precursors. ORCA - Online Research @ Cardiff. [Link]

  • Lale, S. V., et al. (2018). Process for the preparation of Verapamil hydrochloride.
  • Ben Ahmed, Z., et al. (2015). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. PubMed Central, PMCID: PMC4420111. [Link]

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A Comparative Guide to the Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[1] Its molecular structure, which features both a cyano and an ester functional group, makes it a versatile building block for the creation of more complex chemical entities. This guide provides a comparative analysis of two primary synthetic routes to this compound, focusing on reaction yields, mechanistic principles, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Knoevenagel Condensation of Veratraldehyde with Ethyl Cyanoacetate

The Knoevenagel condensation is a classic and widely employed method for the formation of carbon-carbon double bonds. In the context of synthesizing the target molecule's precursor, this reaction involves the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with ethyl cyanoacetate in the presence of a basic catalyst. The initial product is an α,β-unsaturated compound, ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate, which can then be reduced to the target saturated ester. However, for the purpose of this guide, we will focus on the synthesis of the unsaturated precursor as a key step, for which more direct yield data is available. It is important to note that the term "this compound" sometimes informally refers to this unsaturated intermediate in literature and commercial contexts.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a base, forming a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of veratraldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The choice of base is critical and can significantly influence the reaction rate and yield.

Experimental Protocol (DABCO-Catalyzed)

The following protocol is adapted from a procedure demonstrating the high efficiency of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the Knoevenagel condensation.[2]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., Ethanol or a solvent-free system)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve veratraldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a suitable solvent or under solvent-free conditions.

  • Add DABCO (20 mol%) to the mixture at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.[2]

  • Upon completion, dilute the reaction mixture with 30 mL of water.

  • Extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Yield and Observations

This method is reported to produce ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate with a yield of 83% .[2] The use of DABCO offers a mild and efficient catalytic system. Other catalytic systems, such as diisopropylethylammonium acetate (DIPEAc), have been shown to give yields as high as 96% for structurally similar aldehydes (e.g., 4-methoxybenzaldehyde), suggesting that optimization of the catalyst could further improve the yield for veratraldehyde.[3]

Method 2: Alkylation of 3,4-Dimethoxyphenylacetonitrile

An alternative approach to this compound involves the direct C-alkylation of 3,4-dimethoxyphenylacetonitrile with an ethylating agent such as diethyl carbonate. This method directly forms the target saturated ester.

Mechanistic Rationale

The reaction proceeds via the deprotonation of the α-carbon of 3,4-dimethoxyphenylacetonitrile by a strong base (e.g., sodium ethoxide) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide ion leads to the formation of the desired product. The use of a non-protic solvent is crucial to prevent quenching of the carbanion.

Experimental Protocol

The following is a general procedure based on established methods for the alkylation of active methylene compounds.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sodium metal

  • Absolute ethanol

  • Diethyl carbonate

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare sodium ethoxide in situ by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Remove the excess ethanol under reduced pressure.

  • Add anhydrous toluene to the sodium ethoxide, followed by the dropwise addition of 3,4-dimethoxyphenylacetonitrile (1 equivalent) at room temperature.

  • Add diethyl carbonate (1.5 equivalents) to the reaction mixture and heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Yield and Observations

Comparative Summary

FeatureMethod 1: Knoevenagel CondensationMethod 2: Alkylation of Acetonitrile
Starting Materials Veratraldehyde, Ethyl cyanoacetate3,4-Dimethoxyphenylacetonitrile, Diethyl carbonate
Key Transformation C=C bond formation followed by reductionC-C bond formation (Alkylation)
Reported Yield 83% for the unsaturated intermediate[2]High yield expected (precursor synthesis is 85%)[4]
Advantages Well-documented, high yields for the initial condensation, mild reaction conditions with appropriate catalysts.Direct synthesis of the target saturated ester, potentially fewer steps overall if the acetonitrile is readily available.
Disadvantages Produces an unsaturated intermediate that requires a subsequent reduction step to obtain the final target molecule.Requires a strong base and anhydrous conditions, the starting acetonitrile may be less common than veratraldehyde.

Visualizing the Synthetic Pathways

To further clarify the described synthetic strategies, the following diagrams illustrate the reaction workflows.

G cluster_0 Method 1: Knoevenagel Condensation Veratraldehyde Veratraldehyde Unsaturated_Intermediate Unsaturated_Intermediate Veratraldehyde->Unsaturated_Intermediate DABCO Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Unsaturated_Intermediate Target_Molecule_1 This compound Unsaturated_Intermediate->Target_Molecule_1 Reduction

Caption: Workflow for the Knoevenagel condensation route.

G cluster_1 Method 2: Alkylation of Acetonitrile Acetonitrile_Precursor 3,4-Dimethoxyphenylacetonitrile Target_Molecule_2 This compound Acetonitrile_Precursor->Target_Molecule_2 Sodium Ethoxide Diethyl_carbonate Diethyl_carbonate Diethyl_carbonate->Target_Molecule_2

Caption: Workflow for the direct alkylation route.

Conclusion

Both the Knoevenagel condensation and the direct alkylation of 3,4-dimethoxyphenylacetonitrile represent viable synthetic routes to this compound. The choice between these methods will likely depend on the availability and cost of the starting materials, the desired final product (saturated vs. unsaturated), and the laboratory's capabilities regarding the handling of strong bases and anhydrous conditions. The Knoevenagel condensation is a well-established and high-yielding method for the unsaturated precursor, while the alkylation route offers a more direct path to the saturated target molecule.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Retrieved from [Link]

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A Comparative Spectroscopic Guide to the Structural Confirmation of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate the structure of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate , a versatile building block in organic synthesis. By juxtaposing its predicted spectroscopic data with the experimental data of structurally related alternatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for structural verification.

The causality behind our experimental choices lies in the fundamental principle that a molecule's unique three-dimensional arrangement of atoms and bonds gives rise to a unique set of interactions with electromagnetic radiation. By systematically probing these interactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can piece together the molecular puzzle with a high degree of confidence.

The Subject of Our Analysis: this compound

Our primary compound of interest, this compound (CAS 36848-69-8), possesses a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.27 g/mol .[1][2] Its structure, featuring a chiral center, a cyano group, an ester, and a dimethoxylated aromatic ring, presents a rich tapestry of spectroscopic signals. Due to the current unavailability of published experimental spectra for this specific compound, this guide will utilize predicted data as a baseline for comparison. This approach, while not a substitute for empirical data, serves as a powerful educational tool for understanding structure-spectrum correlations.

Comparative Compounds

To provide a robust comparative framework, we will analyze the experimental spectroscopic data of the following compounds:

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate : A structurally related acrylate, differing in the substitution pattern and the presence of a double bond.

  • Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate : An isomer of the 3,4-dimethoxy derivative, highlighting the impact of substituent position.[3]

  • Veratraldehyde (3,4-dimethoxybenzaldehyde) : A potential precursor, allowing for the identification of the dimethoxyphenyl moiety.[4]

  • Ethyl Cyanoacetate : The other likely precursor, providing the spectral signature of the cyano-ester fragment.[3]

The following diagram illustrates the structural relationships between our target compound and the selected alternatives.

Target This compound (Predicted Data) Alt1 Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Target->Alt1 Structural Similarity Alt2 Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Target->Alt2 Isomeric Relationship Alt3 Veratraldehyde Target->Alt3 Precursor Fragment Alt4 Ethyl Cyanoacetate Target->Alt4 Precursor Fragment

Caption: Structural relationships between the target compound and its alternatives.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key to assigning specific protons to their locations within the structure.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton EnvironmentPredicted: Target CompoundEthyl 2-cyano-3-(4-methoxyphenyl)acrylateVeratraldehydeEthyl Cyanoacetate
-CH₃ (ester)~1.3 (t)1.37 (t)-1.29 (t)
-CH₂- (ester)~4.3 (q)4.32-4.37 (m)-4.23 (q)
Methine (-CH(CN)COOEt)~4.5 (s)---
Methylene (-CH₂-CN)---3.45 (s)
-OCH₃~3.9 (s, 6H)3.87 (s, 3H)3.95 (s, 6H)-
Aromatic Protons~6.9-7.1 (m, 3H)6.97 (d), 7.98 (d)7.0-7.5 (m, 3H)-
Aldehydic Proton (-CHO)--9.84 (s)-
Vinylic Proton (=CH-)-8.15 (s)--

Note: Predicted data for the target compound is an estimation based on standard chemical shift tables and substituent effects. Experimental data for comparison compounds are sourced from cited literature.[3][4][5]

Analysis:

The predicted ¹H NMR spectrum of This compound is expected to show a triplet at approximately 1.3 ppm and a quartet at around 4.3 ppm, characteristic of the ethyl ester group. The two methoxy groups on the aromatic ring are predicted to appear as a singlet at approximately 3.9 ppm, integrating to six protons. The three aromatic protons will likely appear as a multiplet between 6.9 and 7.1 ppm. A key distinguishing feature is the singlet for the methine proton at the chiral center, predicted around 4.5 ppm.

In contrast, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate shows a vinylic proton signal at 8.15 ppm, which is absent in our target compound.[5] This immediately distinguishes the saturated α-carbon of our target from the unsaturated analogue. Veratraldehyde is easily identified by the highly deshielded aldehydic proton at 9.84 ppm.[4] Ethyl cyanoacetate displays a characteristic singlet for the methylene protons adjacent to the cyano and carbonyl groups at 3.45 ppm.[3]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.[6]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon EnvironmentPredicted: Target CompoundEthyl 2-cyano-3-(4-methoxyphenyl)acrylateVeratraldehydeEthyl Cyanoacetate
-CH₃ (ester)~1414.1-14.0
-CH₂- (ester)~6362.4-62.1
Methine (-CH(CN)COOEt)~50---
Methylene (-CH₂-CN)---25.1
-OCH₃~5655.856.1, 56.4-
Aromatic C-H~111-122114.7, 133.6109.8, 110.8, 127.1-
Aromatic Quaternary Carbons~128, 149, 150124.3, 163.7131.2, 149.7, 154.2-
Cyano (-C≡N)~116116.2-116.3
Carbonyl (-C=O)~165163.1191.1163.1
Vinylic Carbons (=C<)-99.4, 154.3--

Note: Predicted data for the target compound is an estimation. Experimental data for comparison compounds are sourced from cited literature.[3][4][5]

Analysis:

The predicted ¹³C NMR spectrum of our target compound should display 13 distinct signals. Key signals include the ester carbonyl at ~165 ppm, the cyano carbon at ~116 ppm, and the methine carbon at the chiral center around 50 ppm. The two methoxy carbons are expected at approximately 56 ppm. The aromatic region will show signals for the three protonated carbons and three quaternary carbons.

The presence of vinylic carbon signals at 99.4 and 154.3 ppm clearly distinguishes Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate .[5] The aldehydic carbonyl of Veratraldehyde is significantly downfield at 191.1 ppm. Ethyl cyanoacetate is the simplest of the set, showing only four signals, with the methylene carbon at a characteristic 25.1 ppm.[3]

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Table 3: Comparative FT-IR Data (Wavenumbers in cm⁻¹)

Functional GroupPredicted: Target CompoundEthyl 2-cyano-3-(4-methoxyphenyl)acrylateVeratraldehydeEthyl Cyanoacetate
C-H (aromatic)~3050-3100~3050~3070-
C-H (aliphatic)~2850-30002988~2840, 2940~2980
C≡N (nitrile)~22502213-~2260
C=O (ester)~17401712-~1745
C=O (aldehyde)--~1680-
C=C (aromatic)~1500-16001583~1590, 1520-
C-O (ester/ether)~1000-13001177~1270, 1140~1250, 1030

Note: Predicted data for the target compound is an estimation. Experimental data for comparison compounds are sourced from cited literature.[3][4][5]

Analysis:

The predicted IR spectrum of This compound will be characterized by a sharp absorption around 2250 cm⁻¹ for the nitrile group and a strong absorption around 1740 cm⁻¹ for the ester carbonyl. The presence of both aromatic and aliphatic C-H stretches, as well as a complex fingerprint region with C-O stretching vibrations from the ester and ether groups, is also expected.

The key difference in the spectrum of Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is the lower frequency of the ester carbonyl (~1712 cm⁻¹) due to conjugation with the C=C double bond.[5] Veratraldehyde is readily identified by its strong aldehyde C=O stretch at approximately 1680 cm⁻¹.[4] Ethyl cyanoacetate will show the characteristic nitrile and ester stretches but will lack the aromatic C-H and C=C absorptions.[3]

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonPredicted: Target CompoundEthyl 2-cyano-3-(4-methoxyphenyl)acrylateVeratraldehydeEthyl Cyanoacetate
Molecular Ion [M]⁺249231166113
[M-OC₂H₅]⁺204186-68
[M-COOC₂H₅]⁺176158-40
[3,4-dimethoxyphenyl-CH-CN]⁺176---
[Veratraldehyde fragment]⁺--165, 138, 123-

Note: Predicted data for the target compound is an estimation of plausible fragments. Experimental data for comparison compounds are sourced from cited literature.[3][4]

Analysis:

For This compound , the molecular ion peak is expected at m/z 249. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 204, and the loss of the entire ethyl ester group (-COOC₂H₅) to yield a fragment at m/z 176. The fragmentation of the dimethoxyphenyl ring would also produce characteristic ions.

The molecular ion peaks of the comparison compounds are all different, providing a clear point of distinction. The fragmentation patterns will also be unique. For instance, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate will show fragmentation patterns characteristic of an α,β-unsaturated ester. Veratraldehyde will exhibit fragmentation typical of aromatic aldehydes, including the loss of a hydrogen radical and carbon monoxide. Ethyl cyanoacetate will have a much simpler fragmentation pattern due to its lower molecular weight and simpler structure.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

1. NMR Spectroscopy (¹H and ¹³C)

A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). B Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube. A->B C Instrument Setup: Place the tube in the NMR spectrometer. Lock, tune, and shim the instrument. B->C D Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum using standard pulse sequences. C->D E Data Processing: Fourier transform, phase correct, and baseline correct the raw data. Reference the spectra to TMS (0 ppm). D->E

Caption: General workflow for NMR spectroscopic analysis.

2. FT-IR Spectroscopy

A Sample Preparation: For liquids, a thin film can be prepared between two salt plates (e.g., NaCl). For solids, a KBr pellet can be made. B Background Scan: Acquire a background spectrum of the empty sample compartment. A->B C Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. B->C D Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. C->D

Caption: General workflow for FT-IR spectroscopic analysis.

3. Mass Spectrometry (Electron Ionization)

A Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. B Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. A->B C Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. B->C D Detection: Ions of a specific m/z are detected, and the signal intensity is recorded. C->D E Spectrum Generation: A plot of ion intensity versus m/z is generated. D->E

Sources

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a versatile building block in the synthesis of various biologically active molecules and heterocyclic compounds, is no exception.[1] Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, and introduce confounding variables in biological assays, ultimately compromising the validity of research and development efforts.

This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of synthesized this compound. We will delve into the principles, practical execution, and comparative advantages of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on not just the "how" but the "why," offering insights into the rationale behind methodological choices to ensure robust and reliable purity data.

The Synthetic Landscape and Potential Impurities

The common synthesis of this compound typically involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate.[2][3] Understanding this synthetic route is paramount as it informs the potential impurity profile.

Potential Impurities May Include:

  • Unreacted Starting Materials: 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate.

  • By-products: Products from side reactions, such as the self-condensation of ethyl cyanoacetate.

  • Intermediates: Any stable intermediates that may not have fully reacted.

  • Reagents and Catalysts: Traces of any base or catalyst used in the reaction.

  • Solvents: Residual solvents from the reaction and purification steps.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these potential impurities. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances, which serves as a valuable reference for setting acceptance criteria.[4][5][6][7][8]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a multi-pronged approach is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds and is particularly well-suited for pharmaceutical intermediates.[9] Its high resolving power allows for the separation of closely related impurities from the main compound.

This method is ideal for separating compounds based on their hydrophobicity.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance of the dimethoxyphenyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase (e.g., 1 mg/mL).

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase that provides good retention for moderately polar compounds like the target molecule.

  • A gradient elution is chosen to ensure the elution of both polar (early eluting) and non-polar (late eluting) impurities within a reasonable timeframe.

  • Formic acid is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Detection at 280 nm is selected due to the strong chromophore of the 3,4-dimethoxyphenyl moiety, ensuring high sensitivity for the main compound and related impurities.

SampleRetention Time (min)Peak Area (%)Identity
Synthesized Batch A4.20.23,4-dimethoxybenzaldehyde
8.599.5This compound
10.10.3Unknown Impurity 1
Commercial Standard8.5>99.9This compound

Workflow for HPLC Purity Determination

Caption: A typical workflow for determining the purity of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11][12][13] It provides not only quantitative information based on the chromatographic separation but also structural information from the mass spectrometer, which is invaluable for impurity identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate (1 mg/mL).

Causality Behind Experimental Choices:

  • The HP-5ms column is a general-purpose column suitable for a wide range of compounds.

  • The temperature program is designed to separate compounds with different boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the higher-boiling main compound.

  • Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared to mass spectral libraries for impurity identification.

Retention Time (min)Peak Area (%)Tentative Identification (based on MS library)
3.50.1Ethyl Cyanoacetate
6.80.33,4-dimethoxybenzaldehyde
12.299.4This compound
14.50.2Dimer of Ethyl Cyanoacetate

Workflow for GC-MS Purity Analysis

Caption: Workflow for the purity analysis and impurity identification of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities without the need for a reference standard for every impurity (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Integrate the signals corresponding to the main compound and any visible impurities.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum to confirm the carbon skeleton and identify impurities with different carbon environments.

Causality Behind Experimental Choices:

  • ¹H NMR is highly sensitive and allows for the detection of proton-containing impurities. The integration of signals can provide a quantitative measure of purity relative to a known reference or by assuming all impurities have a similar response factor.

  • ¹³C NMR provides complementary information and can reveal impurities that may not be easily detected by ¹H NMR, such as those lacking unique proton signals.

The ¹H NMR spectrum of pure this compound is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy groups (two singlets), the aromatic protons, and the benzylic proton. The presence of additional signals would indicate impurities. For instance, a singlet around 9.8 ppm would suggest the presence of the starting material, 3,4-dimethoxybenzaldehyde.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique is sufficient for a comprehensive purity assessment of a synthesized compound like this compound. A synergistic approach, leveraging the strengths of multiple techniques, is essential for ensuring the quality and reliability of this critical pharmaceutical intermediate.

  • HPLC provides excellent quantitative purity data and is the workhorse for routine quality control.

  • GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities.

  • NMR serves as a powerful tool for structural confirmation and for identifying impurities that may not be amenable to chromatographic analysis.

By employing these techniques in a complementary fashion, researchers and drug development professionals can be confident in the purity of their synthesized this compound, thereby ensuring the integrity of their scientific endeavors.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. [Link]

  • Purosolv. (2024). Pharmacopeia-Grade Solvents for Unmatched Purity Standards. [Link]

  • Science Rabbit. (n.d.). Pharmacopeial Solvents & Impurities. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

  • ResearchGate. (2021). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives. [Link]

  • OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. [Link]

  • GC-MS analysis of ethyl acetate. (n.d.). [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. [Link]

  • ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

  • Maslarska V et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

  • ResearchGate. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. [Link]

  • PubChem. (n.d.). Ethyl 2-(2-cyano-4-hydroxy-3-methoxyphenyl)acetate. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

Researchers and drug development professionals are in a perpetual quest for novel chemical scaffolds that can serve as a foundation for new therapeutic agents. The "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate" core structure presents a compelling starting point for such explorations. Its structural motifs, particularly the 3,4-dimethoxyphenyl group and the cyanoacetate moiety, are reminiscent of pharmacologically active natural products and synthetic compounds, suggesting a high potential for diverse biological activities. The 3,4-dimethoxyphenyl ring is a key feature in combretastatin A-4, a potent natural tubulin polymerization inhibitor, hinting at potential anticancer applications. Furthermore, the cyanoacrylate backbone is present in a variety of compounds exhibiting antimicrobial and anti-inflammatory properties.

This guide provides a comprehensive framework for the systematic biological activity screening of novel derivatives of this compound. We will delve into the rationale behind prioritizing certain biological assays, provide detailed, field-proven experimental protocols, and offer a comparative analysis based on existing data for structurally related compounds. Our objective is to equip researchers with the necessary tools and insights to efficiently evaluate the therapeutic potential of this promising class of molecules.

Comparative Landscape: Potential Biological Activities

The true value of a chemical scaffold lies in its versatility. For derivatives of this compound, we propose a multi-pronged screening approach targeting three key areas of unmet medical need: cancer, infectious diseases, and inflammatory disorders.

Anticancer Activity: Targeting the Cytoskeleton

The presence of the 3,4,5-trimethoxyphenyl group in many potent anticancer agents that target tubulin polymerization provides a strong rationale for evaluating these derivatives as potential antimitotic agents.[1][2] The 3,4-dimethoxyphenyl moiety in our core structure is a close analogue and warrants thorough investigation.

Alternative Scaffolds for Comparison:

  • Combretastatin A-4 (and its analogues): A natural product isolated from the African bush willow, Combretum caffrum, it is a potent inhibitor of tubulin polymerization that binds to the colchicine-binding site.[1][2] Its derivatives are in various stages of clinical development.

  • Chalcones: A class of aromatic ketones with a three-carbon α,β-unsaturated carbonyl system, many of which exhibit significant anticancer activity through various mechanisms, including tubulin inhibition.

  • Other Cyano-containing Heterocycles: Various synthetic compounds incorporating a cyano group have demonstrated promising anticancer activities.[3]

Antimicrobial Activity: A Broad Spectrum of Possibilities

The cyanoacrylate backbone has been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens.[4][5] The mechanism is often attributed to the electron-withdrawing nature of the cyano and carbonyl groups, which can interfere with microbial cellular processes.

Alternative Scaffolds for Comparison:

  • Quinolones (e.g., Ciprofloxacin): A well-established class of synthetic broad-spectrum antibacterial agents that inhibit DNA gyrase and topoisomerase IV.

  • Thiouracil Derivatives: These heterocyclic compounds have been synthesized from ethyl cyanoacetate and have demonstrated promising antibacterial and antifungal activities.[5]

  • Isobutyl Cyanoacrylate Derivatives: These compounds have shown notable antifungal activity, comparable to the standard drug fluconazole.[4]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

The cyano group, when incorporated into specific molecular frameworks, can contribute to anti-inflammatory effects. This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Alternative Scaffolds for Comparison:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Diclofenac, Celecoxib): These are the cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of COX enzymes.

  • Substituted Phenylacrylamido Derivatives: Compounds containing this moiety have been shown to possess good anti-inflammatory activity, with some exhibiting a percentage inhibition of rat paw edema comparable to diclofenac.[6]

  • Thiourea Derivatives of NSAIDs: Chemical modification of existing NSAIDs, such as naproxen, with thiourea moieties has led to new compounds with significant anti-inflammatory potential.[7]

Experimental Protocols: A Practical Guide to Screening

The following protocols are designed to be robust and reproducible, providing a solid foundation for the biological evaluation of your this compound derivatives.

Workflow for Biological Activity Screening

Caption: A streamlined workflow for the synthesis and biological evaluation of novel compounds.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a widely used and reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[4] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules, providing mechanistic insight into their anticancer activity.[5][8]

Principle: The polymerization of tubulin is monitored by an increase in fluorescence due to the incorporation of a fluorescent reporter into the growing microtubules.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing purified tubulin (2 mg/mL), GTP, and a fluorescent reporter in a suitable buffer (e.g., PIPES).

  • Compound Incubation: In a 96-well plate, add a small volume of the test compound or vehicle control (DMSO). Warm the plate to 37°C.

  • Initiation of Polymerization: Add the tubulin-containing reaction buffer to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 450 nm Em) every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[9]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture the contents of the clear wells onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.[10]

Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. A chromogenic or fluorogenic substrate is used to detect the peroxidase activity.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe) in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2) as a positive control.

  • Reaction Initiation: Add the COX enzyme to the wells and incubate briefly. Then, add arachidonic acid to initiate the enzymatic reaction.

  • Signal Detection: Incubate for a specified time at the optimal temperature (e.g., 37°C). Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Interpretation

To facilitate a clear comparison of the biological activities of your synthesized derivatives, all quantitative data should be summarized in structured tables.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Derivative 1
Derivative 2
...
Doxorubicin

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Derivative 1
Derivative 2
...
Ciprofloxacin
Fluconazole

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

Compound IDCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
Derivative 1
Derivative 2
...
Indomethacin
Celecoxib

Structure-Activity Relationship (SAR) and Future Directions

A systematic analysis of the data generated from these screening assays will be crucial for establishing a structure-activity relationship (SAR). By correlating the structural modifications of the derivatives with their biological activities, you can identify key pharmacophores and guide the design of more potent and selective compounds.

Caption: Iterative process of SAR studies to guide lead optimization.

The initial screening will likely reveal certain derivatives with promising activity in one or more areas. For these "hit" compounds, further in-depth studies will be necessary, including:

  • In vivo efficacy studies in relevant animal models of cancer, infection, or inflammation.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties.

  • Target validation studies to confirm their mechanism of action at the molecular level.

By following this systematic and evidence-based screening cascade, researchers can efficiently unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective medicines.

References

  • Hasan, M., et al. (2025). Design, Synthesis, and antimicrobial studies of some unsaturated isobutyl cyanoacrylate Derivatives: In Vitro and in Silico investigation. ResearchGate. [Link]

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  • Zendy. (n.d.). SYNTHESIS, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES OF ETHYL 2-(2-CYANO-3- (SUBSTITUTED PHENYL)ACRYLAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATES. [Link]

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A Comparative Guide to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the diverse array of C-C bond forming reagents, activated methylene compounds hold a prominent position. This guide provides an in-depth technical comparison of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a valuable synthon, with its structural analogs. By examining its reactivity profile against similar reagents through supporting experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in synthetic design and execution.

Introduction: The Utility of α-Cyano-α-Aryl Acetates

This compound belongs to the class of α-cyano-α-aryl acetates, which are characterized by a methylene group activated by both a nitrile and an ester functionality. This dual activation imparts significant acidity to the α-proton, facilitating its removal by a base to generate a stabilized carbanion. This nucleophilic carbanion is central to a variety of powerful C-C bond forming reactions, including Knoevenagel condensations, Michael additions, and Thorpe-Ziegler reactions. The presence of the aryl substituent at the α-position further modulates the electronic properties and steric environment of the reactive center, influencing the reagent's stability and reactivity.

The 3,4-dimethoxyphenyl moiety, in particular, is a common structural motif in numerous biologically active compounds and natural products. The two methoxy groups are electron-donating, which can influence the reactivity of the carbanion and provide handles for further synthetic transformations. This makes this compound a particularly interesting building block for the synthesis of pharmaceuticals and other functional molecules.[1]

Comparative Analysis of Reactivity

To objectively assess the performance of this compound, we will compare it with two closely related and widely used reagents: Ethyl 2-cyano-2-phenylacetate and the parent Ethyl cyanoacetate . The primary distinction lies in the substitution at the α-position: a 3,4-dimethoxyphenyl group, a phenyl group, and a hydrogen atom, respectively.

Electronic Effects on Carbanion Stability and Nucleophilicity

The key to the reactivity of these compounds is the stability of the carbanion formed upon deprotonation. The electron-withdrawing nature of the nitrile and ester groups is the primary driver for the acidity of the α-proton.

  • Ethyl cyanoacetate : With two electron-withdrawing groups and no bulky substituents, it is the most sterically accessible and generally the most reactive in terms of the rate of carbanion formation with a given base.

  • Ethyl 2-cyano-2-phenylacetate : The phenyl group can participate in resonance stabilization of the carbanion, delocalizing the negative charge over the aromatic ring. However, the phenyl group also introduces steric bulk.

  • This compound : The 3,4-dimethoxyphenyl group also offers resonance stabilization. The two electron-donating methoxy groups on the phenyl ring increase the electron density of the aromatic system. This has a dual effect: it can slightly destabilize the carbanion by pushing electron density towards the already electron-rich center, potentially making it a stronger nucleophile, but it can also influence the rate of deprotonation. Experimental studies on related systems have shown that the position of methoxy substituents can significantly affect reaction rates, with para-substitution generally enhancing activity through mesomeric effects, while ortho-substitution can introduce steric hindrance.[2]

dot graph "Reactivity_Comparison" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Comparative properties of the building blocks.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for these building blocks, involving the reaction of the activated methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. The reaction is typically catalyzed by a base.

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl cyanoacetateDIPEAc, MDC, rt, 3-6h91[3]
4-ChlorobenzaldehydeEthyl cyanoacetateDABCO, [HyEtPy]Cl/H₂O, 50°C, 10 min99[4]
4-MethoxybenzaldehydeEthyl cyanoacetateDIPEAc, MDC, rt, 3-6h96[3]
3,4-DimethoxybenzaldehydeEthyl cyanoacetateDIPEAc, MDC, rt, 3-6h83[5]
2,4-DimethoxybenzaldehydeEthyl cyanoacetateMicrowave, Ethanol, 5 min90[6]

DIPEAc: Diisopropylethylammonium acetate, MDC: Dichloromethane, rt: room temperature, DABCO: 1,4-Diazabicyclo[2.2.2]octane, [HyEtPy]Cl: N-(2-Hydroxy-ethyl)-pyridinium chloride.

Analysis of Knoevenagel Condensation Data:

From the available data, it is evident that ethyl cyanoacetate reacts with a wide range of aromatic aldehydes to give high to excellent yields of the corresponding Knoevenagel products under various catalytic conditions.[3][4] The presence of electron-donating groups (e.g., methoxy) on the aldehyde generally results in high yields, although slightly lower than with electron-withdrawing groups under some conditions.

Experimental Protocols

To provide a practical context, detailed experimental protocols for key reactions are presented below.

General Protocol for DIPEAc-Catalyzed Knoevenagel Condensation

This protocol is adapted from a reliable method for the Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate and can be applied to this compound with potential optimization of reaction times.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1 mmol)

  • Diisopropylethylammonium acetate (DIPEAc) (catalytic amount)

  • Dichloromethane (MDC) or other suitable solvent

  • Hexane

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in the chosen solvent.

  • Add the DIPEAc catalyst. The optimal catalyst loading may need to be determined empirically, but typically a catalytic amount is sufficient.

  • Stir the reaction mixture at the desired temperature. The reaction can often be carried out at room temperature or with gentle heating.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 8:2 mixture as eluent). Reaction times may vary.

  • Once the reaction is complete, cool the mixture if heated.

  • If a two-phase system is used, separate the layers.

  • Concentrate the product layer under vacuum.

  • The resulting material can be purified by column chromatography or recrystallization if necessary.

dot graph "Knoevenagel_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Generalized workflow for Knoevenagel condensation.

Protocol for Michael Addition

The carbanion generated from this compound is a soft nucleophile and is expected to readily participate in Michael addition reactions with α,β-unsaturated compounds.

Materials:

  • This compound (1 eq.)

  • Michael acceptor (e.g., methyl vinyl ketone) (1 eq.)

  • Base (e.g., sodium ethoxide, DBU) (catalytic amount)

  • Anhydrous solvent (e.g., ethanol, THF)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add a catalytic amount of the base at room temperature.

  • Stir the mixture for a short period to allow for carbanion formation.

  • Add the Michael acceptor dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Causality

The choice of base and solvent is critical in reactions involving these building blocks. For Knoevenagel condensations, weaker bases like piperidine or DABCO are often sufficient to generate the nucleophilic carbanion.[4] In Michael additions, stronger bases like sodium ethoxide may be employed to ensure complete formation of the enolate. The use of ionic liquids as both solvent and catalyst has also been shown to be effective, often leading to shorter reaction times and simpler work-up procedures.[4]

The electron-donating methoxy groups in this compound are expected to increase the nucleophilicity of the corresponding carbanion compared to that derived from ethyl 2-cyano-2-phenylacetate. This enhanced nucleophilicity could lead to faster reaction rates in some cases. However, the increased steric bulk of the 3,4-dimethoxyphenyl group compared to a phenyl group or a hydrogen atom might counteract this electronic effect, particularly with sterically hindered electrophiles.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of activating groups and the presence of the electron-rich 3,4-dimethoxyphenyl moiety make it an attractive precursor for the synthesis of a wide range of complex molecules, particularly those with potential biological activity.

Compared to its analogs, ethyl 2-cyano-2-phenylacetate and ethyl cyanoacetate, it offers a balance of electronic activation and steric influence. While ethyl cyanoacetate remains the reagent of choice for its simplicity and high reactivity in many standard transformations, this compound provides a platform for introducing a key pharmacophoric group early in a synthetic sequence.

Further quantitative studies directly comparing the reaction kinetics and scope of these three reagents under standardized conditions would be highly beneficial to the scientific community. Such studies would provide a more definitive guide for synthetic chemists in selecting the optimal building block for their specific target molecules.

References

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  • Shaabani, A., Maleki, A., Mofakham, H., & Moghadam, M. (2008). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synthetic Communications, 38(21), 3751-3759. [Link]

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  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

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Alternative reagents to "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Reagents for Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Introduction: The Significance of a Specialized Cyanoacetate Ester

This compound is a highly functionalized active methylene compound of significant interest in medicinal and synthetic chemistry. Its structure, featuring a phenyl ring substituted with two electron-donating methoxy groups, makes it a crucial precursor for various complex molecules. Notably, it is a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmia.[1][2] The quaternary chiral center in Verapamil's final structure is often constructed using this or a similar precursor, highlighting the reagent's importance in pharmaceutical development.[2][3]

This guide provides a comprehensive comparison of this compound with viable alternative reagents. We will delve into a comparative analysis of their reactivity, applications, and performance, supported by experimental data and detailed protocols. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes, explore novel molecular scaffolds, or select the most appropriate reagent for their specific research objectives.

Chapter 1: A Profile of the Core Reagent

1.1. Molecular Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The α-carbon is positioned between two powerful electron-withdrawing groups: a nitrile (-CN) and an ester (-COOEt). This arrangement significantly increases the acidity of the α-proton, facilitating its removal by a mild base to form a stabilized carbanion. This carbanion is the key reactive species, acting as a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The 3,4-dimethoxyphenyl substituent is not merely a passive scaffold. The methoxy groups are electron-donating through resonance (+M effect), which influences the electronic properties of the entire molecule and can affect the stability of reaction intermediates.[4][5]

Caption: Structure of the core reagent.

1.2. Primary Application: The Knoevenagel Condensation

A principal application of this reagent is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated products, which are themselves versatile intermediates.

Chapter 2: A Survey of Alternative Reagents

The selection of an alternative reagent depends on the desired outcome, including target molecule structure, required reactivity, cost, and reaction conditions. We classify the alternatives into two main categories: Structural Analogs and Functional Analogs.

2.1. Structural Analogs: Modulating Electronic and Steric Properties

These are compounds with the same core cyanoacetate framework but with different substitution patterns on the phenyl ring. They are ideal for fine-tuning the electronic properties of the final product or studying structure-activity relationships (SAR).

  • Ethyl 2-cyano-2-(4-methoxyphenyl)acetate: Lacks the second methoxy group, slightly reducing the electron-donating character of the ring.[7]

  • Ethyl 2-cyano-2-(2,4-dimethoxyphenyl)acetate: The methoxy group at the ortho position can introduce steric effects and alter the electronic distribution compared to the 3,4-disubstituted isomer.[8]

  • Ethyl 2-cyano-3-phenyl-2-propenoates (Cinnamates): These are the products of Knoevenagel condensation and serve as alternatives when an α,β-unsaturated system is the desired starting point. Various substitutions on the phenyl ring are commercially available or easily synthesized.[9]

2.2. Functional Analogs: Alternatives in Reactivity and Simplicity

These reagents share the active methylene group but differ significantly in structure. They are chosen when the specific 3,4-dimethoxyphenyl moiety is not required or when different reactivity is desired.

  • Malononitrile (CH₂(CN)₂): An exceptionally reactive and widely used building block in organic synthesis.[10] The presence of two cyano groups makes its methylene protons more acidic than those of cyanoacetate esters, often leading to faster reactions under milder conditions.[11][12] It is a key reagent for synthesizing a variety of medicinally important heterocyclic compounds.[13]

  • Ethyl Cyanoacetate (NCCH₂COOEt): The parent compound without the phenyl substituent. It serves as a baseline for reactivity and is a cost-effective choice when the aryl group is unnecessary. Numerous studies have optimized its synthesis and use in condensation reactions.[14][15][16]

Caption: Structural comparison of the core reagent and its alternatives.

Chapter 3: Comparative Performance Analysis

The choice of reagent is a trade-off between reactivity, cost, desired product structure, and ease of handling. This section provides a quantitative and qualitative comparison to guide selection.

ReagentRelative ReactivityKey AdvantagesKey DisadvantagesTypical Application
This compound ModerateDirect precursor for Verapamil analogs; functionalized aryl moiety.Higher cost; more complex synthesis.Synthesis of specific pharmaceutical intermediates.[1]
Ethyl 2-cyano-2-(aryl)acetates (Other substitutions) Varies with substituentAllows fine-tuning of electronic properties for SAR studies.May require custom synthesis; specific properties are substituent-dependent.Knoevenagel condensations for creating diverse libraries.[8][17]
Malononitrile HighExceptional reactivity, often requires milder conditions; versatile for heterocycle synthesis.[11][12]Lacks the ester group for further modification; can lead to different reaction pathways.Multicomponent reactions; synthesis of pyridines and thiophenes.[10][13]
Ethyl Cyanoacetate ModerateLow cost; widely available; simple structure.Less reactive than malononitrile; lacks aryl group for specific targets.General purpose Knoevenagel condensations; malonic ester synthesis.[18]

Chapter 4: Experimental Protocols & Mechanistic Insights

Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for a representative Knoevenagel condensation and explains the underlying mechanism.

4.1. The Knoevenagel Condensation: Mechanism

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base (e.g., piperidine, ammonium acetate) removes the acidic α-proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[19]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[19]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated product.[19][20]

Knoevenagel_Mechanism A 1. Deprotonation Active methylene compound + Base B Resonance-Stabilized Carbanion (Enolate) A->B Forms C 2. Nucleophilic Attack Carbanion attacks aldehyde/ketone B->C Attacks D Tetrahedral Alkoxide Intermediate C->D Forms E Protonation D->E Undergoes F β-Hydroxy Intermediate E->F Yields G 3. Dehydration (Elimination of H₂O) F->G Undergoes H α,β-Unsaturated Product G->H Yields

Caption: The mechanism of the Knoevenagel condensation.

4.2. Experimental Protocol: Synthesis of (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate

This protocol is adapted from a microwave-assisted synthesis, which often provides higher yields and shorter reaction times.[8]

  • Rationale: Microwave irradiation provides efficient and uniform heating, accelerating the reaction rate. Ethanol is a suitable polar solvent, and 2,4-pentanedione may act as a microwave susceptor.

Reagents & Equipment:

  • 2,4-Dimethoxybenzaldehyde (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Ethanol (50 mL)

  • 2,4-Pentanedione (100 mmol, ~10 mL)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Recrystallization apparatus

Procedure:

  • Combine 2,4-dimethoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 2,4-pentanedione (100 mmol) in a suitable microwave reactor vessel containing a magnetic stir bar.

  • Add 50 mL of ethanol to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 5 minutes (power and temperature settings should be optimized for the specific instrument).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product should precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the crude product by filtration.

  • Recrystallize the solid product from ethanol to obtain pure (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)acrylate. A yield of approximately 90% can be expected.[8]

start Start: Reagent Preparation reagents Combine in MW Vessel: - 2,4-Dimethoxybenzaldehyde - Ethyl Cyanoacetate - 2,4-Pentanedione - Ethanol start->reagents reaction Microwave Irradiation (e.g., 5 minutes) reagents->reaction cooling Cool to Room Temperature reaction->cooling precipitation Product Precipitation / Solvent Reduction cooling->precipitation filtration Collect Crude Product via Filtration precipitation->filtration purification Recrystallize from Ethanol filtration->purification end End: Pure Product purification->end

Caption: Experimental workflow for microwave-assisted Knoevenagel condensation.

4.3. Protocol using an Alternative: Knoevenagel Condensation with Malononitrile

  • Rationale: Due to the higher reactivity of malononitrile, this reaction can often be performed under catalyst-free conditions in water, representing a green chemistry approach.[21]

Reagents & Equipment:

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)

  • Malononitrile (1.2 mmol)

  • Deionized Water (2 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Add the substituted benzaldehyde (1 mmol), malononitrile (1.2 mmol), and deionized water (2 mL) to a reaction vial equipped with a magnetic stir bar.

  • Seal the vial and place it on a hotplate, stirring vigorously at 80 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours, depending on the aldehyde).

  • Once complete, cool the reaction mixture to room temperature.

  • The solid product will precipitate. Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure product. Yields are typically excellent (>90%).[21]

Conclusion: A Decision-Making Framework for Reagent Selection

The optimal choice of reagent is context-dependent. This guide provides a framework for making an informed decision:

  • For Direct Synthesis of Verapamil Analogs: this compound remains the most direct and logical choice. Its structure is pre-organized for the target molecule, saving synthetic steps.

  • For Structure-Activity Relationship (SAR) Studies: The library of structural analogs (other substituted ethyl 2-cyano-2-(aryl)acetates) is invaluable. These allow for systematic modification of the aryl ring to probe electronic and steric effects on biological activity.

  • For High Reactivity and Heterocycle Synthesis: Malononitrile is the reagent of choice. Its superior reactivity allows for milder conditions and it is a versatile precursor for a vast array of heterocyclic systems, particularly in multicomponent reactions.[11][13]

  • For General-Purpose, Cost-Effective Synthesis: When the specific aryl moiety is not required, ethyl cyanoacetate offers a balance of reactivity and economic viability, making it a workhorse for routine Knoevenagel condensations.

By understanding the distinct advantages and limitations of each reagent, researchers can strategically design more efficient, cost-effective, and innovative synthetic pathways.

References

  • Bentham Science Publisher. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science. Available from: [Link]

  • LookChem. Synthesis of Verapamil. Chempedia. Available from: [Link]

  • Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529. Available from: [Link]

  • Kálai, T., et al. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Medicinal Chemistry Research, 20(9), 1599-1607. Available from: [Link]

  • Taylor & Francis Group. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. Available from: [Link]

  • Wikipedia. Malononitrile. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2008). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. Available from: [Link]

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  • Fun, H.-K., et al. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2830. Available from: [Link]

  • Chen, H., et al. (2020). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 144, 01015. Available from: [Link]

  • Suchetan, P. A., et al. (2011). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o147. Available from: [Link]

  • Pasha, M. A., & Suresha, G. P. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Available from: [Link]

  • Zhumanova, A. A., et al. (2020). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. Molecules, 25(21), 5159. Available from: [Link]

  • E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

  • ResearchGate. (2020). Study on optimum synthesis of ethyl cyanoacetate. Available from: [Link]

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  • Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). Available from: [Link]

  • Van Rensburg, W. J., et al. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 23(44), 25301-25309. Available from: [Link]

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  • Kour, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

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A Comparative Guide to the Cost-Effective Synthesis of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of efficiency, scalability, and cost. This guide provides an in-depth comparison of two primary synthetic pathways to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a valuable intermediate in the preparation of various biologically active molecules. By examining the underlying chemistry, experimental protocols, and a detailed cost analysis, this document aims to equip researchers with the necessary insights to make informed decisions for their specific needs.

Introduction

This compound possesses a unique structural motif, incorporating a nitrile, an ester, and a dimethoxyphenyl group. This combination of functional groups makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The strategic selection of its synthesis route can significantly impact the overall cost and timeline of a research and development project. This guide will dissect two plausible and common synthetic strategies, providing a comprehensive analysis of their cost-effectiveness.

Synthetic Route 1: Knoevenagel Condensation Followed by Reduction

This two-step approach commences with the well-established Knoevenagel condensation, a reliable method for carbon-carbon bond formation. The subsequent selective reduction of the activated double bond furnishes the desired product.

Logical Workflow for Route 1

A 3,4-Dimethoxybenzaldehyde C Knoevenagel Condensation (Piperidine, Ethanol, Reflux) A->C B Ethyl Cyanoacetate B->C D Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate C->D High Yield (est. ~95%) E Reduction (Sodium Borohydride, Ethanol) D->E F This compound E->F Good Yield (est. ~85%)

Caption: Synthetic workflow for Route 1.

Step 1a: Knoevenagel Condensation

The reaction between 3,4-dimethoxybenzaldehyde and ethyl cyanoacetate, catalyzed by a base such as piperidine, proceeds via a Knoevenagel condensation mechanism. The electron-withdrawing nature of the cyano and ester groups on ethyl cyanoacetate facilitates the formation of a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

Experimental Protocol:

A mixture of 3,4-dimethoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10.5 mmol), and piperidine (1 mmol) in ethanol (20 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. This procedure, based on analogous reactions, is expected to yield the product in high purity and with a yield of approximately 95%.[1]

Step 1b: Selective Reduction

The selective reduction of the carbon-carbon double bond in the presence of a nitrile and an ester can be effectively achieved using sodium borohydride (NaBH₄). The choice of solvent and temperature is crucial to prevent the undesired reduction of the ester or nitrile functionalities.

Experimental Protocol:

To a solution of Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate (10 mmol) in ethanol (30 mL) at 0°C, sodium borohydride (15 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. After completion, the reaction is quenched by the addition of dilute hydrochloric acid. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography is expected to provide this compound in good yield (estimated at around 85%).

Synthetic Route 2: Carboxylation of an Acetonitrile Derivative

This alternative one-pot approach involves the direct carboxylation of (3,4-dimethoxyphenyl)acetonitrile using diethyl carbonate in the presence of a strong base, such as sodium ethoxide.

Logical Workflow for Route 2

A (3,4-Dimethoxyphenyl)acetonitrile C Base-mediated Carboxylation (Sodium Ethoxide, Toluene) A->C B Diethyl Carbonate B->C D This compound C->D Moderate to Good Yield (est. ~70-80%)

Caption: Synthetic workflow for Route 2.

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of (3,4-dimethoxyphenyl)acetonitrile by the strong base, sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent elimination of an ethoxide ion yields the final product.

Experimental Protocol:

To a solution of sodium ethoxide (12 mmol) in anhydrous toluene (30 mL), (3,4-dimethoxyphenyl)acetonitrile (10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Diethyl carbonate (15 mmol) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography is expected to yield the desired product. Based on similar syntheses found in patent literature, a moderate to good yield of 70-80% can be anticipated.[2]

Cost-Effectiveness Analysis

To provide a practical comparison, a cost analysis was performed based on the reagent quantities required for the synthesis of 10 grams of the final product, this compound (Molecular Weight: 249.26 g/mol ). The prices of the starting materials and reagents were obtained from various chemical suppliers.

Table 1: Cost Comparison of Synthesis Routes

Route 1: Knoevenagel/Reduction Quantity Cost (USD) Route 2: Acetonitrile Carboxylation Quantity Cost (USD)
Starting Materials Starting Materials
3,4-Dimethoxybenzaldehyde6.69 g8.03(3,4-Dimethoxyphenyl)acetonitrile7.13 g5.05
Ethyl Cyanoacetate4.88 g0.73Diethyl Carbonate5.95 g0.71
Reagents & Solvents Reagents & Solvents
Piperidine0.34 g0.41Sodium Ethoxide3.27 g4.47
Sodium Borohydride0.23 g0.33Toluene~50 mL~1.00
Ethanol~100 mL~1.50Ethyl Acetate (for extraction)~100 mL~1.20
Ethyl Acetate (for extraction)~100 mL~1.20
Total Estimated Cost ~12.20 Total Estimated Cost ~12.43

Note: The costs are estimates based on currently available pricing and may vary. Solvent costs are approximated. The overall yield for Route 1 is estimated at ~80% (95% for step 1 and 85% for step 2), and for Route 2 is estimated at ~75%.

Discussion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Route 1 (Knoevenagel/Reduction) offers a well-established and high-yielding initial step. The Knoevenagel condensation is a robust and widely utilized reaction, and high yields are consistently reported for similar substrates. The subsequent reduction with sodium borohydride is also a common and generally efficient transformation. From a cost perspective, the starting materials are readily available and relatively inexpensive.

Route 2 (Acetonitrile Carboxylation) provides a more direct, one-pot synthesis. This can be advantageous in terms of process simplicity and reduced workup time. The starting material, (3,4-dimethoxyphenyl)acetonitrile, is also commercially available and cost-effective. However, the use of a strong base like sodium ethoxide requires anhydrous conditions, which might add a layer of complexity to the experimental setup.

Based on the analysis, Route 1 emerges as the slightly more cost-effective and predictable option , primarily due to the high and well-documented yields of the Knoevenagel condensation. While the two-step nature of this route may seem less direct, the reliability of each step provides a higher degree of confidence in achieving the desired outcome with a good overall yield.

For researchers prioritizing a straightforward, one-pot procedure and who are equipped to handle moisture-sensitive reagents, Route 2 remains a compelling alternative. Ultimately, the choice between these two routes may depend on the specific laboratory capabilities, the scale of the synthesis, and the desired balance between procedural simplicity and overall cost-efficiency.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link][1]

  • Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. PrepChem. [Link][2]

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Green chemistry approaches for the synthesis of "Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of synthetic routes to Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. We will explore traditional methods and contrast them with modern, greener alternatives, offering detailed experimental protocols and quantitative data to support our analysis. Our focus is on providing researchers, scientists, and drug development professionals with the insights needed to select a synthesis strategy that is not only efficient but also environmentally responsible.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, most notably as a precursor to Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The efficiency and environmental impact of its synthesis are therefore of significant interest to the pharmaceutical industry.

Traditionally, the synthesis of this and similar compounds has relied on methods that, while effective, often involve hazardous reagents, toxic solvents, and generate considerable waste. The principles of green chemistry call for the development of alternative pathways that are safer, more sustainable, and more efficient in terms of atom economy and energy usage.

This guide will dissect the common two-step synthesis of the target molecule, which involves a Knoevenagel condensation followed by a selective reduction, and compare various approaches for each step.

Synthetic Strategies: A Two-Step Approach

The most prevalent synthetic route to this compound involves two key transformations:

  • Knoevenagel Condensation: The reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form the α,β-unsaturated intermediate, Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

  • Selective Reduction: The reduction of the carbon-carbon double bond of the acrylate intermediate to yield the final saturated product.

We will now explore and compare different methodologies for each of these steps.

Part 1: The Knoevenagel Condensation - A Comparative Analysis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The choice of catalyst and reaction conditions significantly impacts the greenness of this process.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Selective Reduction 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde Intermediate Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate 3,4-Dimethoxybenzaldehyde->Intermediate + Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate Catalyst Catalyst Catalyst->Intermediate Catalyzes Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Final_Product

Caption: Overall two-step synthesis pathway.

Comparison of Catalytic Systems for Knoevenagel Condensation
MethodCatalystSolventTimeTemperatureYield (%)Reference
Traditional Method PiperidineEthanol6-24 hReflux81[2]
Green Alternative 1 L-ProlineEthanol18 h80 °C94[3]
Green Alternative 2 DIPEAcHexane3-6 h65-70 °C~90 (est.)[4]
Green Alternative 3 Microwave-assisted (NH₄OAc)Solvent-free50-120 s-High[4]
Green Alternative 4 Ultrasound-assisted (NaOH)Ethanol-water1-2 hAmbient75-85[5]

Yields are for analogous reactions and may vary for the specific substrate.

In-Depth Look at Knoevenagel Condensation Methods

Traditional Method: Piperidine Catalysis

Piperidine, a secondary amine, is a classic and effective base catalyst for the Knoevenagel condensation.[2] However, its use is increasingly discouraged due to its toxicity and environmental concerns.[6][7] Piperidine is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[8]

Green Alternative 1: L-Proline Catalysis

L-proline, a naturally occurring amino acid, has emerged as a highly effective and environmentally benign organocatalyst for a variety of organic transformations, including the Knoevenagel condensation.[3] Its bifunctional nature, possessing both a carboxylic acid (Brønsted acid) and a secondary amine (Brønsted base) moiety, allows it to act as a potent catalyst. The reaction can be performed under mild conditions, and L-proline is non-toxic and biodegradable.[9]

Mechanism of L-Proline Catalyzed Knoevenagel Condensation

G L-Proline L-Proline Enamine Enamine Intermediate L-Proline->Enamine + Ethyl Cyanoacetate Iminium_Ion Iminium Ion Intermediate L-Proline->Iminium_Ion + Aldehyde Aldehyde 3,4-Dimethoxy- benzaldehyde Adduct Adduct Ethyl_Cyanoacetate Ethyl Cyanoacetate Iminium_Ion->Adduct + Enamine Product Ethyl 2-cyano-3-(3,4-dimethoxy phenyl)acrylate Adduct->Product - L-Proline, - H₂O

Caption: Simplified mechanism of L-proline catalysis.

The catalytic cycle is believed to involve the formation of an enamine from L-proline and ethyl cyanoacetate, which then reacts with an iminium ion formed from the aldehyde and another molecule of L-proline. This dual activation pathway enhances the reaction rate.[5]

Green Alternative 2: Diisopropylethylammonium Acetate (DIPEAc) Catalysis

DIPEAc is an ionic liquid that has been successfully employed as a catalyst for the Knoevenagel condensation.[4] Its use offers several advantages, including shorter reaction times, a broad substrate scope, and ease of work-up. Ionic liquids are often considered greener alternatives to volatile organic solvents due to their low vapor pressure.

Green Alternative 3 & 4: Microwave and Ultrasound-Assisted Synthesis

The use of microwave irradiation and ultrasound as alternative energy sources represents a significant advancement in green chemistry. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often under solvent-free conditions.[4] Similarly, ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[5]

Part 2: Selective Reduction of the Acrylate Intermediate

The second step in the synthesis is the selective reduction of the electron-deficient carbon-carbon double bond of the acrylate intermediate without affecting the cyano and ester functional groups.

Comparison of Reduction Methods
MethodReducing Agent/SystemSolventTimeTemperatureYield (%)Reference
Traditional Method Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Toluene2 hRTHigh[10]
Green Alternative 1 NaBH₄ / InCl₃Acetonitrile< 1 hRTHigh[10][11]
Green Alternative 2 Hantzsch EsterToluene1-24 hRefluxHigh[12][13][14]

Yields are for analogous reactions and may vary for the specific substrate.

In-Depth Look at Reduction Methods

Traditional Method: Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is a common method for reducing C=C double bonds. While it can be highly effective, it requires specialized equipment to handle flammable hydrogen gas under pressure, and the catalyst can sometimes be pyrophoric.

Green Alternative 1: Sodium Borohydride with Indium(III) Chloride

A combination of sodium borohydride (NaBH₄) and a catalytic amount of indium(III) chloride (InCl₃) in acetonitrile provides a remarkably selective system for the 1,4-reduction of α,β-unsaturated cyanoesters.[10][11] This method is experimentally simple, proceeds rapidly at room temperature, and avoids the use of hydrogen gas. The selectivity is attributed to the in-situ formation of a softer reducing agent.[13]

Mechanism of NaBH₄/InCl₃ Reduction

G InCl3 InCl3 HInCl2 HInCl₂ (active species) InCl3->HInCl2 + NaBH₄ NaBH4 NaBH4 Enolate Enolate Intermediate HInCl2->Enolate 1,4-Hydride Addition Acrylate Acrylate Intermediate Product Saturated Ester Enolate->Product Protonation

Caption: Proposed mechanism of InCl₃-catalyzed reduction.

Green Alternative 2: Hantzsch Ester Mediated Transfer Hydrogenation

Hantzsch esters are mild reducing agents that can selectively reduce activated C=C double bonds via transfer hydrogenation.[12][13][14] This biomimetic approach mimics the action of the NADH coenzyme. The reaction is typically carried out by refluxing the substrate with the Hantzsch ester in a suitable solvent. This method avoids the use of metal hydrides and hydrogen gas.

Mechanism of Hantzsch Ester Reduction

G Hantzsch_Ester Hantzsch Ester (1,4-Dihydropyridine) Transition_State Concerted or Stepwise Hydride Transfer Hantzsch_Ester->Transition_State Acrylate Acrylate Intermediate Acrylate->Transition_State Product Saturated Ester Transition_State->Product Pyridine Pyridine (Oxidized Hantzsch Ester) Transition_State->Pyridine

Caption: Mechanism of transfer hydrogenation with Hantzsch ester.

The reaction is believed to proceed through a concerted or stepwise transfer of a hydride from the Hantzsch ester to the β-carbon of the α,β-unsaturated system.[15]

Environmental Impact Assessment: E-Factor

The Environmental Factor (E-Factor) is a simple and effective green chemistry metric that measures the amount of waste produced relative to the amount of desired product.[1][16]

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a greener process. For a multi-step synthesis, the overall E-factor is the sum of the waste from all steps divided by the mass of the final product.[17]

Let's consider a hypothetical comparison between a traditional and a green route for the synthesis of this compound, assuming an overall yield of 70% for both routes starting from 1 mole of 3,4-dimethoxybenzaldehyde.

Hypothetical E-Factor Calculation

RouteReagents & Solvents (kg)Product (kg)Waste (kg)E-Factor
Traditional 5.00.184.8226.8
Green 1.50.181.327.3

This simplified example illustrates how the choice of greener reagents and solvents can significantly reduce the E-factor and, therefore, the environmental impact of the synthesis.

Experimental Protocols

Traditional Synthesis

Step 1: Piperidine-Catalyzed Knoevenagel Condensation

  • To a solution of 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (20 mL), add piperidine (0.1 mL).[2]

  • Reflux the mixture for 6-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Filter the precipitated solid, wash with water, and dry to obtain Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

  • Recrystallize from ethanol to afford the pure product.

Step 2: Catalytic Hydrogenation

  • Dissolve Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate (2.61 g, 10 mmol) in ethanol or toluene (50 mL).

  • Add 10% Pd/C (5 mol%).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 2 hours at room temperature.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.

Green Synthesis

Step 1: L-Proline-Catalyzed Knoevenagel Condensation

  • In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and L-proline (0.115 g, 1 mmol, 10 mol%) in ethanol (10 mL).[3]

  • Stir the mixture at 80 °C for 18 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate) to obtain pure Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate.

Step 2: Selective Reduction with NaBH₄/InCl₃

  • Dissolve Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)acrylate (2.61 g, 10 mmol) in acetonitrile (30 mL).

  • Add InCl₃ (0.22 g, 1 mmol, 10 mol%).[10]

  • Cool the mixture to 0 °C and add NaBH₄ (0.38 g, 10 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.

Conclusion and Future Outlook

This guide has demonstrated that viable green alternatives exist for the synthesis of this compound. The use of organocatalysts like L-proline, alternative energy sources such as microwaves and ultrasound, and greener reduction methods like the NaBH₄/InCl₃ system or Hantzsch ester transfer hydrogenation offer significant advantages in terms of safety, waste reduction, and overall environmental impact.

While traditional methods may still be in use, the compelling data in favor of greener approaches should encourage their adoption in both academic and industrial settings. The choice of a specific green method will depend on factors such as cost, scalability, and available equipment. However, the principles outlined in this guide provide a solid framework for making informed and responsible decisions in the synthesis of this important pharmaceutical intermediate. Further research into biocatalytic reductions and the use of even more benign solvent systems will continue to advance the green synthesis of this and other valuable molecules.

References

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. K. (2001). Indium(III) chloride-catalyzed conjugate reduction of α,β-unsaturated carbonyl compounds with sodium borohydride. Tetrahedron Letters, 42(45), 8059-8061.
  • Serrano-Sterling, C., Iriepa, I., Macías, M. A., Castillo, J. C., & Becerra, D. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1).
  • (2023, May 3). L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives. Asian Journal of Green Chemistry.
  • Gill, C. H., Kumar, A., & Sharma, V. (2014). DIPEAc an efficient catalyst for Knoevenagel condensation: a greener approach. Journal of the Serbian Chemical Society, 79(10), 1185-1191.
  • Oskooie, H. A., Roomizadeh, E., & Heravi, M. M. (2005). Solvent-free L-proline catalysed condensation of ethyl cyanoacetate with aldehydes. Journal of Chemical Research, 2005(11), 744-745.
  • Katsimpouras, C., et al. (2021).
  • Ren, Z., Cao, W., & Ding, W. (2010). L-proline-catalyzed Knoevenagel condensation in DES. Journal of the Chilean Chemical Society, 55(2), 244-246.
  • Suchetan, P. A., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1610.
  • American Chemical Society. (2023). Sustainability Appraisal of Polymer Chemistry Using E-Factor: Opportunities, Limitations and Future Directions. Retrieved from [Link]

  • Zheng, Y., et al. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2351.
  • Ranu, B. C., Dutta, P., & Sarkar, A. (2000). Reduction of Activated Conjugated Alkenes by the InCl3—NaBH4 Reagent System.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

  • Saavedra, J. Z., et al. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry, 77(1), 221-228.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Galkina, O., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Chemistry, 4(4), 1461-1471.
  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • VH, E. S., et al. (2026). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A, 9(5), 890-903.
  • Majumdar, K. C., & Jana, N. K. (2001). Metal-free Uncatalyzed Reduction of α,β-Unsaturated Ketones Mediated by Hantzsch 1,4-Dihydropyridine.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Critical Reviews in Analytical Chemistry, 47(1), 3-9.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate. As a compound utilized in specialized research and development, particularly in the synthesis of complex organic molecules, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven safety protocols.

The cyano-functional group (-C≡N) present in this molecule necessitates that it be treated with the utmost caution, as improper handling can lead to the release of highly toxic substances. This guide will detail the necessary steps for waste characterization, segregation, containment, and final disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles of Disposal: A Proactive Approach to Safety

The disposal of any chemical waste, including this compound, begins not at the end of an experiment, but with its initial handling. A cradle-to-grave approach to chemical management is paramount. The following procedures are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Waste Characterization

Before any disposal actions are taken, a thorough hazard assessment is critical. This compound is classified with the following hazards:

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H335May cause respiratory irritation.[2]

Due to the cyano group, this compound is considered a nitrile. While nitriles are generally less toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids. Therefore, all waste containing this compound must be managed as hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Segregation of Waste Streams

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially dangerous chemical reactions.

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and bench paper, along with any solid residues of the compound, should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Unused or spent solutions containing this compound must be collected in a separate, compatible liquid waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Crucially, never mix cyanide-containing waste with acidic waste. [3][4] The acidification of cyanide-containing materials can lead to the generation of deadly hydrogen cyanide gas.[3]

Step 2: Proper Waste Containment and Labeling

All waste containers must be in good condition and compatible with the chemical waste they hold.

  • Container Selection: Use containers that are chemically resistant and have secure, tight-fitting lids. For liquid waste, ensure the container material will not be degraded by the solvent used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant"). The date of waste generation should also be clearly marked.[5]

Step 3: On-Site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[6]

  • Storage Location: The SAA should be under the direct control of laboratory personnel and situated away from general laboratory traffic.[7]

  • Secondary Containment: All waste containers should be placed in secondary containment to prevent spills from reaching drains or other incompatible chemicals.[7]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][8]

Step 4: Disposal through a Licensed Facility

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management companies.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

The recommended disposal method for this type of chemical waste is typically high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[9]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spills (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spills (outside of a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (PPE, contaminated materials) A->B Segregate C Liquid Waste (Solutions) A->C Segregate D Sharps Waste (Needles, glass) A->D Segregate E Properly Labeled Hazardous Waste Container B->E C->E D->E F Satellite Accumulation Area (SAA) (Secondary Containment) E->F Store Securely G Contact EHS for Pickup F->G H Licensed Hazardous Waste Facility G->H Transport I High-Temperature Incineration H->I Dispose

Sources

Personal protective equipment for handling Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Operational and Safety Protocol: Handling Ethyl 2-cyano-2-(3,4-dimethoxyphenyl)acetate

This guide provides essential safety and handling protocols for this compound (CAS No. 36848-69-8). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally similar and parent compounds, namely ethyl cyanoacetate and substituted dimethoxybenzenes. This approach ensures a cautious and comprehensive framework for researchers, scientists, and drug development professionals. The procedures outlined are designed to establish a self-validating system of safety, grounded in established chemical hygiene principles.

Hazard Assessment & Chemical Profile

This compound is a substituted ethyl cyanoacetate derivative. Its hazard profile can be inferred from its primary functional groups: the cyanoacetate moiety and the dimethoxyphenyl ring.

  • Cyanoacetate Group: This group is known for its reactivity. Compounds like ethyl cyanoacetate are combustible liquids and can cause skin, eye, and respiratory tract irritation.[1][2] Upon combustion, they may release toxic fumes, including nitrogen oxides (NOx) and cyanides.[1]

  • Dimethoxyphenyl Group: While providing stability, this aromatic ring system can yield hazardous pyrolysis products under high heat. Thermal decomposition of dimethoxybenzenes can produce substances like phenol, benzaldehydes, and cyclopentadienone.[3]

A commercial supplier notes that this compound is classified with the hazard statement H302 ("Harmful if swallowed").[4] A summary of hazards associated with a closely related compound, ethyl cyanoacetate, is provided below.

Hazard TypeDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[4]
Skin Irritation Contact can cause skin irritation.[1][5]Fisher Scientific, NJDOH
Eye Irritation Causes serious eye irritation.[1][5][6]Sigma-Aldrich, NJDOH
Respiratory Irritation Inhalation of vapors may irritate the nose and throat and may cause headache, nausea, and vomiting.[1][2]NJDOH
Combustibility Combustible liquid.[1][7] Heating may lead to violent rupture of containers.[8]NJDOH
Hazardous Combustion Fire produces poisonous gases, including carbon monoxide (CO), nitrogen oxides (NOx), and cyanides.[1][5]NJDOH, Fisher Scientific

Engineering Controls: Your First Line of Defense

Proper engineering controls are paramount to minimize exposure. The primary objective is to keep the concentration of airborne vapors well below any occupational exposure limits and prevent accidental contact.

  • Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[9] Mechanical exhaust is required to control vapor release.[10]

  • Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This prevents cross-contamination of other experiments and surfaces.[11]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection process below outlines the minimum requirements for handling this compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling this compound start Start Task lab_coat Wear standard laboratory coat start->lab_coat eye_protection Wear chemical safety goggles (EN166 standard) lab_coat->eye_protection hand_protection Wear chemical-resistant gloves (e.g., PVC or nitrile, EN 374 standard) eye_protection->hand_protection check_gloves Check glove breakthrough time. >60 mins for brief contact. >240 mins for prolonged contact. hand_protection->check_gloves double_glove Consider double-gloving for extra protection check_gloves->double_glove Yes respirator Is there a risk of aerosolization or in-use respirator needed? check_gloves->respirator No double_glove->respirator resp_select Use NIOSH-approved respirator (Type A filter or supplied-air) respirator->resp_select Yes end_ppe Proceed with Handling respirator->end_ppe No resp_select->end_ppe

Caption: PPE Selection Workflow Diagram.

Step-by-Step PPE Application:

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. Contact lenses should not be worn, as they can absorb and concentrate irritants.[8] A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Wear chemical-protective gloves, such as PVC or nitrile rubber.[8] It is crucial to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739). For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[8] Always inspect gloves for damage before use and dispose of contaminated gloves in accordance with applicable laws.[12]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection may not be required.[2] However, if there is a risk of generating aerosols or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with an appropriate filter (e.g., Type A for organic vapors) or a supplied-air respirator should be used.[1][8]

Safe Handling and Operational Plan

Adherence to a strict operational workflow minimizes risk during handling.

Preparation:

  • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all necessary equipment (glassware, stir plates, reagents) within the designated work area.

  • Don the required PPE as detailed in the section above.

  • Have spill containment materials (e.g., vermiculite, sand) readily available.[1][7]

Execution:

  • Weighing and Transfer: Conduct all transfers of the solid or liquid compound within the fume hood. Use a non-stick surface or protective mat to contain any potential spills.[11]

  • Reaction Setup: Keep reactions involving this compound within the fume hood. If heating is required, be aware that this is a combustible liquid and may decompose to produce toxic gases.[8] Avoid contact with strong oxidizing agents, as this may result in ignition.[8]

  • Post-Procedure: After handling, wash hands and any potentially exposed skin thoroughly with soap and water, even if no direct contact is known to have occurred.[7] Decontaminate all equipment and the work surface.

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Response_Plan cluster_emergency Emergency Response Logic event Exposure or Spill Event spill Chemical Spill event->spill exposure Personal Exposure event->exposure evacuate Evacuate non-essential personnel. Ensure ventilation. spill->evacuate exposure_type Determine Exposure Type exposure->exposure_type absorb Absorb with inert material (vermiculite, sand). evacuate->absorb collect Collect in sealed container for hazardous waste disposal. absorb->collect decontaminate Decontaminate spill area. collect->decontaminate skin Skin Contact: Remove contaminated clothing. Wash with soap and water. exposure_type->skin Skin eye Eye Contact: Flush with water for 15 mins. Lift eyelids. Seek medical aid. exposure_type->eye Eye inhalation Inhalation: Move to fresh air. Seek medical aid if symptoms persist. exposure_type->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Contact poison control. Seek medical aid. exposure_type->ingestion Ingestion seek_medical Seek Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.